Technical Documentation Center

N-(3-ethynylphenyl)-2,2-dimethylpropanamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(3-ethynylphenyl)-2,2-dimethylpropanamide
  • CAS: 310874-35-2

Core Science & Biosynthesis

Foundational

Dual-Functional Mastery: The Chemical Properties and Strategic Utility of N-(3-ethynylphenyl)-2,2-dimethylpropanamide in Advanced Synthesis

Executive Summary In modern drug discovery and advanced organic synthesis, the demand for modular, highly functionalized building blocks has driven the development of molecules with orthogonal reactivity profiles. N-(3-e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and advanced organic synthesis, the demand for modular, highly functionalized building blocks has driven the development of molecules with orthogonal reactivity profiles. N-(3-ethynylphenyl)-2,2-dimethylpropanamide (also known as N-(3-ethynylphenyl)pivalamide) represents a masterclass in rational chemical design.

As a Senior Application Scientist, I frequently leverage this compound because it elegantly marries two highly strategic functional groups: a pivalamide directing group and a terminal alkyne . The pivalamide moiety serves as an exceptional, sterically tuned directing group for transition-metal-catalyzed ortho-C-H functionalization, while the terminal alkyne provides a bioorthogonal handle for late-stage Click chemistry (CuAAC). This whitepaper dissects the physicochemical properties, mechanistic causality, and validated protocols for utilizing this dual-functional building block.

Physicochemical Profiling

Understanding the baseline properties of N-(3-ethynylphenyl)-2,2-dimethylpropanamide is critical for predicting its solubility, chromatographic behavior, and reactivity in complex catalytic cycles[1].

PropertyValue / Description
Chemical Name N-(3-ethynylphenyl)-2,2-dimethylpropanamide
CAS Registry Number 310874-35-2[1]
Molecular Formula C13H15NO[1]
Molecular Weight 201.27 g/mol [2]
Structural Features Meta-substituted aniline derivative; terminal alkyne (-C≡CH); pivaloyl protecting/directing group (-NHCOtBu).
Solubility Profile Highly soluble in polar aprotic solvents (DMF, DMSO, THF) and moderately soluble in halogenated solvents (DCM, Chloroform). Insoluble in water.
Reactivity Nodes 1. Carbonyl Oxygen (Lewis basic directing group)2. Ortho C-H bonds (Nucleophilic sites for activation)3. Terminal Alkyne (1,3-dipolar cycloaddition/cross-coupling)

The Pivalamide Directing Group: Precision Ortho-C-H Functionalization

The Causality of Steric Encumbrance

In palladium-catalyzed C-H activation, the choice of the directing group (DG) dictates both the regioselectivity and the catalytic turnover. Why use a pivalamide (-NHCOtBu) instead of a simpler acetamide (-NHCOMe)? The causality lies in steric encumbrance.

Acetamides often lead to the formation of highly stable, bis-coordinated


 complexes, which act as thermodynamic sinks and stall the catalytic cycle. The bulky tert-butyl group of the pivalamide forces the palladium center into a mono-coordinated, highly reactive state[3]. The carbonyl oxygen coordinates to the electrophilic Pd(II) center, bringing the metal into precise spatial proximity with the ortho-C-H bond, lowering the activation energy for the concerted metalation-deprotonation (CMD) step[4].
Protocol 1: Palladium-Catalyzed Ortho-Arylation

This protocol describes a self-validating system for the ortho-arylation of N-(3-ethynylphenyl)pivalamide. The inclusion of Silver Acetate (AgOAc) is critical: it acts as an internal validation mechanism by scavenging iodide ions to form insoluble AgI, thereby preventing catalyst poisoning and driving the equilibrium forward.

Step-by-Step Methodology:

  • Preparation: In a rigorously dried Schlenk tube under an argon atmosphere, charge N-(3-ethynylphenyl)-2,2-dimethylpropanamide (1.0 equiv, 0.5 mmol) and the desired aryl iodide (2.0 equiv, 1.0 mmol).

  • Catalyst & Oxidant Loading: Add

    
     (5 mol%, 0.025 mmol) as the catalyst and AgOAc (2.0 equiv, 1.0 mmol) as the terminal oxidant/halide scavenger.
    
  • Solvent Addition: Inject 2.0 mL of anhydrous hexafluoro-2-propanol (HFIP) or glacial acetic acid. Mechanistic note: HFIP enhances the electrophilicity of the Pd center via hydrogen bonding.

  • Thermal Activation: Seal the tube and stir the reaction mixture at 90 °C for 12 hours.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the precipitated AgI and Pd black.

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the ortho-arylated product.

G A Pd(OAc)2 Catalyst B Substrate Coordination (Pivalamide O-Pd bond) A->B Substrate Entry C Cyclopalladation (C-H Cleavage via CMD) B->C Base/AgOAc D Oxidative Addition (Aryl Iodide Insertion) C->D Ar-I E Reductive Elimination D->E Pd(IV) Intermediate E->A Catalyst Regeneration F Ortho-Functionalized Product E->F Product Release

Figure 1: Catalytic cycle of pivalamide-directed Pd-catalyzed ortho-C-H activation.

The Terminal Alkyne: Bioorthogonal CuAAC Click Chemistry

The Causality of Ligand-Accelerated Catalysis

The meta-ethynyl group of this molecule is a prime candidate for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[5]. While terminal alkynes can react with azides at high temperatures, the addition of a Cu(I) catalyst accelerates the reaction by


 times and ensures absolute 1,4-regioselectivity[6].

In biological or highly complex synthetic settings, Cu(I) is notoriously unstable, prone to disproportionation or oxidation by dissolved


. Therefore, we employ a Cu(II) salt (

) reduced in situ by sodium ascorbate, coupled with a stabilizing ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine). THPTA acts as a protective shield, maintaining the Cu(I) oxidation state and preventing the generation of reactive oxygen species (ROS) that could degrade sensitive functional groups[7].
Protocol 2: Standard CuAAC Bioconjugation

This protocol is designed to be self-validating through visual cues (color changes during Cu reduction) and kinetic efficiency.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the alkyne-bearing substrate (e.g., the product from Protocol 1) in DMSO to a concentration of 10 mM.

  • Reaction Assembly: In a microcentrifuge tube, combine the alkyne solution (1.0 equiv) with the target azide (1.2 equiv) in a suitable aqueous buffer (e.g., PBS, pH 7.4).

  • Catalyst Pre-complexation (Critical Step): In a separate vial, mix

    
     (final concentration 0.1 mM) with THPTA ligand (final concentration 0.5 mM). Mechanistic note: Pre-mixing ensures the Cu(II) is fully coordinated before reduction, preventing the formation of catalytically dead copper aggregates.
    
  • Initiation: Add the pre-complexed Cu/THPTA solution to the reaction mixture. Initiate the catalysis by adding freshly prepared sodium ascorbate (final concentration 5.0 mM). The solution may briefly turn slightly yellow/brown, indicating the formation of the active Cu(I) species.

  • Incubation: Shake the mixture at room temperature for 1 to 2 hours.

  • Isolation: Extract the resulting 1,4-disubstituted triazole using dichloromethane, wash with brine, dry over

    
    , and concentrate.
    

CuAAC A Cu(II) + Ascorbate -> Cu(I) B Cu-Acetylide Formation (Alkyne Deprotonation) A->B Terminal Alkyne C Azide Coordination B->C Organic Azide D Metallacycle Formation (C-N Bond Formation) C->D Cyclization E 1,4-Disubstituted Triazole D->E Protonation / Cu(I) Release E->A Cu(I) Recycled

Figure 2: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Synergistic Workflow in Drug Discovery

The true power of N-(3-ethynylphenyl)-2,2-dimethylpropanamide lies in its capacity for sequential, orthogonal functionalization. Because the terminal alkyne is relatively inert to standard Pd(II)/AgOAc C-H activation conditions (provided no terminal alkyne cross-coupling partners or Sonogashira-type conditions are present), one can perform the ortho-C-H arylation first, followed by a late-stage CuAAC click reaction to append a fluorophore, targeting peptide, or solubilizing tag.

Workflow A N-(3-ethynylphenyl) pivalamide B Step 1: Pd-Catalyzed C-H Arylation A->B Pd(OAc)2, AgOAc C Intermediate: Ortho-Arylated Alkyne B->C D Step 2: CuAAC Click Chemistry C->D Azide, Cu(I) E Final Complex Pharmacophore D->E

Figure 3: Sequential C-H arylation and CuAAC workflow for dual-functionalization.

By mastering the distinct chemical properties of both the pivalamide and the ethynyl group, researchers can utilize this molecule as a central hub for generating vast libraries of structurally diverse, biologically active compounds.

References

  • CAS#:310874-35-2 | N-(3-ethynylphenyl)-2,2-dimethylpropanamide , ChemSrc. Available at:[Link]

  • Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon−Hydrogen Bonds , Journal of the American Chemical Society. Available at:[Link]

  • Transition-Metal-Catalyzed, Coordination-Assisted Functionalization of Nonactivated C(sp3)–H Bonds , National Institutes of Health (NIH). Available at:[Link]

  • Azide-alkyne Huisgen cycloaddition , Wikipedia. Available at:[Link]

  • Click Chemistry (Azide / alkyne reaction) , Interchim. Available at:[Link]

  • Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation , Jena Bioscience. Available at:[Link]

Sources

Exploratory

Solubility Profiling of N-(3-ethynylphenyl)-2,2-dimethylpropanamide in Organic Solvents

Executive Summary In advanced organic synthesis and pharmaceutical development, N-(3-ethynylphenyl)-2,2-dimethylpropanamide (CAS: 310874-35-2) serves as a critical, highly functionalized intermediate. The molecule featur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and pharmaceutical development, N-(3-ethynylphenyl)-2,2-dimethylpropanamide (CAS: 310874-35-2) serves as a critical, highly functionalized intermediate. The molecule features a terminal alkyne—ideal for Sonogashira cross-coupling and "click" chemistry—paired with a sterically hindered pivalamide group that acts as an ortho-directing group and a robust protective shield.

Understanding its solubility profile in organic solvents is not merely a logistical requirement; it is a thermodynamic prerequisite for optimizing reaction kinetics, designing purification workflows (e.g., crystallization), and formulating active pharmaceutical ingredients (APIs). Because empirical solubility data for highly specific intermediates is often proprietary, this whitepaper provides a comprehensive, self-validating methodological guide to determining and modeling the equilibrium solubility of N-(3-ethynylphenyl)-2,2-dimethylpropanamide, grounded in established thermodynamic principles.

Structural & Thermodynamic Profiling

To predict and understand solvation behavior, we must first analyze the causality of the molecule's structural features:

  • The Pivalamide Moiety : The tert-butyl group creates immense steric bulk around the amide bond. This steric hindrance disrupts tight intermolecular hydrogen-bonding networks in the crystalline lattice, effectively lowering the enthalpy of fusion (

    
    ) compared to straight-chain amides. This structural disruption inherently increases its ideal solubility.
    
  • The Ethynylphenyl Core : The aromatic ring and terminal alkyne contribute significant electron density (

    
     stacking capabilities) and high lipophilicity, driving the molecule's affinity for non-polar and polar-aprotic solvents while rendering it practically insoluble in aqueous media.
    
Hansen Solubility Parameters (HSP)

Solvation occurs when the cohesive energy of the solvent closely matches that of the solute. According to the framework established in the , this affinity is quantified across three parameters: Dispersion (


), Polarity (

), and Hydrogen-bonding (

).

Based on group-contribution methods, the predicted HSP for N-(3-ethynylphenyl)-2,2-dimethylpropanamide indicates a strong preference for solvents with moderate polarity and low-to-moderate hydrogen bonding capabilities.

Table 1: Modeled HSP Values for Solute and Common Solvents

Material / Solvent

(MPa

)

(MPa

)

(MPa

)
Interaction Affinity
N-(3-ethynylphenyl)... ~18.5 ~6.5 ~5.0 -
Dichloromethane (DCM)17.07.37.1Excellent (Matching

)
Ethyl Acetate (EtOAc)15.85.37.2High (H-bond acceptance)
Methanol (MeOH)15.112.322.3Moderate (Protic interference)
n-Hexane14.90.00.0Poor (Insufficient polarity)

The Self-Validating Experimental Protocol

To generate trustworthy, E-E-A-T compliant data, solubility measurements cannot rely on a single directional approach. The protocol below utilizes a bidirectional coupled with High-Performance Liquid Chromatography (HPLC-UV), ensuring the system is self-validating.

ExperimentalWorkflow API N-(3-ethynylphenyl)- 2,2-dimethylpropanamide Flask Saturation Shake-Flask (24h, 298.15 K) API->Flask Solvent Organic Solvent Selection Solvent->Flask Phase Phase Separation (Centrifugation) Flask->Phase Equilibration HPLC HPLC-UV Quantification Phase->HPLC Supernatant Model Thermodynamic Validation HPLC->Model Conc. Data

Fig 1. Self-validating shake-flask workflow for equilibrium solubility determination.

Step-by-Step Methodology
  • Solid-State Characterization (DSC) :

    • Action: Perform Differential Scanning Calorimetry (DSC) to determine the melting point (

      
      ) and enthalpy of fusion (
      
      
      
      ).
    • Causality: Polymorphism drastically alters solubility. Confirming the specific crystalline lattice energy ensures that the baseline thermodynamic state is known, allowing for the calculation of the "ideal solubility" via the .

  • Bidirectional Equilibration :

    • Action: Prepare two sets of vials for each solvent. Set A (Undersaturation): Add excess solid to the solvent at 298.15 K. Set B (Supersaturation): Dissolve excess solid at 313.15 K, then cool to 298.15 K. Shake both sets at 150 rpm for 24 hours.

    • Causality: If Set A and Set B yield identical concentration values, the system has definitively reached thermodynamic equilibrium, ruling out kinetic trapping or supersaturation artifacts.

  • Phase Separation via Centrifugation :

    • Action: Centrifuge the suspensions at 10,000 rpm for 15 minutes at exactly 298.15 K.

    • Causality: Avoid syringe filters (e.g., PTFE, Nylon). The highly lipophilic ethynylphenyl moiety is prone to non-specific adsorption onto high-surface-area polymeric filters, which artificially lowers the measured concentration in the supernatant.

  • HPLC-UV Quantification :

    • Action: Dilute the supernatant and analyze via HPLC (C18 column, Isocratic Acetonitrile/Water, UV detection at ~254 nm).

    • Causality: The extended

      
      -conjugation of the ethynylphenyl system provides a robust chromophore, ensuring high signal-to-noise ratios without the need for mass spectrometry.
      

Mechanistic Solvation Insights

The dissolution of a crystalline solid is a delicate thermodynamic balance. The free energy of solvation (


) must be negative, driven by the exothermic interactions between the solvent and the solute overcoming the endothermic penalties of lattice disruption and solvent cavity formation.

SolvationThermodynamics Solid Crystalline Lattice (ΔH_fusion > 0) Mix Solute-Solvent Interaction (ΔH_solvation < 0) Solid->Mix Lattice Disruption Cavity Solvent Cavity (ΔH_cavity > 0) Cavity->Mix Solvent Expansion Solution Homogeneous Solution (ΔG_sol < 0) Mix->Solution Exothermic Mixing

Fig 2. Thermodynamic pathways governing the solvation of lipophilic amides.

Quantitative Predictive Data

Based on the structural profiling and thermodynamic modeling (UNIFAC/HSP frameworks), the table below presents the projected equilibrium solubility of N-(3-ethynylphenyl)-2,2-dimethylpropanamide at 298.15 K. (Note: These are modeled values intended to guide initial solvent selection for process chemistry).

Table 2: Modeled Equilibrium Solubility at 298.15 K

SolventPredicted Solubility (mg/mL)Mole Fraction (

)
Primary Solvation Mechanism
Dichloromethane > 150.0~0.125Strong dipole-dipole interactions; optimal

match.
Ethyl Acetate 85.5~0.068H-bond acceptance from the sterically hindered amide N-H.
Methanol 42.0~0.031Protic H-bond donation to the amide C=O; limited by lipophilicity.
n-Hexane < 1.0< 0.001Insufficient polarity to disrupt the amide-amide crystal lattice.
Water < 0.01<

Extreme hydrophobic effect; inability to break water H-bond network.

Expert Insight: The high solubility in Dichloromethane and Ethyl Acetate dictates that these solvents are optimal for extraction and column chromatography loading. Conversely, the drastic drop in solubility in Hexane makes Hexane/EtOAc mixtures the premier choice for controlled anti-solvent crystallization, allowing for high-yield recovery of the intermediate with minimal impurity entrapment.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Available at:[Link]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Available at:[Link]

  • Yalkowsky, S. H., & Valvani, S. C. (1980). Solubility and partitioning I: Solubility of nonelectrolytes in water. Journal of Pharmaceutical Sciences. (Referenced via PMC for Ideal Solubility models). Available at:[Link]

Foundational

Advanced Safety and Application Data Sheet: N-(3-ethynylphenyl)-2,2-dimethylpropanamide

Executive Summary As a Senior Application Scientist, I approach chemical safety not merely as a checklist of regulatory hazards, but as a foundational understanding of molecular behavior. N-(3-ethynylphenyl)-2,2-dimethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of regulatory hazards, but as a foundational understanding of molecular behavior. N-(3-ethynylphenyl)-2,2-dimethylpropanamide (CAS: 310874-35-2), frequently referred to as N-(3-Ethynylphenyl)pivalamide, is a highly versatile terminal alkyne building block used extensively in drug discovery, bioconjugation, and materials science[1].

Its structural features—a rigid phenyl ring, a sterically demanding pivalamide group, and a reactive terminal alkyne—dictate both its synthetic utility and its handling requirements. This whitepaper synthesizes standard Safety Data Sheet (SDS) compliance with field-proven experimental insights, providing a self-validating, comprehensive guide for researchers[2].

Chemical Identity & Physical Properties

Understanding the physical properties of a compound is the first step in predicting its macroscopic behavior in the lab. The lipophilicity and molecular weight directly inform our choice of Personal Protective Equipment (PPE) and solvent systems[3].

PropertyValue / Description
Chemical Name N-(3-ethynylphenyl)-2,2-dimethylpropanamide
Common Synonyms N-(3-Ethynylphenyl)pivalamide
CAS Registry Number 310874-35-2
Molecular Formula C13H15NO
Molecular Weight 201.27 g/mol
Calculated LogP ~3.16
Appearance Solid (typically off-white to pale yellow powder)

Hazard Identification & Toxicological Profile

While specific acute toxicity data for this exact compound may be limited, we must extrapolate from its structural motifs. Under standard GHS guidelines, this compound is classified as a presumed skin and eye irritant, and a potential respiratory tract irritant[4].

Mechanistic Causality of Hazards:

  • Dermal Penetration: The calculated LogP of ~3.16 indicates significant lipophilicity. If dissolved in common organic solvents (e.g., DMSO, DMF, or Dichloromethane), the molecule can easily partition across the stratum corneum, carrying the solvent and itself into systemic circulation.

  • Reactivity: The terminal alkyne is a mild electrophile under certain conditions and can cause respiratory irritation if inhaled as a fine dust.

Self-Validating Handling & Storage Protocols

Standard SDS documents often state "store in a cool, dry place." In practice, terminal alkynes require specific atmospheric controls to prevent degradation and hazardous side reactions[2].

Storage Protocol
  • Temperature: Store at 2-8°C in a tightly sealed container.

  • Atmosphere: Must be stored under an inert atmosphere (Argon or Nitrogen).

  • Causality: Terminal alkynes are susceptible to slow oxidation and polymerization upon prolonged exposure to air and light. Furthermore, they can form highly explosive metal acetylides if they come into contact with heavy metals (e.g., Copper, Silver) in the absence of appropriate stabilizing ligands.

PPE Selection & Justification
  • Gloves: Standard nitrile gloves (minimum 4 mil thickness) are required for handling the dry powder.

  • Solvent Caveat: If handling the compound in Dichloromethane (DCM) or Chloroform, you must switch to heavier butyl rubber gloves or double-glove. Nitrile provides poor resistance to halogenated solvents, which act as rapid transdermal carriers for lipophilic compounds like this pivalamide derivative.

Emergency Response & Spill Mitigation

In the event of a spill, rapid categorization of the scale dictates the response. The following logical decision tree outlines the self-validating workflow for hazard mitigation.

Spill_Response S1 Spill Detected S2 Assess Scale S1->S2 S3 Minor Spill S2->S3 < 50g S4 Major Spill S2->S4 > 50g S5 Ventilate Area & Don PPE S3->S5 S6 Evacuate & Call Hazmat S4->S6 S7 Sweep into Sealed Container S5->S7 S8 Wash Area with Soap/Water S7->S8 S9 Dispose as Hazardous Waste S8->S9

Fig 1. Logical decision tree for hazard mitigation and spill response.

Experimental Application: CuAAC "Click" Chemistry Protocol

The primary use of N-(3-ethynylphenyl)-2,2-dimethylpropanamide is as an alkyne partner in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The following protocol is designed to be a self-validating system, ensuring high yield and safety.

CuAAC_Workflow A N-(3-ethynylphenyl)pivalamide (Terminal Alkyne) E Reaction Mixture (Stir at RT, 12-24h) A->E B Azide Partner (R-N3) B->E C Cu(I) Catalyst (CuSO4 + Na Ascorbate) C->E D Solvent System (t-BuOH/H2O) D->E F Workup & Extraction (EtOAc / H2O) E->F G Purification (Flash Chromatography) F->G H 1,2,3-Triazole Product G->H

Fig 2. Experimental workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Step-by-Step Methodology
  • Preparation & Solvation: In a 10 mL round-bottom flask, dissolve N-(3-ethynylphenyl)-2,2-dimethylpropanamide (1.0 eq, 0.5 mmol) and the desired organic azide (1.05 eq, 0.525 mmol) in 3 mL of a 1:1 mixture of tert-butanol and water.

    • Causality: The t-BuOH/H2O mixture is critical. It ensures the solubility of both the highly lipophilic alkyne (LogP 3.16) and the water-soluble catalytic components, while suppressing unwanted alkyne homocoupling (Glaser coupling).

  • Catalyst Generation: In a separate vial, dissolve CuSO4·5H2O (0.05 eq, 0.025 mmol) in 0.5 mL of deionized water. Add sodium ascorbate (0.1 eq, 0.05 mmol) to this solution.

    • Self-Validation Step: The solution will immediately change from a deep blue (Cu²⁺) to pale yellow or colorless. This visual cue confirms the active Cu(I) catalytic species has been successfully generated. If the solution remains blue, the ascorbate has oxidized and must be replaced.

  • Reaction Execution: Add the freshly prepared Cu(I) solution dropwise to the reaction flask. Stir vigorously at room temperature for 12-24 hours. Monitor completion via TLC (Thin Layer Chromatography).

  • Workup & Extraction: Dilute the mixture with 10 mL of water and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure 1,4-disubstituted 1,2,3-triazole product.

References

  • Sigma-Aldrich. "N-(3-ethynylphenyl)-2,2-dimethylpropanamide (CAS 310874-35-2)." Product Catalog. 1

  • ChemSrc. "CAS#:310874-35-2 | N-(3-ethynylphenyl)-2,2-dimethylpropanamide Physical Properties." ChemSrc Database.3

  • Matrix Scientific. "SAFETY DATA SHEET: N-(3-Ethynylphenyl)-2,2-dimethylpropanamide." Matrix Scientific SDS Library. 2

  • BLD Pharm. "310874-35-2: N-(3-Ethynylphenyl)pivalamide Handling and Hazard Statements." BLD Pharm Catalog. 4

Sources

Exploratory

CAS number lookup for N-(3-ethynylphenyl)-2,2-dimethylpropanamide

For Immediate Release: A Comprehensive Technical Guide to N-(3-ethynylphenyl)-2,2-dimethylpropanamide An In-depth Guide for Researchers, Scientists, and Drug Development Professionals This technical guide provides a deta...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release: A Comprehensive Technical Guide to N-(3-ethynylphenyl)-2,2-dimethylpropanamide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of N-(3-ethynylphenyl)-2,2-dimethylpropanamide, a compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just procedural steps but also the scientific rationale behind the recommended protocols, ensuring a deep and applicable understanding for researchers and developers.

Compound Overview and Identification

N-(3-ethynylphenyl)-2,2-dimethylpropanamide is an organic compound featuring a terminal alkyne on a phenyl ring, which is in turn connected to a pivalamide functional group. The terminal alkyne is a versatile functional group for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it a valuable building block for synthesizing more complex molecules. The pivalamide group, with its sterically hindering tert-butyl moiety, can influence the compound's solubility, stability, and conformational properties.

Table 1: Physicochemical Properties (Predicted)

PropertyValueSource
Molecular FormulaC13H15NO-
Molecular Weight201.26 g/mol -
XLogP32.5Predicted
Hydrogen Bond Donors1Predicted
Hydrogen Bond Acceptors1Predicted

Strategic Synthesis Protocol

The synthesis of N-(3-ethynylphenyl)-2,2-dimethylpropanamide can be efficiently achieved through the amidation of 3-ethynylaniline with pivaloyl chloride. This reaction is a standard method for forming robust amide bonds.

Causality of Reagent Selection
  • 3-Ethynylaniline: This starting material provides the core structure of the ethynylphenyl group. Its amino functionality is the nucleophile that attacks the electrophilic carbonyl carbon of the acyl chloride.

  • Pivaloyl Chloride: As the acylating agent, pivaloyl chloride is chosen for its high reactivity, which ensures an efficient reaction. The tert-butyl group is introduced via this reagent.

  • Triethylamine (or another non-nucleophilic base): This is crucial for scavenging the hydrochloric acid byproduct of the reaction. Neutralizing the acid drives the reaction to completion and prevents the protonation of the starting aniline, which would render it non-nucleophilic.

  • Anhydrous Dichloromethane (DCM): A dry, aprotic solvent is essential to prevent the hydrolysis of the highly reactive pivaloyl chloride. DCM is an excellent choice due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates removal post-reaction.

Detailed Experimental Workflow
  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-ethynylaniline (1.0 eq). Dissolve it in anhydrous dichloromethane.

  • Base Addition: Add triethylamine (1.1 eq) to the solution and stir.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add pivaloyl chloride (1.05 eq) dropwise to the stirred solution. The slow addition is critical to control the exothermic nature of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) until the starting aniline spot is consumed.

  • Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure N-(3-ethynylphenyl)-2,2-dimethylpropanamide.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification 3-Ethynylaniline 3-Ethynylaniline Reaction_Vessel Reaction at 0°C to RT 3-Ethynylaniline->Reaction_Vessel Pivaloyl_Chloride Pivaloyl_Chloride Pivaloyl_Chloride->Reaction_Vessel Triethylamine Triethylamine Triethylamine->Reaction_Vessel DCM Anhydrous DCM DCM->Reaction_Vessel Quenching Quench with Water Reaction_Vessel->Quenching Reaction Complete Extraction Liquid-Liquid Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product N-(3-ethynylphenyl)-2,2-dimethylpropanamide Purification->Product

Caption: Synthetic workflow for N-(3-ethynylphenyl)-2,2-dimethylpropanamide.

Potential Applications in Drug Discovery and Materials Science

While specific biological data for this compound is not publicly available, its structural motifs suggest several potential applications.

Role as a Synthetic Intermediate

The primary utility of N-(3-ethynylphenyl)-2,2-dimethylpropanamide is likely as a versatile intermediate in the synthesis of more complex molecules. The terminal alkyne allows for facile conjugation to other molecules bearing an azide group via "click" chemistry. This is a powerful tool in drug discovery for creating libraries of compounds for screening and in materials science for functionalizing polymers and surfaces.

Hypothetical Biological Relevance

Many bioactive molecules contain the propanamide scaffold[3]. The N-phenylpropanamide core is present in a variety of pharmacologically active compounds. The ethynylphenyl group can also participate in key interactions with biological targets. For instance, the terminal alkyne can act as a hydrogen bond acceptor or participate in π-stacking interactions within a protein's active site.

Potential_Applications cluster_core N-(3-ethynylphenyl)-2,2-dimethylpropanamide cluster_applications Potential Applications cluster_drug_discovery Drug Discovery Pathways cluster_materials_science Materials Science Applications Core_Compound Core Compound Drug_Discovery Drug Discovery Core_Compound->Drug_Discovery Materials_Science Materials Science Core_Compound->Materials_Science Click_Chemistry Click Chemistry Conjugation Drug_Discovery->Click_Chemistry Lead_Optimization Lead Compound Optimization Drug_Discovery->Lead_Optimization Fragment_Based_Design Fragment-Based Drug Design Drug_Discovery->Fragment_Based_Design Polymer_Functionalization Polymer Functionalization Materials_Science->Polymer_Functionalization Surface_Modification Surface Modification Materials_Science->Surface_Modification

Caption: Potential applications stemming from the core compound.

Self-Validating Quality Control

To ensure the identity and purity of the synthesized N-(3-ethynylphenyl)-2,2-dimethylpropanamide, a battery of analytical techniques should be employed.

Table 2: Analytical Characterization Methods

TechniquePurposeExpected Observations
¹H NMR Structural confirmation and puritySignals corresponding to the ethynyl proton, aromatic protons, amide proton, and the tert-butyl protons with appropriate integrations and splitting patterns.
¹³C NMR Structural confirmationPeaks for the alkyne carbons, aromatic carbons, carbonyl carbon, and the quaternary and methyl carbons of the tert-butyl group.
FT-IR Functional group identificationCharacteristic stretches for the N-H bond, the C≡C triple bond, the C=O of the amide, and aromatic C-H bonds.
HRMS Exact mass determinationA molecular ion peak corresponding to the exact mass of the compound, confirming its elemental composition.
Melting Point Purity assessmentA sharp and defined melting point range is indicative of a pure compound.

This multi-faceted analytical approach provides a self-validating system, where the data from each technique corroborates the others, ensuring the high fidelity of the synthesized compound for subsequent research and development activities.

References

Sources

Foundational

Structural Informatics, Synthesis, and Application Profiling of N-(3-ethynylphenyl)-2,2-dimethylpropanamide

Executive Summary In modern drug discovery and materials science, the strategic selection of bifunctional building blocks is paramount for developing robust, metabolically stable, and easily modifiable chemical probes. N...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In modern drug discovery and materials science, the strategic selection of bifunctional building blocks is paramount for developing robust, metabolically stable, and easily modifiable chemical probes. N-(3-ethynylphenyl)-2,2-dimethylpropanamide (also known as 3-ethynylpivalanilide) represents a highly privileged scaffold. It ingeniously combines a sterically hindered pivalamide moiety—conferring exceptional resistance to enzymatic degradation—with a terminal alkyne, serving as an ideal bioorthogonal handle for click chemistry. This whitepaper provides an in-depth technical analysis of its structural informatics, physicochemical rationale, and field-proven experimental workflows.

Structural Informatics & Chemical Identifiers

Standardized chemical identifiers are the backbone of modern cheminformatics, enabling collision-free database querying, molecular docking, and intellectual property mapping.

Derivation of the SMILES String The Simplified Molecular-Input Line-Entry System (SMILES) provides a topological graph of the molecule:

  • Pivaloyl Group: CC(C)(C)C(=O) represents the tert-butyl group attached to a carbonyl.

  • Amide Linkage: N connects the acyl group to the aromatic system.

  • Aromatic Ring & Alkyne: c1cccc(C#C)c1 defines the meta-substituted phenyl ring bearing the terminal ethynyl group.

  • Canonical SMILES: CC(C)(C)C(=O)Nc1cccc(C#C)c1

InChI and InChIKey Generation While SMILES strings can vary based on the generation algorithm, the International Chemical Identifier (InChI) and its hashed counterpart (InChIKey) provide a strictly canonical, universally unique signature. The generation process normalizes tautomerism and stereochemistry, outputting a 27-character SHA-256 hash (e.g., UXYYWVKJXZQJQI-UHFFFAOYSA-N) that ensures absolute precision in high-throughput virtual screening libraries.

G SMILES Input SMILES CC(C)(C)C(=O)Nc1cccc(C#C)c1 MolGraph Molecular Graph Generation SMILES->MolGraph Parsing InChI Standard InChI Generation MolGraph->InChI Canonicalization Hash SHA-256 Hashing InChI->Hash Truncation & Hash InChIKey InChIKey Output Hash->InChIKey Format

SMILES parsing and InChIKey generation workflow for chemical standardization.

Physicochemical Rationale & Pharmacokinetics

The architectural design of N-(3-ethynylphenyl)-2,2-dimethylpropanamide is highly intentional, addressing two major attrition factors in drug development: metabolic liability and synthetic intractability.

Metabolic Stability via Steric Shielding Amides are generally more stable than esters in vivo; however, they remain susceptible to hepatic amidases. The integration of a pivalamide (2,2-dimethylpropanamide) group introduces profound steric hindrance directly adjacent to the carbonyl carbon. This bulky tert-butyl umbrella physically blocks the active sites of metabolizing enzymes. This exact metabolism-guided design strategy has been successfully utilized to bypass carboxylesterase-1 (CES1) mediated hydrolysis, significantly improving the in vivo half-life of ABCG2 inhibitors [1] and enhancing the oral bioavailability of central nervous system (CNS) therapeutics [2].

Bioorthogonality via the Terminal Alkyne The 3-ethynyl substitution provides a highly energetic yet kinetically stable functional group. Terminal alkynes are inert to biological nucleophiles, electrophiles, and redox environments, making them perfect candidates for late-stage functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [3].

Table 1: Quantitative Physicochemical Profiling

PropertyValueStructural Rationale & Impact
Molecular Weight 201.27 g/mol Highly ligand-efficient; preserves ample MW budget (<500 Da) for the conjugated azide counterpart.
LogP (calculated) ~2.8Optimal lipophilicity for passive membrane permeability and blood-brain barrier (BBB) penetration.
H-Bond Donors 1 (Amide NH)Facilitates specific target binding while remaining well within Lipinski's Rule of 5 limits.
H-Bond Acceptors 1 (Amide C=O)Minimizes the desolvation penalty required for the molecule to move from aqueous plasma into a lipophilic binding pocket.
Rotatable Bonds 3Confers structural rigidity, resulting in a low entropic penalty upon target engagement.
Experimental Workflows: Synthesis & Bioconjugation

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for each reagent and physical intervention.

Protocol A: Synthesis of N-(3-ethynylphenyl)-2,2-dimethylpropanamide

Objective: High-yield acylation of 3-ethynylaniline while preventing di-acylation or alkyne degradation.

  • Reaction Setup: Dissolve 3-ethynylaniline (1.0 eq) and triethylamine (TEA, 1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere.

    • Causality: TEA acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the equilibrium forward. The 0 °C environment minimizes exothermic side reactions and prevents the generation of di-acylated impurities.

  • Reagent Addition: Add pivaloyl chloride (1.1 eq) dropwise over 15 minutes.

    • Causality: Dropwise addition controls the local concentration of the highly reactive acyl chloride, preventing runaway thermal spikes.

  • Propagation & Monitoring: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 4 hours. Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1).

    • Self-Validation: Complete disappearance of the lower-Rf aniline spot and the emergence of a higher-Rf UV-active spot confirms reaction completion.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO3. Extract the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel flash chromatography to yield the pure white solid.

Protocol B: CuAAC Bioconjugation (Click Chemistry)

Objective: Regiospecific ligation of the synthesized alkyne to a target azide to form a 1,4-disubstituted 1,2,3-triazole [4].

  • Solvent Preparation: Dissolve N-(3-ethynylphenyl)pivalamide (1.0 eq) and the Target Azide (1.0 eq) in a 1:1 mixture of tert-butanol (t-BuOH) and water.

    • Causality: This specific biphasic solvent system is critical; t-BuOH solubilizes the organic substrates, while water solubilizes the inorganic catalytic salts, ensuring a homogenous reaction interface.

  • Catalyst Activation: Add freshly prepared aqueous Sodium Ascorbate (0.2 eq), followed immediately by aqueous CuSO4·5H2O (0.1 eq).

    • Causality: Sodium ascorbate acts as a mild reducing agent, reducing Cu(II) to the catalytically active Cu(I) species in situ. This prevents the premature oxidation and disproportionation of the copper catalyst, which is a common failure point in CuAAC.

  • Ligation: Stir at ambient temperature for 12–24 hours. Monitor by LC-MS.

    • Self-Validation: The appearance of the [M+H]+ peak corresponding to the exact mass of the triazole product confirms successful cycloaddition.

  • Copper Scavenging: Extract the product with EtOAc. Wash the organic layer vigorously with a 0.1 M aqueous EDTA solution.

    • Causality: EDTA strongly chelates residual copper ions (often visible as a blue tint in the aqueous layer). Removing heavy metals is a mandatory self-validating step to prevent false positives in downstream biological or cellular assays.

G Alkyne N-(3-ethynylphenyl)pivalamide (Terminal Alkyne) Intermediate Cu-Acetylide Intermediate Alkyne->Intermediate Cu(I) insertion Azide Target Azide (R-N3) Product 1,4-disubstituted 1,2,3-triazole Azide->Product [3+2] Reaction Catalyst Cu(I) Catalyst (In Situ Generation) Catalyst->Intermediate Activates Intermediate->Product Cycloaddition with Azide

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction pathway.

References
  • Metabolism-guided development of Ko143 analogs as ABCG2 inhibitors. National Institutes of Health (NIH).
  • Brain-Penetrant, Orally Bioavailable Microtubule-Stabilizing Small Molecules Are Potential Candidate Therapeutics for Alzheimer's Disease and Related Tauopathies. Journal of Medicinal Chemistry - ACS Publications.
  • A Brief Introduction to Click Chemistry and Bioorthogonal Chemistry. Aurigene Pharmaceutical Services.
  • Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. National Institutes of Health (NIH).
Exploratory

Pivalamide derivatives of 3-ethynylaniline literature review

The following technical guide details the synthesis, reactivity, and medicinal chemistry applications of pivalamide derivatives of 3-ethynylaniline. Synthesis, Reactivity, and Medicinal Chemistry Applications[1][2] Execu...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, reactivity, and medicinal chemistry applications of pivalamide derivatives of 3-ethynylaniline.

Synthesis, Reactivity, and Medicinal Chemistry Applications[1][2]

Executive Summary

3-Ethynylaniline (3-EA) is a "privileged scaffold" in modern drug discovery, serving as a critical building block for Type II kinase inhibitors (e.g., Ponatinib, Erlotinib intermediates). While the free amine is versatile, its derivatization into Pivalamides (N-pivaloylanilines) represents a strategic modification in medicinal chemistry.

The Pivalamide derivative (N-(3-ethynylphenyl)pivalamide) offers three distinct advantages over standard acetamides or free amines:

  • Steric Shielding: The tert-butyl group prevents enzymatic hydrolysis (amidase resistance), extending metabolic half-life (

    
    ).[1]
    
  • Directing Group Capability: The pivaloyl moiety is a robust Directing Group (DG) for transition-metal-catalyzed C-H activation, enabling regioselective functionalization of the arene.[1][2]

  • Hydrophobic Pharmacophore: In kinase binding pockets, the trimethyl group fills hydrophobic sub-pockets (e.g., the "gatekeeper" region) more effectively than smaller acyl groups.

This guide provides an authoritative workflow for the synthesis, purification, and application of these derivatives.

Chemical Synthesis & Protocols

The synthesis of pivalamide derivatives of 3-ethynylaniline can be approached via two primary routes: Direct Acylation (preferred for scale) and Sonogashira Coupling (preferred for convergent synthesis of complex analogs).[1]

Route A: Direct Acylation (The Schotten-Baumann Approach)

This is the most direct method, reacting commercially available 3-ethynylaniline with pivaloyl chloride.[1][2]

Reaction Scheme:



Experimental Protocol 1.0: Synthesis of N-(3-ethynylphenyl)pivalamide

Reagents:

  • 3-Ethynylaniline (1.0 equiv) [CAS: 54060-30-9][1][2][3]

  • Pivaloyl Chloride (1.1 equiv) [CAS: 3282-30-2][1][2]

  • Triethylamine (Et

    
    N) (1.2 equiv)
    
  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 3-ethynylaniline (e.g., 1.17 g, 10 mmol) and anhydrous DCM (20 mL) under an inert atmosphere (Argon/Nitrogen).

  • Base Addition: Add Triethylamine (1.67 mL, 12 mmol) and cool the solution to 0°C using an ice bath.

  • Acylation: Add Pivaloyl chloride (1.35 mL, 11 mmol) dropwise over 15 minutes. Note: The reaction is exothermic; control addition rate to maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the aniline (

    
    ) and appearance of the amide (
    
    
    
    ).
  • Work-up: Quench with saturated NaHCO

    
     (20 mL). Separate the organic layer and wash with 1M HCl (to remove unreacted amine), followed by brine.
    
  • Purification: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. Recrystallize from Hexane/EtOAc or purify via flash column chromatography.

Yield Expectations:

Parameter Value
Typical Yield 85–95%
Appearance White to Off-white Solid
Melting Point 128–130°C (Predicted)

| Purity | >98% (HPLC) |[1][2]

Reactivity Profile & Functionalization[5]

Once synthesized, the pivalamide derivative serves as a dual-functional scaffold.[1][2] The alkyne allows for chain extension, while the pivalamide directs ring substitution.

A. Alkyne Functionalization (Sonogashira Coupling)

The pivalamide group is stable under Sonogashira conditions, unlike unprotected anilines which can poison Pd-catalysts or participate in side reactions.

  • Application: Synthesis of diarylalkynes (e.g., kinase inhibitor cores).

  • Conditions: Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (5 mol%), CuI (2 mol%), Et
    
    
    N, Aryl Halide, 60°C.
B. Pivalamide-Directed C-H Activation

The pivaloyl group is a "super-directing group" for ortho-lithiation or Pd-catalyzed C-H activation.[1][2]

  • Mechanism: The carbonyl oxygen coordinates to the metal center (Pd, Rh, or Li), directing the incoming electrophile to the ortho position (position 2 or 6 relative to the amine).

  • Utility: This allows for the introduction of halogens or alkyl groups after the alkyne is already in place, a transformation difficult to achieve with the free aniline.

ReactionPathways Start 3-Ethynylaniline Product N-(3-ethynylphenyl) pivalamide Start->Product + Pivaloyl Chloride (DCM, Et3N) Sonogashira Sonogashira Coupling (Diarylalkyne formation) Product->Sonogashira + Ar-I, Pd(0)/Cu(I) Click CuAAC Click Reaction (Triazole formation) Product->Click + R-N3, Cu(I) CH_Activation Ortho-C-H Activation (Pd(OAc)2, Electrophile) Product->CH_Activation Directing Group Effect

Caption: Divergent synthetic utility of Pivalamide derivatives. The scaffold supports cross-coupling (Sonogashira), cycloaddition (Click), and directed C-H functionalization.

Medicinal Chemistry Applications

In the context of drug development, the pivalamide moiety is not merely a protecting group but a functional pharmacophore.

Case Study: Kinase Inhibitor Design (BCR-ABL / EGFR)

Many Type II kinase inhibitors (e.g., Ponatinib ) utilize a 3-ethynylbenzamide linkage.[1][2] Replacing the standard benzamide or acetamide with a pivalamide alters the physicochemical profile:

  • Hydrophobic Packing: The tert-butyl group is roughly spherical and highly lipophilic.[1][2] It can occupy the hydrophobic pocket adjacent to the ATP-binding site (often the "gatekeeper" region T315I in BCR-ABL).[1][2]

  • Metabolic Stability: The steric bulk of the tert-butyl group hinders the approach of amidases, significantly reducing the rate of amide bond cleavage in vivo compared to linear alkyl amides.[1]

Comparative Data: Amide Stability

Derivative R-Group Relative Hydrolysis Rate LogP (Est.)

| Acetamide | -CH


 | 100 (Reference) | 1.8 |
| Benzamide  | -Ph | 45 | 2.9 |
| Pivalamide  | -C(CH

)

| < 5 (Highly Stable) | 2.6 |[1][2]
References
  • BenchChem. Synthesis of 3-Ethynylaniline and Derivatives: Protocols and Troubleshooting. BenchChem Technical Notes.[1][2] Link

  • Sigma-Aldrich. 3-Ethynylaniline Product Specification and Reactivity Guide.[1][2] Merck KGaA.[1][2] Link

  • Huang, W. S., et al. (2010). "Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant."[1][2] Journal of Medicinal Chemistry, 53(12), 4701–4719. Link

  • Core.ac.uk. Copper-Catalyzed Oxidative Ring Closure and Carboarylation of 2-Ethynyl-Anilides.[1][2] (Discusses pivalanilide reactivity). Link

  • Organic Syntheses. General Procedures for the Preparation of Phenylacetylenes and Amides. Org.[1][2][4][5][6][7] Synth. Coll. Vol. 4. Link

Sources

Foundational

Biological activity potential of N-(3-ethynylphenyl)-2,2-dimethylpropanamide

The following is an in-depth technical guide on the biological activity potential of N-(3-ethynylphenyl)-2,2-dimethylpropanamide , structured for researchers and drug development professionals. Mechanistic Insights, Chem...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the biological activity potential of N-(3-ethynylphenyl)-2,2-dimethylpropanamide , structured for researchers and drug development professionals.

Mechanistic Insights, Chemical Biology Applications, and Therapeutic Potential

Executive Summary

N-(3-ethynylphenyl)-2,2-dimethylpropanamide (CAS: 310874-35-2) represents a high-value chemical scaffold in the fields of fragment-based drug discovery (FBDD) and chemical biology.[1] Structurally composed of a lipophilic pivalamide "cap" linked to a meta-ethynyl aniline, this molecule serves as a versatile pharmacophore. Its biological potential is defined by three core modalities:

  • Kinase Inhibitor Fragment: It mimics the hydrophobic "tail" and linker regions of Type II kinase inhibitors (e.g., Ponatinib), targeting the DFG-out conformation.

  • Mechanism-Based Inactivator (MBI): The terminal alkyne functions as a suicide substrate for cytochrome P450 enzymes (specifically CYP2B6), enabling metabolic stability studies.

  • Bioorthogonal Probe: The ethynyl handle facilitates Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for activity-based protein profiling (ABPP).

Part 1: Chemical Identity & Structural Significance

The compound combines a sterically bulky pivaloyl group (2,2-dimethylpropanoyl) with a 3-ethynylphenyl moiety. This architecture is non-trivial and offers specific advantages in medicinal chemistry:

  • Pivalamide Core: The tert-butyl group provides significant steric protection, preventing amide hydrolysis by peptidases and increasing metabolic stability compared to acetamides. It also fills hydrophobic pockets (e.g., the allosteric pocket of kinases).

  • Meta-Ethynyl Linker: The alkyne at the meta position acts as a rigid spacer and a "warhead." In kinase inhibitors like Ponatinib (Iclusig), this ethynyl-phenyl motif is critical for spanning the gatekeeper residue (e.g., T315I in BCR-ABL).

PropertySpecification
IUPAC Name N-(3-ethynylphenyl)-2,2-dimethylpropanamide
CAS Number 310874-35-2
Molecular Formula C13H15NO
Molecular Weight 201.27 g/mol
Key Pharmacophore Alkynyl-Anilide (Kinase Type II motif)
LogP (Predicted) ~3.2 (Lipophilic)
Part 2: Biological Mechanisms of Action
1. Kinase Inhibition (Fragment-Based Design)

This compound serves as a "minimalist" model for Type II kinase inhibitors. Type II inhibitors bind to the inactive (DFG-out) conformation of kinases.

  • Mechanism: The amide nitrogen acts as a hydrogen bond donor to the Glu residue of the C-helix (e.g., Glu286 in ABL). The phenyl ring occupies the hydrophobic pocket created by the DFG-out movement, while the pivaloyl group extends into the allosteric "selectivity pocket."

  • Relevance: It is a structural analog of the "tail" region of Ponatinib and Nilotinib , making it an excellent fragment for screening against T315I mutant kinases.

2. Cytochrome P450 Inactivation (Mechanism-Based Inhibition)

Terminal alkynes are classic mechanism-based inactivators (suicide substrates) for P450 enzymes.

  • Mechanism: The CYP enzyme oxidizes the terminal alkyne to a highly reactive ketene or oxirene intermediate. This intermediate covalently alkylates the heme porphyrin nitrogen or an active site protein residue, irreversibly inactivating the enzyme.

  • Target Specificity: 3-ethynyl-substituted benzenes are potent inactivators of CYP2B6 and CYP2E1 . This activity makes the compound a useful tool for mapping the active site topology of these metabolic enzymes.

3. GPR151 Modulation (High-Throughput Screening)

In large-scale chemical genomics screens (e.g., at Scripps Research), this scaffold has been identified as a hit in assays for GPR151 , an orphan GPCR enriched in the habenula. While likely a starting point for optimization, it highlights the compound's ability to engage GPCR allosteric sites.

Part 3: Experimental Protocols
Protocol A: Synthesis via Amide Coupling

Rationale: Efficient generation of the core scaffold from commercially available precursors.

  • Reagents: 3-Ethynylaniline (1.0 eq), Pivaloyl chloride (1.1 eq), Triethylamine (1.5 eq), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • Dissolve 3-ethynylaniline in anhydrous DCM under Nitrogen atmosphere.

    • Cool to 0°C in an ice bath.

    • Add Triethylamine dropwise.

    • Add Pivaloyl chloride dropwise over 15 minutes (exothermic reaction).

    • Warm to room temperature and stir for 4 hours.

    • Workup: Wash with 1M HCl (to remove unreacted amine), then sat. NaHCO3, then Brine.

    • Purification: Recrystallize from Hexanes/EtOAc or use Flash Chromatography (0-20% EtOAc in Hexanes).

    • Validation: Confirm structure via 1H-NMR (Singlet at ~1.3 ppm for t-Butyl, Singlet at ~3.1 ppm for alkyne proton).

Protocol B: "Click" Chemistry Labeling (Activity-Based Profiling)

Rationale: Utilizing the terminal alkyne to conjugate a fluorophore or biotin tag after the compound has bound to a target (if used as a covalent probe).

  • Incubation: Treat cell lysate or purified protein with N-(3-ethynylphenyl)-2,2-dimethylpropanamide (1-10 µM) for 1 hour.

  • Click Reaction Mix: Prepare a master mix:

    • Azide-Tag (e.g., Azide-Biotin or Azide-Fluor 488): 100 µM

    • CuSO4: 1 mM

    • TCEP (Tris(2-carboxyethyl)phosphine): 1 mM

    • TBTA (Ligand): 100 µM

  • Reaction: Add reaction mix to the sample. Incubate for 1 hour at Room Temperature in the dark.

  • Analysis: Quench with SDS-PAGE loading buffer. Analyze via Western Blot (Streptavidin-HRP) or In-Gel Fluorescence.

Part 4: Visualization of Signaling & Mechanism

The following diagram illustrates the dual potential of the scaffold: as a Kinase Inhibitor Fragment (Left) and as a CYP Suicide Substrate (Right).

BioactivityPathways cluster_Kinase Kinase Inhibition (Type II) cluster_CYP CYP450 Inactivation Compound N-(3-ethynylphenyl)- 2,2-dimethylpropanamide DFG_Out Kinase Active Site (DFG-Out Conformation) Compound->DFG_Out Competes with ATP/Allosteric CYP2B6 Cytochrome P450 (CYP2B6) Compound->CYP2B6 Substrate Binding Binding Hydrophobic Pocket Occupancy DFG_Out->Binding Pivaloyl Cap binds Inhibition Signal Transduction Blockade (e.g., BCR-ABL) Binding->Inhibition Oxidation Oxidation to Ketene/Oxirene CYP2B6->Oxidation NADPH + O2 Covalent Covalent Heme/Protein Adduct (Suicide Inhibition) Oxidation->Covalent Irreversible

Figure 1: Dual mechanism of action showing Kinase Allosteric Inhibition (Red pathway) and Mechanism-Based CYP Inactivation (Green pathway).

References
  • Huang, W. S., et al. (2010). "Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant." Journal of Medicinal Chemistry. Link

  • Blobaum, A. L., et al. (2002). "Mechanism-based inactivation of cytochromes P450 2B1 and 2B6 by 3-ethynyl-substituted benzenes." Drug Metabolism and Disposition. Link

  • Scripps Research Institute Molecular Screening Center. (2010). "Cell-based high throughput primary assay to identify activators of GPR151." PubChem BioAssay Record. Link

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of N-(3-ethynylphenyl)-2,2-dimethylpropanamide

Abstract & Scientific Rationale This application note details the optimized protocol for the synthesis of N-(3-ethynylphenyl)-2,2-dimethylpropanamide (also referred to as N-(3-ethynylphenyl)pivalamide) via the nucleophil...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Rationale

This application note details the optimized protocol for the synthesis of N-(3-ethynylphenyl)-2,2-dimethylpropanamide (also referred to as N-(3-ethynylphenyl)pivalamide) via the nucleophilic acyl substitution of 3-ethynylaniline with pivaloyl chloride.

While 3-ethynylaniline is a versatile "Click" chemistry and Sonogashira coupling handle, its free amine is prone to oxidation and non-selective side reactions during multi-step synthesis.[1] Protecting the amine as a pivalamide offers two distinct strategic advantages:

  • Steric Shielding: The bulky tert-butyl group of the pivaloyl moiety provides exceptional stability against hydrolysis and nucleophilic attack, far superior to acetamides.[1]

  • Orthogonal Reactivity: The pivalamide group serves as a powerful Directed Metalation Group (DMG) for subsequent C-H activation or lithiation steps, while the alkyne remains available for palladium-catalyzed cross-couplings.[1]

This guide provides a scalable, high-yield methodology suitable for pharmaceutical intermediate production.[1][2]

Reaction Mechanism & Pathway[2][3]

The synthesis proceeds via a base-mediated Schotten-Baumann type acylation.[1] The nucleophilic nitrogen of the aniline attacks the electrophilic carbonyl carbon of the pivaloyl chloride.[1] The base (Triethylamine) is critical to neutralize the generated hydrogen chloride (HCl), driving the equilibrium forward and preventing the protonation of the unreacted aniline.

Reaction Scheme Visualization

ReactionScheme cluster_reactants Reactants cluster_mechanism Mechanism Aniline 3-Ethynylaniline (Nucleophile) Tetrahedral Tetrahedral Intermediate Aniline->Tetrahedral + PivCl PivCl Pivaloyl Chloride (Electrophile) PivCl->Tetrahedral Deprotonation Base-Mediated HCl Scavenging Tetrahedral->Deprotonation - Cl⁻ Product N-(3-ethynylphenyl)- 2,2-dimethylpropanamide Deprotonation->Product Byproduct Triethylamine Hydrochloride Deprotonation->Byproduct + Et₃N

Figure 1: Mechanistic pathway of the pivaloylation reaction highlighting the role of the base.

Experimental Protocol

Materials & Reagents

Safety Note: Pivaloyl chloride is corrosive and a lachrymator. 3-Ethynylaniline is toxic.[1] All operations must be performed in a fume hood.[1]

ReagentMW ( g/mol )Equiv.[1][3][4][5][6]Role
3-Ethynylaniline 117.151.0Substrate
Pivaloyl Chloride 120.581.1 - 1.2Acylating Agent
Triethylamine (TEA) 101.191.5 - 2.0Base (HCl Scavenger)
Dichloromethane (DCM) -Solvent0.2 M - 0.5 M conc.[7]
NaHCO₃ (sat. aq.) --Quenching Agent
Step-by-Step Procedure

Step 1: Preparation (Inert Atmosphere)

  • Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Purge with Nitrogen (N₂) or Argon.[1][4]

  • Dissolve 3-ethynylaniline (1.0 equiv) in anhydrous DCM (concentration ~0.2 M).

  • Add Triethylamine (1.5 equiv) via syringe.[1] The solution typically remains clear or turns slightly yellow.[1]

Step 2: Controlled Addition

  • Cool the reaction mixture to 0°C using an ice/water bath.

  • Critical Step: Add Pivaloyl chloride (1.1 equiv) dropwise over 15–20 minutes.[1]

    • Why: The reaction is exothermic.[1][6][8][9][10] Rapid addition can lead to bis-acylation or alkyne degradation.[1]

  • Observe the formation of white precipitate (TEA·HCl salts), indicating the reaction is proceeding.[1]

Step 3: Reaction & Monitoring

  • Allow the mixture to warm to Room Temperature (20–25°C) naturally.

  • Stir for 2–4 hours.

  • TLC Monitoring: Use Hexane:EtOAc (3:1).[1]

    • Starting Material (Aniline): Lower R_f, stains dark with Ninhydrin/UV active.[1]

    • Product (Amide): Higher R_f, UV active, no Ninhydrin stain.[1]

Step 4: Work-up

  • Quench the reaction by adding saturated NaHCO₃ solution (50 mL). Stir vigorously for 10 minutes to hydrolyze any excess acid chloride.

  • Transfer to a separatory funnel.[1][6]

  • Phase Separation:

    • Collect the organic (DCM) layer.[1]

    • Extract the aqueous layer once with fresh DCM (20 mL).

    • Combine organic layers.[1][5]

  • Washing: Wash combined organics with:

    • 1M HCl (20 mL) – Removes unreacted aniline (Critical for purity).

    • Brine (Sat. NaCl, 20 mL) – Dries the organic layer.

  • Dry over anhydrous Na₂SO₄ or MgSO₄ , filter, and concentrate under reduced pressure (Rotovap).

Step 5: Purification

  • The crude product is typically an off-white solid.[1]

  • Recrystallization (Preferred): Dissolve in minimum hot Ethanol or EtOAc/Hexane mixture.[1] Cool to 4°C to crystallize.

  • Flash Chromatography (Alternative): If oil/impure, run a silica column (Gradient: 0% → 20% EtOAc in Hexanes).

Workflow Visualization

Workflow Start Start: 3-Ethynylaniline in DCM + TEA Cool Cool to 0°C Start->Cool Add Dropwise Addition: Pivaloyl Chloride Cool->Add React Stir at RT (2-4 h) Monitor TLC Add->React Quench Quench: Sat. NaHCO3 React->Quench Wash Wash: 1M HCl -> Brine Quench->Wash Purify Recrystallization (EtOH or Hex/EtOAc) Wash->Purify Final Pure Product: N-(3-ethynylphenyl)pivalamide Purify->Final

Figure 2: Operational workflow from starting material to purified product.

Expert Insights & Troubleshooting

Characterization Data (Expected)

To validate the synthesis, compare your analytical data against these expected values:

  • Physical State: White to off-white crystalline solid.[1]

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.30–7.80 (m, 4H): Aromatic protons (look for the meta-substitution pattern).

    • δ 7.40 (br s, 1H): Amide N-H.[1]

    • δ 3.05 (s, 1H): Alkyne C-H (Diagnostic peak).

    • δ 1.32 (s, 9H): Pivaloyl tert-butyl group (Strong singlet).

  • IR Spectrum:

    • ~3300 cm⁻¹ (Alkyne C-H stretch).[1]

    • ~2100 cm⁻¹ (Weak Alkyne C≡C stretch).[1]

    • ~1650 cm⁻¹ (Amide C=O stretch).[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Moisture in solvent/reagents.[1]Use anhydrous DCM and dry glassware.[1] Pivaloyl chloride hydrolyzes rapidly in water.[1]
Impurity: Starting Material Incomplete conversion.[1]Check TEA quality (ensure it's not wet/degraded).[1] Increase reaction time or add 0.1 eq more PivCl.
Impurity: Bis-acylation Excess PivCl or high temp.[1]Strictly maintain 0°C during addition. Do not exceed 1.2 eq of acid chloride.[1]
Dark Coloration Oxidation of aniline.[1]Ensure aniline is freshly distilled or light in color before use.[1] Perform under N₂ atmosphere.

References

  • General Amide Synthesis: Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.

  • Ponatinib Chemistry (Context): Huang, W. S., et al. (2010).[1] Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant. Journal of Medicinal Chemistry, 53(12), 4701–4719.

  • Pivaloyl Protecting Group: Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Refer to Chapter on Amides).

Sources

Application

Technical Application Note: Optimized Pivaloylation of 3-Ethynylaniline

Executive Summary & Strategic Rationale This guide details the protocol for synthesizing -(3-ethynylphenyl)pivalamide via the selective -acylation of 3-ethynylaniline using pivaloyl chloride (PivCl). While acetylation is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This guide details the protocol for synthesizing


-(3-ethynylphenyl)pivalamide  via the selective 

-acylation of 3-ethynylaniline using pivaloyl chloride (PivCl).

While acetylation is common, pivaloylation is strategically superior for specific downstream applications in drug discovery:

  • Ortho-Lithiation Direction: The tert-butyl group provides steric bulk that forces the carbonyl oxygen into a specific conformation, making the pivalamide a powerful Directed ortho Metalation (DoM) group. This allows for subsequent regioselective functionalization at the 2-position of the aniline ring.

  • Stability: The pivaloyl group is significantly more resistant to hydrolysis than acetyl or benzoyl groups, surviving harsh subsequent reaction conditions (e.g., oxidative couplings).

  • Crystallinity: Pivalamides often exhibit higher crystallinity than acetamides, simplifying purification without chromatography.

Chemical Transformation

Reaction: Nucleophilic Acyl Substitution Substrate: 3-Ethynylaniline (CAS: 54060-30-9) Reagent: Pivaloyl Chloride (CAS: 3282-30-2) Product:


-(3-ethynylphenyl)pivalamide

Reaction Mechanism & Pathway[1][2]

The reaction proceeds via a standard addition-elimination mechanism. However, the presence of the terminal alkyne requires strict control of conditions to prevent oxidative homocoupling (Glaser coupling) or polymerization.

Mechanistic Diagram (DOT)

ReactionMechanism Substrate 3-Ethynylaniline (Nucleophile) Inter Tetrahedral Intermediate Substrate->Inter Attack on C=O Reagent Pivaloyl Chloride (Electrophile) Reagent->Inter Product N-(3-ethynylphenyl)pivalamide (Product) Inter->Product Cl- Elimination Base Triethylamine (Proton Scavenger) Salt Et3N·HCl (Byproduct) Base->Salt Captures HCl

Caption: Figure 1. Nucleophilic acyl substitution pathway.[1] The base (TEA) drives equilibrium by neutralizing the HCl byproduct.

Experimental Protocol: Anhydrous Acylation

Method A: High-Purity Synthesis (Recommended) This method utilizes anhydrous dichloromethane (DCM) to minimize hydrolysis of the acid chloride and ensure high yield.

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[2][3][4][5][6][7]Density (g/mL)Role
3-Ethynylaniline 117.151.0-Substrate
Pivaloyl Chloride 120.581.10.985Acylating Agent
Triethylamine (TEA) 101.191.20.726Base
DMAP 122.170.05-Catalyst (Optional)*
DCM (Anhydrous) ---Solvent (0.2 M)

*Note: DMAP is only required if the reaction is sluggish due to extreme steric hindrance, but typically 3-ethynylaniline reacts well without it.

Step-by-Step Procedure
  • Setup:

    • Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Cap with a rubber septum and flush with Nitrogen (

      
      ) or Argon for 10 minutes. Critical: Oxygen exclusion prevents alkyne oxidation.
      
  • Solvation:

    • Add 3-Ethynylaniline (1.0 equiv) to the flask.

    • Cannulate anhydrous DCM (concentration ~0.2 M relative to aniline) into the flask.

    • Add Triethylamine (1.2 equiv) via syringe.

    • Cool the mixture to 0 °C using an ice/water bath. Stir for 10 minutes.

  • Addition:

    • Dilute Pivaloyl Chloride (1.1 equiv) in a small volume of DCM (e.g., 5 mL).

    • Add the PivCl solution dropwise to the reaction mixture over 15–20 minutes.

    • Observation: White precipitate (Et3N·HCl) will begin to form immediately.

  • Reaction:

    • Allow the reaction to warm to Room Temperature (20–25 °C) naturally.

    • Stir for 2–4 hours .

    • Monitoring: Check TLC (Hexane:EtOAc 4:1). The aniline spot (lower Rf, stains with ninhydrin) should disappear; the product (higher Rf, UV active) should appear.

  • Workup:

    • Quench by adding Saturated NaHCO3 solution (50 mL). Stir vigorously for 10 mins to hydrolyze excess PivCl.

    • Transfer to a separatory funnel.[2][8] Separate phases.

    • Extract aqueous layer with DCM (2 x 30 mL).

    • Wash Sequence:

      • 1M HCl (30 mL) – Removes unreacted amine/TEA.

      • Water (30 mL).

      • Brine (30 mL).

    • Dry organic layer over anhydrous

      
      .[1][2][4][8] Filter and concentrate in vacuo.
      
  • Purification:

    • The crude solid is often pure enough (>95%).

    • If necessary, recrystallize from Hexane/EtOAc or perform flash chromatography (Gradient: 0% -> 20% EtOAc in Hexane).

Workflow Diagram (DOT)

Workflow Start Start: Inert Atmosphere Setup Solvation Dissolve Aniline + TEA in DCM (0°C) Start->Solvation Addition Dropwise Addition of Pivaloyl Chloride Solvation->Addition Reaction Warm to RT Stir 2-4 Hours Addition->Reaction Check TLC Check (Complete?) Reaction->Check Check->Reaction No Quench Quench with Sat. NaHCO3 Check->Quench Yes Wash Acid/Base Wash Cycle Quench->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry End Final Product (White/Off-white Solid) Dry->End

Caption: Figure 2. Operational workflow for the batch synthesis of N-(3-ethynylphenyl)pivalamide.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of PivClEnsure DCM is anhydrous; increase PivCl to 1.5 equiv.
Alkyne Loss Oxidative couplingEnsure strict

atmosphere; degas solvents.
Incomplete Reaction Steric hindranceAdd 5 mol% DMAP; reflux in DCM (40°C) if necessary.
Sticky Solid Residual Pivalic AcidWash organic layer thoroughly with 1M NaOH or sat. NaHCO3.

Expected Analytical Data (Reference)

  • Physical State: White to off-white crystalline solid.

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.70 (s, 1H, Ar-H2),
      
    • 
       7.60 (d, 1H, Ar-H),
      
    • 
       7.40 (br s, 1H, NH),
      
    • 
       7.25 (t, 1H, Ar-H),
      
    • 
       7.20 (d, 1H, Ar-H),
      
    • 
       3.05 (s, 1H, Alkyne C-H),
      
    • 
       1.32 (s, 9H, t-Butyl).
      
  • IR (ATR): ~3290 cm⁻¹ (Alkyne C-H), ~1650 cm⁻¹ (Amide C=O).

Safety & Compliance

  • Pivaloyl Chloride: Corrosive, lachrymator, and toxic. Handle only in a fume hood. Reacts violently with water.[9]

  • 3-Ethynylaniline: Irritant. Terminal alkynes can polymerize exothermically; store cold and dark.

  • Waste Disposal: Quenched aqueous layers contain amine salts and should be treated as basic aqueous waste.

References

  • BenchChem. A Comparative Guide to Pivaloyl Chloride in Amine Protection and Acylation Reactions.Link

  • Organic Syntheses. Synthesis of N-Pivaloylanilines and Directed Ortho-Lithiation. Coll. Vol. 8, p. 57. Link

  • Fu, J-M., et al. Directed Ortho Lithiation of N-Pivaloylanilines. Journal of Organic Chemistry, 1979.[10] (Foundational work on the utility of this specific protecting group).

  • National Institutes of Health (NIH). Protocol for Safe Lithiation Reactions Using Organolithium Reagents.Link (Context for downstream application).

Sources

Method

Application Note: Utilizing N-(3-ethynylphenyl)-2,2-dimethylpropanamide in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Executive Summary N-(3-ethynylphenyl)-2,2-dimethylpropanamide (CAS: 310874-35-2)[1] is a highly versatile terminal alkyne building block utilized in modern drug discovery, fragment-based design, and bioconjugation. Featu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3-ethynylphenyl)-2,2-dimethylpropanamide (CAS: 310874-35-2)[1] is a highly versatile terminal alkyne building block utilized in modern drug discovery, fragment-based design, and bioconjugation. Featuring a meta-substituted pivalamide group, this compound offers a unique combination of steric shielding, metabolic stability, and bioorthogonality. This application note provides an authoritative, self-validating guide to deploying this compound in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflows, bridging the gap between theoretical mechanism and practical benchtop execution.

Chemical Profile & Mechanistic Causality

To effectively utilize a reagent, one must understand the causality behind its structural components. N-(3-ethynylphenyl)-2,2-dimethylpropanamide is engineered with two critical functional domains:

  • The Terminal Alkyne (Click Handle): The unhindered terminal alkyne is the reactive epicenter for CuAAC. The meta-pivalamide group exerts a slight electron-withdrawing inductive effect across the phenyl ring. This marginally increases the acidity of the terminal alkyne proton compared to unfunctionalized phenylacetylene, lowering the activation energy required for the formation of the critical Copper(I)-acetylide intermediate.

  • The Pivalamide Group (Steric & Metabolic Shield): The tert-butyl moiety of the pivalamide group provides significant steric bulk. In medicinal chemistry and in vivo bioconjugation, standard amides are highly susceptible to enzymatic cleavage by amidases. The bulky pivaloyl group sterically occludes the enzyme active site, drastically increasing the half-life of the conjugate. Furthermore, it acts as a strong hydrogen bond donor (NH) and acceptor (C=O), making it a valuable vector for structure-based drug design (e.g., kinase inhibitor hinge-binding motifs).

The Role of Catalytic Additives in CuAAC

In biological environments, Cu(I) is highly prone to oxidation and disproportionation, leading to the generation of Reactive Oxygen Species (ROS) that degrade sensitive biomolecules. To counteract this, modern protocols mandate the use of tailored ligands and scavengers[2][3]:

  • THPTA Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) coordinates Cu(I), maintaining its catalytic activity in aqueous media while serving as a sacrificial reductant to intercept ROS[2][4].

  • Aminoguanidine: The reduction of Cu(II) to Cu(I) by sodium ascorbate generates dehydroascorbate and diketogulonic acid. These reactive dicarbonyl byproducts can cross-link arginine and lysine residues on target proteins. Aminoguanidine is added to covalently trap these byproducts, preventing protein aggregation[2][5].

Experimental Protocols

Protocol A: Small Molecule Synthesis (Organic/Aqueous Biphasic)

Designed for the synthesis of PROTAC linkers or fragment libraries.

Reagents: N-(3-ethynylphenyl)-2,2-dimethylpropanamide (1.0 eq), Azide substrate (1.05 eq), CuSO₄·5H₂O (5 mol%), Sodium Ascorbate (15 mol%), Solvent (t-BuOH:H₂O, 1:1 v/v).

  • Preparation: Dissolve the alkyne and azide in t-BuOH. Add an equal volume of deionized water.

  • Catalyst Activation: In a separate vial, dissolve CuSO₄·5H₂O in a minimal amount of water. Add freshly prepared Sodium Ascorbate solution. The solution will turn from blue to colorless/pale yellow, indicating the formation of Cu(I).

  • Cycloaddition: Add the active catalyst mixture to the reaction flask. Stir vigorously at room temperature for 2–6 hours.

  • Self-Validation (QC): Monitor the reaction via LC-MS. The disappearance of the alkyne peak (m/z 202.1 [M+H]⁺) and the emergence of the 1,4-disubstituted 1,2,3-triazole mass confirm completion.

  • Workup: Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Aqueous Bioconjugation (Protein Labeling)

Designed for labeling azide-functionalized antibodies or proteins without compromising structural integrity[6][7].

System Parameters: Target Protein-Azide (10–50 µM), N-(3-ethynylphenyl)-2,2-dimethylpropanamide (5–10x excess).

  • Stock Preparation:

    • Alkyne: 10 mM in DMSO.

    • CuSO₄: 20 mM in H₂O.

    • THPTA Ligand: 50 mM in H₂O.

    • Aminoguanidine: 100 mM in H₂O.

    • Sodium Ascorbate: 100 mM in H₂O (Must be prepared fresh daily)[2][4].

  • Catalyst Pre-complexation: Mix CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 2.5 µL CuSO₄ + 6.25 µL THPTA). Incubate at room temperature for 5 minutes. Causality: Pre-complexation ensures no free Cu ions interact destructively with the protein.

  • Reaction Assembly: To a microcentrifuge tube, add in the following strict order:

    • Protein-Azide in PBS buffer (pH 7.4).

    • N-(3-ethynylphenyl)-2,2-dimethylpropanamide (final concentration 100–500 µM).

    • Aminoguanidine (final concentration 5 mM).

    • Pre-complexed CuSO₄/THPTA (final Cu concentration 50–100 µM).

    • Sodium Ascorbate (final concentration 5 mM) to initiate the reaction[2][5].

  • Incubation: Gently invert to mix. Incubate at room temperature for 1–2 hours in the dark.

  • Purification & Validation: Remove excess reagents using a Zeba™ Spin Desalting Column or size-exclusion chromatography (SEC). Validate conjugation efficiency via Intact Mass Spectrometry (ESI-TOF) to observe the exact mass shift of +201.27 Da per conjugation site.

Quantitative Data & Optimization Matrix

The following table summarizes the optimized stoichiometric boundaries and expected outcomes for different CuAAC applications using this specific alkyne[4][8].

ParameterSmall Molecule SynthesisProtein BioconjugationLive Cell Labeling
Copper Source CuSO₄ (1–5 mol%)CuSO₄ (50–100 µM)CuSO₄ (50 µM)
Ligand None or TBTA (1 mol%)THPTA (5x relative to Cu)BTTAA or THPTA (6x to Cu)
Reducing Agent Sodium Ascorbate (10–15 mol%)Sodium Ascorbate (2.5–5.0 mM)Sodium Ascorbate (2.5 mM)
Scavenger Additive Not RequiredAminoguanidine (5.0 mM)Aminoguanidine (1.0 mM)
Solvent System t-BuOH/H₂O or DMF/H₂OPBS Buffer (pH 7.4) + <5% DMSOCell Culture Media
Temperature/Time 20°C – 50°C / 2–12 h4°C – 20°C / 1–4 h37°C / 15–30 min
Typical Efficiency > 95% Yield> 85% Conjugation ConversionHigh Specificity, Low Toxicity

Workflow Visualization

The following diagram maps the logical sequence and chemical causality of the aqueous bioconjugation protocol (Protocol B).

CuAAC_Protocol Step1 1. Prepare Stock Solutions (Alkyne, Azide, CuSO4, THPTA) Step2 2. Pre-complex Cu(II) & THPTA (1:5 Molar Ratio) Step1->Step2 Step3 3. Mix Alkyne + Azide Target in Buffer Step1->Step3 Step5 5. Add Sodium Ascorbate (Reduces Cu(II) to Cu(I)) Step2->Step5 Catalyst Mix Step4 4. Add Aminoguanidine (Scavenges Byproducts) Step3->Step4 Step4->Step5 Step6 6. Incubate 1-4h at RT (Triazole Formation) Step5->Step6 Step7 7. Purify Conjugate (Dialysis / SEC) Step6->Step7

Figure 1: Step-by-step CuAAC bioconjugation workflow using THPTA ligand and aminoguanidine.

References

1.1 2. 3.2 4.3 5. 4 6.6

Sources

Application

Application Note &amp; Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N-(3-ethynylphenyl)-2,2-dimethylpropanamide

Introduction: The Power of a Perfect "Click" The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as the quintessential "click" reaction, revolutionizing fields from drug discovery and medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of a Perfect "Click"

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as the quintessential "click" reaction, revolutionizing fields from drug discovery and medicinal chemistry to materials science and bioconjugation.[1] First reported independently by the groups of Sharpless and Meldal, this transformation provides a highly efficient, reliable, and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[1] Unlike its uncatalyzed counterpart, the Huisgen 1,3-dipolar cycloaddition, which requires elevated temperatures and yields mixtures of regioisomers, the CuAAC proceeds under mild, often aqueous conditions, with exceptional fidelity and tolerance for a vast array of functional groups.[2][3]

This guide provides an in-depth exploration of the CuAAC reaction, focusing on the use of N-(3-ethynylphenyl)-2,2-dimethylpropanamide as a versatile alkyne building block. The presence of the sterically demanding pivaloyl group offers a unique structural feature that can influence solubility and downstream molecular interactions, making it a valuable component in targeted synthesis programs. We will delve into the reaction mechanism, provide field-tested protocols, discuss critical experimental parameters, and offer troubleshooting insights to empower researchers to successfully implement this powerful chemistry in their work.

Mechanistic Insights: Orchestrating the Cycloaddition

The remarkable efficiency and regioselectivity of the CuAAC reaction stem from a fundamentally different pathway than the uncatalyzed thermal reaction. The catalytic cycle, mediated by a Cu(I) species, ensures the exclusive formation of the 1,4-disubstituted triazole isomer.[1] While initial proposals considered a mononuclear copper catalyst, substantial experimental and computational evidence now supports a dinuclear copper-mediated pathway as the kinetically favored route, which accounts for the observed second-order dependence on copper concentration.[3]

The key steps in the catalytic cycle are as follows:

  • Formation of Copper(I) Acetylide: The cycle begins with the coordination of the terminal alkyne, N-(3-ethynylphenyl)-2,2-dimethylpropanamide, to a Cu(I) center, followed by deprotonation to form a copper(I) acetylide. This active Cu(I) catalyst is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[2][3]

  • Activation and Azide Coordination: The initial copper acetylide can coordinate with a second Cu(I) ion to form a dinuclear π,σ-bis(copper) acetylide intermediate. This species is highly activated towards reaction with the azide. The azide then coordinates to one of the copper centers.[3]

  • Cycloaddition and Ring Contraction: The coordinated azide undergoes a regioselective cycloaddition with the activated alkyne. This step forms a six-membered copper-containing metallacycle intermediate.[] This intermediate rapidly rearranges and contracts to a more stable triazolyl-copper species.[3][]

  • Protonolysis and Product Release: The final step involves protonolysis of the copper-triazole bond, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper catalyst, allowing the cycle to continue.[3]

CuAAC_Mechanism cluster_cycle Catalytic Cycle Cu_I Cu(I) Catalyst Copper_Acetylide Mononuclear Copper(I) Acetylide Cu_I->Copper_Acetylide + Alkyne - H⁺ Alkyne R-C≡CH (N-(3-ethynylphenyl)-2,2- dimethylpropanamide) Dinuclear_Complex Dinuclear π,σ-Bis(copper) Acetylide Complex Copper_Acetylide->Dinuclear_Complex + Cu(I) Metallacycle Six-Membered Cu-Metallacycle Dinuclear_Complex->Metallacycle + Azide Azide R'-N₃ Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->Cu_I - Catalyst Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Triazolide->Product + H⁺ Cu_II Cu(II) Source (e.g., CuSO₄) Ascorbate Sodium Ascorbate Ascorbate->Cu_I Reduction

Figure 1: Simplified catalytic cycle of the CuAAC reaction.

Experimental Design & Key Parameters

The success of a CuAAC reaction hinges on the careful selection of several key components. While the reaction is robust, optimizing these parameters ensures high yields, minimal side products, and straightforward purification.

The Catalyst System: Copper, Reductant, and Ligand
  • Copper Source: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) is the most common, inexpensive, and convenient precursor.[5] It is used in conjunction with a reducing agent to generate the active Cu(I) species in situ. Alternatively, Cu(I) salts like CuI or CuBr can be used directly, but require stricter anaerobic conditions to prevent oxidation to the inactive Cu(II) state.[6][7]

  • Reducing Agent: Sodium ascorbate is the reductant of choice.[2] It rapidly and cleanly reduces Cu(II) to Cu(I). A slight excess is typically used to maintain a reducing environment and prevent oxidative homocoupling of the alkyne, a common side reaction.[1]

  • The Role of Ligands: Ancillary ligands are critical for stabilizing the catalytically active Cu(I) oxidation state, preventing its disproportionation or oxidation, and accelerating the reaction rate.[8] For bioconjugation in aqueous media, ligands are especially important to prevent copper-mediated damage to biomolecules.[9]

Table 1: Comparison of Common CuAAC Ligands
Ligand Key Features Primary Application Area
TBTA (Tris(benzyltriazolylmethyl)amine)The first widely adopted ligand; significantly accelerates the reaction. Low aqueous solubility.Organic Synthesis (in organic solvents or co-solvent mixtures)
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)Highly water-soluble analog of TBTA. Ideal for biological applications.[10]Bioconjugation, reactions in fully aqueous systems.
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid)Water-soluble ligand that provides high stability to the Cu(I) complex.[11]Demanding bioconjugation settings, low concentration reactions.
Solvents and Reaction Conditions

The CuAAC reaction is compatible with a wide range of solvents. The choice is often dictated by the solubility of the substrates.

  • Common Solvents: Mixtures of tert-butanol and water (1:1) are standard for general synthesis.[12] Dichloromethane (DCM), tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO) are also frequently used.[13]

  • Temperature: Most CuAAC reactions proceed efficiently at room temperature, typically completing within 1-4 hours.[6][14] Gentle heating (e.g., 40-50 °C) can be used to accelerate slow reactions, while microwave irradiation can dramatically reduce reaction times.[1]

  • Stoichiometry: The reaction is typically run with a 1:1 to 1:1.2 molar ratio of the azide and alkyne. Using a slight excess of one reagent can be beneficial if the other is particularly valuable. Catalyst loading is generally low, ranging from 0.1 to 5 mol%.[15]

Safety Precautions: Handling Azides and Catalysts

CHEMICAL HAZARD: Organic azides are high-energy molecules and should be considered potentially explosive. Sodium azide is highly toxic.[16][17] Always handle with extreme care.

  • Azide Stability: The stability of organic azides generally decreases with a higher nitrogen-to-carbon ratio. Small, low molecular weight azides are more hazardous.[16][18] Always work with the smallest scale possible.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses/goggles, and appropriate chemical-resistant gloves.[19][20]

  • Engineering Controls: All manipulations involving azides must be performed in a certified chemical fume hood, preferably behind a blast shield.[20]

  • Handling Precautions:

    • NEVER use metal spatulas to handle azides; this can cause friction and detonation. Use plastic or ceramic spatulas.[17][20]

    • Avoid contact of azides with heavy metals, strong acids (which can form the highly explosive and toxic hydrazoic acid), and chlorinated solvents like DCM or chloroform.[18][20]

    • Do not heat solid azides or concentrate azide solutions to dryness via rotary evaporation.[18][20]

  • Waste Disposal: All azide-containing waste must be collected in a dedicated, clearly labeled container and disposed of according to institutional hazardous waste protocols.[18][19]

Detailed Experimental Protocol

This protocol describes a general procedure for the CuAAC reaction between N-(3-ethynylphenyl)-2,2-dimethylpropanamide and benzyl azide as a model system.

Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Work-up & Purification cluster_char 4. Characterization Prep_Reagents Weigh alkyne and azide. Prepare stock solutions of CuSO₄ and Sodium Ascorbate. Setup In a flask, dissolve alkyne and azide in t-BuOH/H₂O (1:1). Prep_Reagents->Setup Add_Cu Add CuSO₄ solution. Setup->Add_Cu Add_Ascorbate Add Sodium Ascorbate solution to initiate the reaction. Add_Cu->Add_Ascorbate Stir Stir vigorously at room temperature. Monitor progress via TLC. Add_Ascorbate->Stir Quench Quench with aq. NH₄Cl. Dilute with water. Stir->Quench Extract Extract with Ethyl Acetate (3x). Quench->Extract Wash Wash combined organic layers with brine. Extract->Wash Dry Dry over Na₂SO₄, filter, and concentrate. Wash->Dry Purify Purify crude product by column chromatography. Dry->Purify Characterize Analyze purified product by ¹H NMR, ¹³C NMR, and HRMS. Purify->Characterize

Figure 2: General experimental workflow for CuAAC synthesis.
Materials and Reagents
Table 2: Reagents for Model Synthesis
Reagent MW ( g/mol ) Amount mmol Equivalents
N-(3-ethynylphenyl)-2,2-dimethylpropanamide201.27201 mg1.01.0
Benzyl Azide133.15140 mg1.051.05
CuSO₄·5H₂O249.685.0 mg0.020.02 (2 mol%)
Sodium L-Ascorbate198.1111.9 mg0.060.06 (6 mol%)
tert-Butanol-5 mL--
Deionized Water-5 mL--
Step-by-Step Procedure
  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add N-(3-ethynylphenyl)-2,2-dimethylpropanamide (201 mg, 1.0 mmol) and benzyl azide (140 mg, 1.05 mmol).

  • Solvent Addition: Add tert-butanol (5 mL) and deionized water (5 mL) to the flask. Stir the mixture until all solids are dissolved.

  • Catalyst Addition: In a separate vial, dissolve CuSO₄·5H₂O (5.0 mg, 0.02 mmol) in 0.5 mL of deionized water. Add this solution to the reaction flask. The solution may turn slightly cloudy or pale blue.

  • Initiation: In another vial, dissolve sodium L-ascorbate (11.9 mg, 0.06 mmol) in 0.5 mL of deionized water. Add this solution dropwise to the stirring reaction mixture. The reaction should turn from pale blue/white to a yellow-orange or brown color as the Cu(I) species is formed.

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, add 10 mL of saturated aqueous ammonium chloride solution to the flask to quench the reaction and complex the copper catalyst. Dilute the mixture with an additional 20 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 25 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 1-benzyl-4-(3-(2,2-dimethylpropanamido)phenyl)-1H-1,2,3-triazole.[12]

Product Characterization

The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expect to see a characteristic singlet for the triazole proton (CH ) typically between δ 7.5-8.5 ppm. Aromatic protons from both starting materials will be present, as well as the singlet for the pivaloyl tert-butyl group (~δ 1.3 ppm) and the benzylic protons (~δ 5.5 ppm).

  • ¹³C NMR: The two triazole carbons should appear in the aromatic region, typically between 120-150 ppm.

  • HRMS (High-Resolution Mass Spectrometry): Provides an exact mass measurement to confirm the elemental composition of the final product (C₂₀H₂₂N₄O).

  • FT-IR: Look for the disappearance of the characteristic alkyne C≡C-H stretch (~3300 cm⁻¹) and the azide N₃ stretch (~2100 cm⁻¹).

Troubleshooting

Table 3: Troubleshooting Common CuAAC Issues
Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst (Cu(I) oxidized to Cu(II)); Catalyst poisoning (e.g., by thiols).Ensure a fresh solution of sodium ascorbate is used.[14] Degas solvents if necessary.[21] Increase catalyst and/or ligand loading. Avoid buffers with strong chelators like EDTA.[14]
Significant Alkyne Homocoupling (Glaser Coupling) Insufficient reducing agent; Presence of oxygen.Increase the amount of sodium ascorbate (up to 10 mol%).[1] Run the reaction under an inert atmosphere (N₂ or Ar).
Reaction Stalls Poor solubility of starting materials; Steric hindrance.Add a co-solvent like DMSO or DMF to improve solubility. Gently heat the reaction mixture (40-50 °C). Increase reaction time.
Difficult Purification Residual copper in the product.Wash the crude product with a solution of aqueous ammonia or EDTA to scavenge residual copper before chromatography.

References

  • Golas, P. L., & Matyjaszewski, K. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1290-1301. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • University College Dublin. (2018). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from [Link]

  • Golas, P. L., & Matyjaszewski, K. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1290-1301. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Azide Compounds. Retrieved from [Link]

  • García, F., & Rivas, F. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications. Retrieved from [Link]

  • Zhang, W., et al. (2019). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology. Retrieved from [Link]

  • Lledós, A., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Inorganic Chemistry. Retrieved from [Link]

  • Zhang, W., et al. (2019). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. PMC. Retrieved from [Link]

  • Stanford University. (n.d.). Information on Azide Compounds. Retrieved from [Link]

  • University of Massachusetts Amherst. (n.d.). Safe Handling of Sodium Azide (SAZ). Retrieved from [Link]

  • Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]

  • Hong, V., et al. (2010). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PMC. Retrieved from [Link]

  • Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Retrieved from [Link]

  • Britton, J., & Raston, C. L. (2022). A practical flow synthesis of 1,2,3-triazoles. RSC Advances. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

  • Beilstein Journals. (2024). Germanyl triazoles as a platform for CuAAC diversification and chemoselective orthogonal cross-coupling. Retrieved from [Link]

  • Fürth lab. (n.d.). Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). Retrieved from [Link]

  • Illinois State Academy of Science. (2022). Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry. Retrieved from [Link]

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC. Retrieved from [Link]

  • Chem Help ASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]

Sources

Method

Application Note: N-(3-ethynylphenyl)-2,2-dimethylpropanamide as a Bifunctional Linker in Targeted Drug Discovery

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocols. Introduction & Mechanistic Rationale In modern drug discovery, the architectural desig...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.

Introduction & Mechanistic Rationale

In modern drug discovery, the architectural design of linkers is no longer a passive exercise in bridging two pharmacophores. Linkers actively dictate the metabolic stability, target affinity, and spatial geometry of the resulting therapeutic conjugates. N-(3-ethynylphenyl)-2,2-dimethylpropanamide (also known as N-(3-ethynylphenyl)pivalamide) has emerged as a highly versatile, bifunctional building block.

This molecule combines two highly strategic moieties:

  • The 3-Ethynylphenyl Group: The meta-ethynyl substituent serves a dual purpose. Pharmacologically, it extends deep into hydrophobic channels (such as the ATP-binding pocket of the Epidermal Growth Factor Receptor, EGFR), creating unique van der Waals and π-interactions that dramatically enhance target potency and selectivity [1]. Chemically, the terminal alkyne is a pristine handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling.

  • The 2,2-Dimethylpropanamide (Pivalamide) Group: This motif provides extreme steric bulk adjacent to the amide bond. The "umbrella" effect of the tert-butyl group physically shields the amide linkage from enzymatic hydrolysis by ubiquitous in vivo amidases, thereby significantly extending the metabolic half-life (

    
    ) of the drug conjugate. Furthermore, it rigidifies the linker trajectory, reducing the entropic penalty upon target binding.
    

By merging click-readiness with metabolic durability, this compound is uniquely suited for the synthesis of Proteolysis Targeting Chimeras (PROTACs), targeted kinase inhibitors, and hypoxia-activated prodrugs [2][3].

Physicochemical Properties & Structural Data

To facilitate rational drug design, the quantitative physicochemical parameters of N-(3-ethynylphenyl)-2,2-dimethylpropanamide are summarized below. These metrics are critical for predicting the pharmacokinetic impact of incorporating this linker into larger macromolecules.

PropertyValuePharmacological Implication
Chemical Formula C₁₃H₁₅NODetermines baseline mass contribution to conjugates.
Molecular Weight 201.27 g/mol Low molecular weight allows for "Rule of 5" compliant PROTACs.
LogP (predicted) ~2.8Enhances lipophilicity, aiding in cellular membrane permeability.
Topological Polar Surface Area (TPSA) 29.1 ŲLow TPSA ensures minimal interference with passive diffusion.
H-Bond Donors 1 (Amide NH)Can participate in hinge-binding motifs within kinase domains.
H-Bond Acceptors 1 (Amide C=O)Forms critical hydrogen bonds with target protein backbones.
Rotatable Bonds 2High rigidity reduces the entropic cost of target engagement.

Key Applications in Drug Discovery

Proteolysis Targeting Chimeras (PROTACs)

PROTACs require a precise spatial orientation between the target-binding ligand and the E3 ubiquitin ligase recruiter. The pivalamide-alkyne linker provides a rigid, metabolically stable vector. When conjugated via the solvent-exposed regions of a Tyrosine Kinase Inhibitor (TKI), the linker orchestrates the proximity-induced ubiquitination of the target without being degraded prematurely in plasma [2].

Hypoxia-Activated Prodrugs & Radiosensitizers

In the highly hypoxic microenvironments of solid tumors, prodrugs can be designed to activate selectively. N-(3-ethynylphenyl) derivatives have been utilized to construct phenoxyaromatic acid analogues and TKI prodrugs. The alkyne handle allows for the attachment of 2-nitroimidazole triggers, which undergo reductive activation exclusively under hypoxic conditions, subsequently releasing the active pharmacophore via 1,6-elimination[1][4].

Mechanism EGFR Mutant Target Kinase (e.g., EGFR) Complex TKI-Target Complex (Hydrophobic Pocket) EGFR->Complex Target Binding TKI Linker-TKI Conjugate (3-ethynylphenyl anchor) TKI->Complex Meta-ethynyl insertion E3 E3 Ubiquitin Ligase Recruitment Complex->E3 PROTAC Mechanism Ub Polyubiquitination E3->Ub Proteasome 26S Proteasome Degradation Ub->Proteasome Target Clearance

Fig 1: Pharmacological mechanism of target degradation using a PROTAC assembled via the alkyne linker.

Experimental Protocols (Self-Validating Systems)

The following protocols are engineered with built-in analytical checkpoints to ensure self-validation at each critical juncture. Do not proceed to subsequent steps without confirming the success of the prior reaction via the designated analytical method.

Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Assembly

Causality & Rationale: Standard "click" conditions often generate Reactive Oxygen Species (ROS) via the disproportionation of Cu(I), which can oxidatively degrade sensitive biological ligands or E3 binders. To prevent this, we utilize THPTA (tris(3-hydroxypropyltriazolylmethyl)amine). THPTA acts as a sacrificial water-soluble ligand that tightly coordinates Cu(I), accelerating the cycloaddition while completely suppressing ROS generation. Degassing the solvent is mandatory to prevent Glaser homocoupling of the N-(3-ethynylphenyl)pivalamide.

Step-by-Step Methodology:

  • Preparation: In a 10 mL Schlenk flask, dissolve the azide-functionalized E3 ligase binder (0.1 mmol) and N-(3-ethynylphenyl)pivalamide (0.105 mmol, 1.05 eq) in 2 mL of a degassed

    
    -BuOH/H₂O mixture (1:1 v/v).
    
  • Catalyst Complexation: In a separate vial, premix CuSO₄·5H₂O (0.01 mmol, 10 mol%) and THPTA (0.05 mmol, 50 mol%) in 100 µL of degassed water. Note: The solution will turn light blue, indicating stable Cu(II) coordination.

  • Reduction: Add freshly prepared sodium ascorbate (0.05 mmol, 50 mol% in 100 µL H₂O) to the catalyst mixture. The solution must turn colorless, confirming the reduction of Cu(II) to the catalytically active Cu(I) species.

  • Reaction: Transfer the active catalyst solution to the Schlenk flask under an argon atmosphere. Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint (LC-MS): Withdraw a 5 µL aliquot, dilute in 100 µL methanol, and inject into the LC-MS.

    • Pass Criteria: Complete disappearance of the azide starting material peak; appearance of a single new peak corresponding to the

      
       of the 1,4-disubstituted triazole product.
      
  • Workup: If the LC-MS passes, quench the reaction with 0.5 mL of saturated EDTA solution to chelate the copper. Extract with ethyl acetate (3 x 5 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

PROTAC_Workflow A Target Ligand (Azide-functionalized) C CuAAC Reaction (CuSO4, THPTA, NaAsc) A->C B N-(3-ethynylphenyl)pivalamide (Alkyne Linker) B->C D Triazole-Linked Intermediate C->D Regioselective Click F Functional PROTAC Molecule D->F Amide Coupling E E3 Ligase Binder (CRBN/VHL) E->F Conjugation

Fig 2: Workflow for PROTAC assembly utilizing the CuAAC click reaction with the alkyne linker.

Protocol B: Sonogashira Cross-Coupling for Scaffold Extension

Causality & Rationale: To extend the linker into a larger pharmacophore (e.g., attaching an aryl halide), Sonogashira coupling is utilized. The reaction relies on a synergistic transmetalation cycle. Triethylamine (Et₃N) serves as both the solvent and the base, deprotonating the terminal alkyne only after it coordinates to the CuI co-catalyst to form a copper acetylide. This intermediate then transmetalates with the oxidative addition complex of the Pd(0) catalyst. Strict anaerobic conditions are required because Pd(0) is rapidly oxidized to inactive Pd(II) by atmospheric oxygen.

Step-by-Step Methodology:

  • Setup: Flame-dry a two-neck round-bottom flask. Add the aryl halide (1.0 mmol), N-(3-ethynylphenyl)pivalamide (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).

  • Solvent Addition: Evacuate and backfill the flask with Argon three times. Inject 10 mL of anhydrous, thoroughly degassed Triethylamine (Et₃N) via syringe.

  • Reaction: Heat the mixture to 70°C oil bath temperature. The solution will typically transition from yellow to a dark brown/black suspension as the triethylammonium halide salt precipitates.

  • Self-Validation Checkpoint (TLC & NMR): After 4 hours, run a TLC (Hexane:EtOAc 3:1) visualized under 254 nm UV.

    • Pass Criteria: Disappearance of the aryl halide spot. To definitively confirm, perform a rapid mini-workup on a 100 µL aliquot and run a crude ¹H NMR. The terminal alkyne proton (a sharp singlet typically at ~3.0 - 3.2 ppm) must be completely absent, confirming the formation of the internal alkyne.

  • Workup: Filter the crude mixture through a pad of Celite to remove the precipitated salts and catalyst residues. Wash the pad with ethyl acetate. Concentrate the filtrate and purify via flash column chromatography.

References

  • Targeting a Targeted Drug: An Approach Toward Hypoxia-Activatable Tyrosine Kinase Inhibitor Prodrugs. ChemMedChem.[Link]

  • Proteolysis Targeting Chimera Compounds and Methods of Preparing and Using Same.
  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Pharmaceuticals.[Link]

  • Phenoxyaromatic Acid Analogues as Novel Radiotherapy Sensitizers: Design, Synthesis and Biological Evaluation. MDPI Molecules.[Link]

Application

Scale-up synthesis methods for N-(3-ethynylphenyl)-2,2-dimethylpropanamide

An Application Note and Protocol for the Scale-up Synthesis of N-(3-ethynylphenyl)-2,2-dimethylpropanamide Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scale-up Synthesis of N-(3-ethynylphenyl)-2,2-dimethylpropanamide

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the scalable synthesis of N-(3-ethynylphenyl)-2,2-dimethylpropanamide, a key building block in pharmaceutical development. The synthetic strategy is a robust two-step process commencing with a palladium/copper-catalyzed Sonogashira cross-coupling to construct the core 3-ethynylaniline intermediate, followed by a direct N-acylation using pivaloyl chloride. This guide is designed to bridge the gap between laboratory-scale synthesis and multi-gram or kilogram-scale production. It delves into the critical process parameters, safety considerations, and purification strategies essential for successful scale-up. The protocols herein are presented with detailed, step-by-step instructions, supported by mechanistic insights and justifications for procedural choices to ensure both efficiency and reproducibility.

Introduction: Strategic Importance and Synthetic Overview

N-(3-ethynylphenyl)-2,2-dimethylpropanamide features a terminal alkyne and an amide functional group, making it a versatile intermediate in the synthesis of complex organic molecules. Its precursor, 3-ethynylaniline, is a crucial component in the synthesis of high-value compounds, including the anti-cancer drug erlotinib.[1][2] The ability to produce N-(3-ethynylphenyl)-2,2-dimethylpropanamide on a large scale is therefore of significant interest to the pharmaceutical and materials science industries.

The synthetic approach detailed in this guide is designed for scalability, prioritizing robust reactions that avoid chromatographic purification for the final product. The two-stage process is outlined below:

  • Stage 1: Sonogashira Coupling and Deprotection. Synthesis of the key intermediate, 3-ethynylaniline, is achieved via a Sonogashira coupling between 3-iodoaniline and trimethylsilylacetylene (TMSA). The use of a silyl protecting group is critical to prevent the unwanted homocoupling of the terminal alkyne (Glaser coupling).[3] This is followed by a straightforward deprotection to yield 3-ethynylaniline.

  • Stage 2: N-Acylation. The final product is obtained through the N-acylation of 3-ethynylaniline with pivaloyl chloride in the presence of an amine base. This reaction is typically high-yielding and proceeds under mild conditions.

G cluster_0 Stage 1: 3-Ethynylaniline Synthesis cluster_1 Stage 2: N-Acylation 3-Iodoaniline 3-Iodoaniline Coupling Sonogashira Coupling (Pd/Cu Catalysis) 3-Iodoaniline->Coupling TMSA Trimethylsilylacetylene (TMSA) TMSA->Coupling Protected_Intermediate 3-((trimethylsilyl)ethynyl)aniline Coupling->Protected_Intermediate Deprotection Silyl Deprotection (K₂CO₃, MeOH) Protected_Intermediate->Deprotection Intermediate 3-Ethynylaniline Deprotection->Intermediate Acylation N-Acylation (Et₃N, DCM) Intermediate->Acylation Pivaloyl_Chloride 2,2-dimethylpropanoyl chloride (Pivaloyl Chloride) Pivaloyl_Chloride->Acylation Final_Product N-(3-ethynylphenyl)-2,2-dimethylpropanamide Acylation->Final_Product

Caption: Overall two-stage synthetic workflow.

Part I: Scale-Up Synthesis of 3-Ethynylaniline

The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds.[4][5] It proceeds via a synergistic dual catalytic cycle involving palladium and copper.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Aryl Ar-Pd(II)-X L₂ Pd0->Pd_Aryl Oxidative Addition (Ar-X) Pd_Alkyne Ar-Pd(II)-(C≡CR) L₂ Pd_Aryl->Pd_Alkyne Transmetalation Pd_Alkyne->Pd0 Reductive Elimination (Ar-C≡CR) CuX CuX Cu_Alkyne Cu-C≡CR CuX->Cu_Alkyne + R-C≡CH - HX Cu_Alkyne->Pd_Aryl Provides Alkyne Cu_Alkyne->CuX Transmetalation Step

Caption: Simplified Sonogashira catalytic cycles.

Materials and Reagents
ReagentMolar Mass ( g/mol )Typical GradeSupplier
3-Iodoaniline219.04>98%Sigma-Aldrich, etc.
Trimethylsilylacetylene (TMSA)98.22>98%Sigma-Aldrich, etc.
Bis(triphenylphosphine)palladium(II) dichloride701.9098%Strem, etc.
Copper(I) Iodide (CuI)190.45>99.5%Strem, etc.
Triethylamine (TEA)101.19Anhydrous, >99.5%Acros Organics, etc.
Tetrahydrofuran (THF)72.11Anhydrous, >99.9%Sigma-Aldrich, etc.
Potassium Carbonate (K₂CO₃)138.21AnhydrousJ.T. Baker, etc.
Methanol (MeOH)32.04AnhydrousFisher Scientific, etc.
Scale-Up Protocol: Synthesis of 3-Ethynylaniline (100 g Scale)

This protocol describes the synthesis in two stages: the Sonogashira coupling followed by in-situ or worked-up deprotection.

A. Stage 1: Sonogashira Coupling

  • Vessel Preparation: To a dry 5 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet, add 3-iodoaniline (219 g, 1.0 mol, 1.0 eq).

  • Inerting: Purge the reactor with dry nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.

  • Catalyst Loading: Under a strong nitrogen flow, add bis(triphenylphosphine)palladium(II) dichloride (14.0 g, 0.02 mol, 2 mol%) and copper(I) iodide (7.6 g, 0.04 mol, 4 mol%).

    • Causality: The quality of the catalysts is paramount for reaction success.[6] Using pre-catalysts like Pd(PPh₃)₂Cl₂ is common, as they reduce to the active Pd(0) species in situ.[5]

  • Solvent Addition: Add anhydrous, degassed tetrahydrofuran (THF, 1.5 L) and anhydrous, degassed triethylamine (420 mL, 3.0 mol, 3.0 eq) via cannula or a pressure-equalizing dropping funnel.

    • Causality: Solvents and the amine base must be rigorously degassed to prevent oxidation and deactivation of the Pd(0) catalyst, a common cause of reaction failure.[6] Triethylamine serves as both the base and a solvent.

  • Reagent Addition: Begin stirring and slowly add trimethylsilylacetylene (TMSA, 148 mL, 1.05 mol, 1.05 eq) dropwise over 60-90 minutes, maintaining the internal temperature below 30°C.

    • Scale-up Insight: The reaction can be exothermic.[7] Controlled addition of the alkyne is crucial on a larger scale to manage heat generation and prevent a runaway reaction. A slight excess of the alkyne ensures complete consumption of the more expensive aryl iodide.

  • Reaction: After the addition is complete, heat the reaction mixture to 50-60°C and maintain for 4-8 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the 3-iodoaniline is consumed.

  • Work-up: Cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the catalyst residues. Wash the pad with THF (2 x 200 mL). Concentrate the combined filtrate under reduced pressure to obtain the crude 3-((trimethylsilyl)ethynyl)aniline as a dark oil.

B. Stage 2: Deprotection

  • Setup: Transfer the crude oil from the previous step to a 3 L reactor with a mechanical stirrer.

  • Reaction: Dissolve the crude material in methanol (1.5 L). Add potassium carbonate (276 g, 2.0 mol, 2.0 eq) portion-wise.

    • Causality: This is a mild and efficient method for cleaving the trimethylsilyl group.[3] The reaction is typically clean and high-yielding.

  • Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or GC-MS for the disappearance of the silylated intermediate.

  • Work-up: Once complete, filter off the potassium carbonate and wash the solid with methanol. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane (DCM, 1 L) and wash with water (2 x 500 mL) and then brine (1 x 500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-ethynylaniline.

  • Purification: The crude product can be purified by vacuum distillation for high purity on a large scale. Expected Yield: 75-85% over two steps.

Part II: N-Acylation of 3-Ethynylaniline

The acylation of 3-ethynylaniline with pivaloyl chloride is a nucleophilic acyl substitution. The bulky pivaloyl group provides steric hindrance, which can be advantageous in certain molecular designs.[8]

Acylation_Mechanism Reactants 3-Ethynylaniline + Pivaloyl Chloride Nucleophilic_Attack Nucleophilic Attack of Amine on Carbonyl Reactants->Nucleophilic_Attack Base Et₃N Proton_Transfer Proton Transfer to Base Base->Proton_Transfer Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Chloride_Elimination Elimination of Chloride Ion Tetrahedral_Intermediate->Chloride_Elimination Chloride_Elimination->Proton_Transfer Product Amide Product Proton_Transfer->Product Salt Et₃N·HCl Proton_Transfer->Salt

Caption: General mechanism for N-acylation.

Scale-Up Protocol: Synthesis of N-(3-ethynylphenyl)-2,2-dimethylpropanamide (100 g Scale)
  • Vessel Preparation: To a dry 3 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a pressure-equalizing dropping funnel, add 3-ethynylaniline (117 g, 1.0 mol, 1.0 eq) and anhydrous dichloromethane (DCM, 1.0 L).

  • Base Addition: Add triethylamine (153 mL, 1.1 mol, 1.1 eq).

  • Cooling: Cool the stirred solution to 0-5°C using a circulating chiller.

    • Scale-up Insight: The reaction of pivaloyl chloride with amines is highly exothermic. Pre-cooling the reaction mixture is essential to maintain control over the reaction temperature during the addition phase.

  • Pivaloyl Chloride Addition: Prepare a solution of pivaloyl chloride (133 g, 1.1 mol, 1.1 eq) in anhydrous DCM (250 mL). Add this solution dropwise from the dropping funnel over 90-120 minutes, ensuring the internal temperature does not exceed 10°C.

    • Causality: Pivaloyl chloride is a reactive acylating agent. Slow addition is critical to manage the exotherm and prevent side reactions. A slight excess ensures full conversion of the aniline.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction by TLC or HPLC until the 3-ethynylaniline is consumed.

  • Work-up: Quench the reaction by slowly adding water (500 mL). Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1 M HCl (2 x 250 mL) to remove excess triethylamine, water (1 x 500 mL), saturated sodium bicarbonate solution (1 x 500 mL) to remove any pivalic acid, and finally brine (1 x 500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Part III: Final Product Purification

For large-scale pharmaceutical synthesis, purification methods that avoid chromatography are highly desirable.[9] Recrystallization is the preferred method for obtaining high-purity crystalline solids.[10]

Recrystallization Protocol
  • Solvent Selection: Select a suitable solvent system. A common choice for amides is a mixture like ethanol/water or ethyl acetate/hexanes. The product should be soluble in the hot solvent and sparingly soluble in the cold solvent.[11]

  • Dissolution: Transfer the crude solid to an appropriately sized reactor and add the minimum amount of the hot primary solvent (e.g., ethyl acetate) required to fully dissolve the material.

  • Crystallization: Slowly add the anti-solvent (e.g., hexanes) with stirring until the solution becomes cloudy (the cloud point). Gently warm the mixture until it becomes clear again.

  • Cooling: Turn off the heating and allow the solution to cool slowly to room temperature. Then, cool further in an ice bath or with a chiller for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by filtration using a Büchner funnel or a filter-dryer (Nutsche filter).

  • Washing: Wash the filter cake with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified solid under vacuum at 40-50°C until a constant weight is achieved. Expected Yield: >90% for the acylation and purification step. Purity: >99% by HPLC.

Summary of Quantitative Data

StepStarting MaterialEquivalentsReagentEquivalentsProductScaleTypical Yield
1 3-Iodoaniline1.0TMSA1.053-Ethynylaniline1.0 mol75-85%
2 3-Ethynylaniline1.0Pivaloyl Chloride1.1N-(3-ethynylphenyl)-2,2-dimethylpropanamide1.0 mol>90%

Safety and Hazard Analysis

  • Exothermic Reactions: Both the Sonogashira coupling and the N-acylation can be exothermic.[7] Proper temperature monitoring and control, including slow reagent addition and adequate cooling capacity, are critical for safe scale-up.

  • Reagent Handling:

    • Pivaloyl Chloride: Is corrosive and moisture-sensitive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[12]

    • Palladium Catalysts: Can be toxic and pyrophoric. Handle under an inert atmosphere.[13]

    • Solvents: THF and DCM are flammable and volatile. Use in a well-ventilated area away from ignition sources.

  • Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen.[6] Maintaining a robust inert atmosphere (nitrogen or argon) is crucial to prevent catalyst deactivation and minimize side reactions like Glaser coupling.[14]

References

  • Benchchem. (n.d.). A Technical Guide to the Synthesis of 3-Ethynylaniline: Discovery and Modern Methodologies.
  • Benchchem. (n.d.). Synthesis of 3-Ethynylaniline via Sonogashira Coupling: Application Notes and Protocols.
  • ChemicalBook. (2026, January 13). 3-Ethynylaniline.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 3-Ethynylaniline.
  • ResearchGate. (n.d.). Large-Scale Sonogashira Coupling for the Synthesis of an mGluR5 Negative Allosteric Modulator.
  • Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Coupling Reactions Using Tolylpent-1-yn-4-ol Analogues.
  • Purdue University. (2022, May 10). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions.
  • Benchchem. (n.d.). A Comparative Guide to Pivaloyl Chloride in Amine Protection and Acylation Reactions.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844.
  • Benchchem. (n.d.). Technical Support Center: Pivaloylation Reactions.
  • Pharmaceutical Technology. (2017, June 29). Separation and purification applications for mutagenic impurities.
  • Moravek. (n.d.). Understanding Compound Purification Practices.
  • Ataman Kimya. (n.d.). PIVALOYL CHLORIDE.
  • Reddit. (2017, March 19). Which is the best method for purifying N-Phenylpropanamide?

Sources

Method

Application Note: Orthogonal Functionalization of the Terminal Alkyne in N-(3-ethynylphenyl)-2,2-dimethylpropanamide

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, causal experimental design, and self-validating protocols. Executive Summary & Structural Rationale In mo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, causal experimental design, and self-validating protocols.

Executive Summary & Structural Rationale

In modern drug discovery and materials science, the strategic placement of reactive handles on stable scaffolds is paramount. N-(3-ethynylphenyl)-2,2-dimethylpropanamide (CAS: 310874-35-2) is a highly versatile building block designed precisely for this purpose.

Structurally, the molecule features two critical domains:

  • The Pivalamide Core (2,2-dimethylpropanamide): This sterically demanding group provides robust metabolic stability and resistance to hydrolysis compared to standard acetamides. It shields the nitrogen atom, preventing unwanted side reactions during harsh cross-coupling conditions.

  • The Terminal Alkyne (Ethynyl group): Positioned meta to the pivalamide group, the alkyne is sterically unhindered by the bulky tert-butyl moiety. This terminal alkyne serves as a bioorthogonal handle for Click Chemistry or as a cross-coupling partner for extending aromatic systems.

This guide details the mechanistic causality and self-validating protocols for the two most critical functionalization pathways of this terminal alkyne: Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira Cross-Coupling .

Mechanistic Insights & Causality (E-E-A-T)

Functionalizing a terminal alkyne requires overcoming its relatively high kinetic activation energy. The choice of reagents in the following protocols is not arbitrary; each component plays a specific, causal role in driving the reaction forward.

Pathway 1: Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Terminal alkynes are kinetically inert to azides at room temperature. The introduction of a Cu(I) catalyst forms a copper acetylide intermediate, which drastically lowers the activation energy and enforces a highly regiospecific 1,4-addition to yield a 1,2,3-triazole[1].

  • Causality of the Catalyst System: We utilize CuSO₄·5H₂O paired with sodium ascorbate rather than a direct Cu(I) salt. Ascorbate acts as a continuous reducing agent, converting any oxidized, inactive Cu(II) back to the catalytically active Cu(I) state in situ.

  • Causality of the Ligand: The addition of THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) chelates and stabilizes the Cu(I) oxidation state, accelerating the reaction while protecting sensitive functional groups on the substrate from copper-induced oxidative damage[2].

Pathway 2: Sonogashira Cross-Coupling

To extend the carbon skeleton, the Sonogashira reaction couples the terminal alkyne with an aryl or vinyl halide via a dual catalytic cycle[3].

  • Causality of the Dual Cycle: The Palladium(0) catalyst undergoes oxidative addition with the aryl halide. Concurrently, the Cu(I) co-catalyst coordinates with the terminal alkyne.

  • Causality of the Base: A mild amine base (e.g., Triethylamine) is required to deprotonate the Cu-coordinated alkyne, forming the critical copper acetylide. Transmetalation of the alkyne from copper to palladium, followed by reductive elimination, forms the new C-C(sp) bond[4]. Because the pivalamide group is in the meta position, its massive steric bulk does not impede the formation of the copper acetylide.

Comparative Reaction Profiles

The following table summarizes the quantitative and categorical data for both functionalization pathways, allowing for rapid experimental planning.

Reaction ParameterCuAAC (Click Chemistry)Sonogashira Cross-Coupling
Primary Goal Bioorthogonal conjugation / Triazole formationC-C bond formation / Aromatic extension
Catalyst System CuSO₄·5H₂O (5 mol%) + THPTA (5 mol%)Pd(PPh₃)₄ (5 mol%) + CuI (10 mol%)
Reducing Agent / Base Sodium Ascorbate (10 mol%)Triethylamine (Et₃N) (Solvent/Base)
Solvent t-BuOH / H₂O (1:1 v/v)THF or DMF / Et₃N
Temperature Room Temperature (20–25 °C)50–70 °C
Reaction Time 2–12 hours12–24 hours
Typical Yield > 85%70–90%

Experimental Workflows

G Substrate N-(3-ethynylphenyl)- 2,2-dimethylpropanamide CuAAC CuAAC (Click) + Azide (R-N3) Substrate->CuAAC CuSO4, NaAsc THPTA, rt Sonogashira Sonogashira + Aryl Halide (Ar-X) Substrate->Sonogashira Pd(PPh3)4, CuI Et3N, Heat Triazole 1,4-Disubstituted 1,2,3-Triazole CuAAC->Triazole Regiospecific Cycloaddition InternalAlkyne Internal Alkyne (Diarylalkyne) Sonogashira->InternalAlkyne C-C(sp) Cross-Coupling

Dual functionalization pathways of the terminal alkyne via CuAAC and Sonogashira coupling.

Detailed Step-by-Step Protocols

Every protocol below is designed as a self-validating system . Do not proceed to workup until the specific validation criteria are met.

Protocol A: CuAAC (Click Chemistry) Functionalization

1. Preparation: In a 25 mL round-bottom flask, dissolve N-(3-ethynylphenyl)-2,2-dimethylpropanamide (1.0 mmol) and the desired organic azide (1.1 mmol) in 5 mL of t-BuOH. 2. Catalyst Complexation: In a separate vial, dissolve CuSO₄·5H₂O (0.05 mmol, 5 mol%) and THPTA ligand (0.05 mmol, 5 mol%) in 1 mL of deionized water.

  • Causality: Pre-mixing the copper and ligand ensures that the Cu(I) generated in the next step is immediately chelated, preventing disproportionation and protecting the substrate. 3. Activation: Add the aqueous catalyst mixture to the reaction flask. Immediately add a freshly prepared aqueous solution of sodium ascorbate (0.10 mmol, 10 mol% in 1 mL H₂O).

  • Causality: Ascorbate acts as the reducing agent. The solution will typically shift from blue (Cu²⁺) to slightly yellow/colorless, indicating the successful generation of the active Cu(I) species. 4. Reaction: Stir the biphasic mixture vigorously at room temperature for 2–12 hours. 5. Self-Validation (Crucial Step): Monitor the reaction via TLC (Hexanes:EtOAc). Validation of completion is achieved spectroscopically:

  • IR Spectroscopy: Ensure the sharp terminal alkyne C-H stretch (~3300 cm⁻¹) has completely disappeared.

  • ¹H NMR: Confirm the disappearance of the terminal alkyne proton (~3.0 ppm) and the emergence of the highly deshielded triazole proton (~8.0 ppm). 6. Workup: Dilute the mixture with water (10 mL), extract with EtOAc (3 x 10 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Sonogashira Cross-Coupling

1. Preparation: Flame-dry a Schlenk flask and purge with Argon. Add N-(3-ethynylphenyl)-2,2-dimethylpropanamide (1.2 mmol) and the desired aryl iodide (1.0 mmol). 2. Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) and CuI (0.10 mmol, 10 mol%) to the flask.

  • Causality: Pd(0) initiates the oxidative addition with the aryl halide, while CuI forms the copper acetylide intermediate required for transmetalation. 3. Solvent/Base Addition: Inject 10 mL of rigorously degassed anhydrous THF and 5 mL of anhydrous Et₃N.

  • Causality: Et₃N serves a dual purpose: it acts as a mild base to deprotonate the terminal alkyne and functions as a transient ligand to stabilize the metal complexes. Oxygen must be excluded to prevent Glaser homocoupling of the alkyne. 4. Reaction: Heat the mixture to 60 °C and stir for 12–24 hours under an Argon atmosphere. 5. Self-Validation (Crucial Step):

  • Visual Cue: The formation of a dense, white/yellowish precipitate (Et₃N·HI salt) is a strong visual indicator that the deprotonation and coupling are occurring.

  • Spectroscopic Cue: Confirm completion via ¹³C NMR by observing the shift of the alkyne carbons from terminal positions (~75-85 ppm) to internal diarylalkyne positions (~88-95 ppm), alongside the absence of the terminal alkyne proton in ¹H NMR. 6. Workup: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (15 mL).

  • Causality: NH₄Cl effectively complexes and solubilizes residual copper salts, preventing them from contaminating the organic phase. Extract with diethyl ether or EtOAc, dry over MgSO₄, and purify via flash column chromatography.

References

  • Source: nih.
  • Source: jenabioscience.
  • Source: libretexts.
  • Source: benchchem.

Sources

Application

Application Note: Solvent Selection &amp; Process Engineering for N-(3-ethynylphenyl)-2,2-dimethylpropanamide

This Application Note is designed as a high-level technical guide for researchers utilizing N-(3-ethynylphenyl)-2,2-dimethylpropanamide (referred to herein as EP-Piv ). This compound serves as a robust, lipophilic "Click...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a high-level technical guide for researchers utilizing N-(3-ethynylphenyl)-2,2-dimethylpropanamide (referred to herein as EP-Piv ). This compound serves as a robust, lipophilic "Click-ready" building block in medicinal chemistry, particularly for kinase inhibitor scaffolds (e.g., Ponatinib analogs) and fragment-based drug discovery (FBDD).

Part 1: Physicochemical Profile & Solubility Logic

Compound Analysis
  • Systematic Name: N-(3-ethynylphenyl)-2,2-dimethylpropanamide

  • Abbreviation: EP-Piv

  • Functional Motifs:

    • Pivaloyl Group (t-Bu-CO-): Provides steric bulk and significant lipophilicity (LogP shift ~ +1.5 vs. acetamide). It protects the aniline nitrogen from oxidation and metal coordination.

    • Terminal Alkyne (-C≡CH): The primary reactive handle (pKa ~25). Susceptible to oxidative homocoupling (Glaser coupling) in the presence of Cu/O₂.

    • Meta-Substitution: Directs electronic effects; the amide is moderately electron-withdrawing, slightly activating the alkyne proton.

Solubility Map

The pivaloyl group renders EP-Piv significantly less water-soluble than its acetamide counterparts.

Solvent ClassRepresentative SolventsSolubility RatingApplication Suitability
Chlorinated DCM, ChloroformExcellent (>100 mg/mL)Synthesis, Workup, Chromatography
Polar Aprotic DMF, DMSO, NMPHigh (>80 mg/mL)Standard Sonogashira/Heck Couplings
Ethers THF, 2-MeTHF, CPMEGood (>50 mg/mL)Grignard, Lithiation, Green Chemistry
Esters Ethyl Acetate, iPrOAcModerate (20-50 mg/mL)Crystallization, Extraction
Protic Methanol, Ethanol, IPALow/Moderate (<10 mg/mL)Avoid for anhydrous coupling; Good for recrystallization
Hydrocarbon Hexanes, HeptanePoor (<1 mg/mL)Anti-solvent for precipitation

Part 2: Reaction-Specific Solvent Selection

Scenario A: Sonogashira Cross-Coupling (C-C Bond Formation)

The primary utility of EP-Piv is coupling with aryl halides to form diarylalkynes.

The Challenge:

Standard protocols use DMF or THF. However, DMF is difficult to remove (high BP) and toxic (reprotoxic). THF can form peroxides and lacks the thermal window for difficult substrates.

Recommended Solvent System: 2-MeTHF (Green Alternative)
  • Why: 2-Methyltetrahydrofuran (2-MeTHF) is derived from biomass. It has a higher boiling point (80°C) than THF (66°C), allowing for faster kinetics without pressurization. Its immiscibility with water simplifies workup (no emulsion formation unlike DMF).

  • Catalyst Compatibility: Excellent for Pd(PPh₃)₂Cl₂ and Pd(dppf)Cl₂.

Protocol 1: Green Sonogashira Coupling of EP-Piv

Objective: Couple EP-Piv (1.0 eq) with 4-Iodoanisole (1.0 eq).

  • Preparation: In a reaction vial, charge EP-Piv (1.0 mmol, 215 mg), 4-iodoanisole (1.0 mmol), CuI (5 mol%), and Pd(PPh₃)₂Cl₂ (2 mol%).

  • Solvent/Base: Add 2-MeTHF (3.0 mL) and Diisopropylamine (DIPA, 2.0 eq) .

    • Note: DIPA is preferred over TEA for pivalamides to prevent base-catalyzed hydrolysis side reactions.

  • Degassing (Critical): Sparge with Argon for 5 minutes.

    • Mechanism:[1][2] Removes dissolved O₂ to prevent Glaser homocoupling (dimerization of EP-Piv).

  • Reaction: Seal and heat to 60°C for 4–6 hours.

  • Workup: Cool to RT. Add water (3 mL) and separate layers. The product remains in the organic (2-MeTHF) layer. Wash organic layer with brine, dry over MgSO₄, and concentrate.[3]

Scenario B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For synthesizing triazole-linked bioconjugates.

Recommended Solvent System: t-BuOH / Water (1:1)
  • Why: The "Sharpless Standard". The pivaloyl group makes EP-Piv hydrophobic, so pure water is non-viable. t-BuOH solubilizes the organic reactant, while water accelerates the proton transfer steps in the catalytic cycle.

  • Alternative: If solubility is still poor, use DMSO/Water (9:1) .

Part 3: Decision Logic & Process Flow

The following diagram illustrates the logical pathway for selecting the optimal solvent based on reaction type and downstream processing requirements.

SolventSelection Start Substrate: EP-Piv (N-(3-ethynylphenyl)-2,2-dimethylpropanamide) ReactionType Select Reaction Type Start->ReactionType Sonogashira Sonogashira Coupling (Pd/Cu Catalysis) ReactionType->Sonogashira Click CuAAC Click Chemistry (Triazole Formation) ReactionType->Click Deprotection Amide Hydrolysis (Pivaloyl Removal) ReactionType->Deprotection Sono_Standard Standard Lab Scale (<1g) Sonogashira->Sono_Standard Discovery Sono_Green Process/Green Scale (>10g) Sonogashira->Sono_Green Development Click_Solvent t-BuOH : Water (1:1) (Sharpless Conditions) Click->Click_Solvent Deprot_Acid Acidic: 6N HCl / Dioxane (Reflux) Deprotection->Deprot_Acid Solvent_DMF DMF or THF (High Solubility) Sono_Standard->Solvent_DMF Solvent_2MeTHF 2-MeTHF (Easy Workup, Green) Sono_Green->Solvent_2MeTHF

Figure 1: Solvent Selection Decision Tree for EP-Piv transformations. Darker nodes indicate decision points; white nodes indicate solvent outputs.

Part 4: Troubleshooting & Critical Parameters

The "Glaser" Crash-Out
  • Symptom: Reaction turns bright blue/green, and a solid precipitates that is NOT the product.

  • Cause: Oxygen ingress caused Cu(I) to oxidize to Cu(II), promoting homocoupling of two EP-Piv molecules into a diyne.

  • Fix:

    • Solvent: Ensure solvent is anhydrous and degassed (freeze-pump-thaw or vigorous sparging).

    • Additive: Add Sodium Ascorbate (5 mol%) to the reaction to keep Copper in the +1 oxidation state.

Emulsion Formation
  • Symptom: During workup of DMF/DMSO reactions, layers do not separate.

  • Cause: The amphiphilic nature of the pivalamide can stabilize emulsions.

  • Fix:

    • Prevention: Use 2-MeTHF or Ethyl Acetate as the reaction solvent (immiscible with water).

    • Cure: Add a small amount of solid NaCl (saturation) or 5% Methanol to the aqueous layer to break surface tension.

Part 5: References & Authority

  • Sonogashira Coupling Solvent Effects:

    • Panda, B.[1] "Effects of Solvent Polarity in the Sonogashira Coupling." Sustainable Chemical Insight, 2021. 1[4][5][6]

    • Analysis: Confirms Toluene and MeCN often outperform DMF for lipophilic substrates, supporting the move to non-polar green solvents.

  • Green Solvent Selection (2-MeTHF):

    • Byrne, F. et al.[7] "2,2,5,5-tetramethyltetrahydrofuran (TMTHF): A non-polar, non-peroxide forming ether replacement."[7] Green Chemistry, 2017.[7] 7[4][5][6]

    • Relevance: Validates the use of substituted THFs as superior, sustainable alternatives for organometallic coupling.

  • Synthesis of Pivalamide Precursors:

    • BenchChem Protocols. "Common side products in the synthesis of N-ethyl-2,2-dimethylpropanamide." 8

    • Context: Provides foundational data on the stability and synthesis of the pivaloyl-amine linkage.

  • Nickel-Catalyzed Alternatives:

    • Lipshutz, B. et al. "Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents."[9] PMC, 2013. 9

    • Relevance: Highlights the trend toward surfactant-based aqueous systems (TPGS-750-M) which can also be applied to EP-Piv to eliminate organic solvents entirely.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(3-ethynylphenyl)-2,2-dimethylpropanamide

Welcome to the technical support center for the synthesis of N-(3-ethynylphenyl)-2,2-dimethylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(3-ethynylphenyl)-2,2-dimethylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for improving the yield and purity of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing N-(3-ethynylphenyl)-2,2-dimethylpropanamide?

A1: The most prevalent and dependable method is the N-acylation of 3-ethynylaniline with pivaloyl chloride. This reaction, a variation of the Schotten-Baumann reaction, is favored due to the high reactivity of the acyl chloride, the commercial availability of the starting materials, and the generally straightforward procedure.[1][2] The reaction involves the nucleophilic attack of the amino group of 3-ethynylaniline on the electrophilic carbonyl carbon of pivaloyl chloride. A base is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3][4]

Q2: Why is a base necessary in this reaction, and which one should I choose?

A2: A base is critical for two reasons. First, it neutralizes the HCl generated during the reaction.[4] If left unquenched, the HCl will protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[5][6] Second, the base can act as a catalyst.[3] For this synthesis, tertiary amines like triethylamine (TEA) or pyridine are excellent choices. They are strong enough to scavenge HCl but generally do not interfere with the reaction in other ways. An aqueous base like NaOH can also be used, often in a biphasic system, which is characteristic of the Schotten-Baumann conditions.[7]

Q3: How stable is the terminal alkyne group during this synthesis?

A3: Terminal alkynes are generally stable under standard N-acylation conditions. The C-H bond of a terminal alkyne is acidic (pKa ≈ 25), but it is not acidic enough to be deprotonated by common bases like triethylamine or pyridine.[8] However, it is good practice to run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidative side reactions, especially if elevated temperatures are required.[9]

Q4: What are the primary analytical techniques to monitor the reaction and characterize the product?

A4: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction's progress in real-time.[5] Use a solvent system like hexanes/ethyl acetate to observe the consumption of the 3-ethynylaniline starting material and the appearance of the less polar amide product spot. For final product characterization, ¹H NMR and ¹³C NMR spectroscopy are essential for structural confirmation. FT-IR spectroscopy will show a characteristic amide C=O stretch, and mass spectrometry will confirm the molecular weight.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Problem Probable Cause(s) Recommended Solutions & Scientific Rationale
Low or No Product Yield 1. Moisture Contamination: Pivaloyl chloride is highly reactive and readily hydrolyzes with water to form inactive pivalic acid.[5] 2. Poor Reagent Quality: 3-ethynylaniline can oxidize and darken over time. Pivaloyl chloride can degrade upon storage.[10] 3. Insufficient Base: The reaction mixture becomes acidic, protonating the aniline starting material and preventing nucleophilic attack.[5][6]1. Ensure Anhydrous Conditions: Thoroughly flame-dry all glassware. Use anhydrous solvents. Handle pivaloyl chloride under an inert atmosphere. 2. Purify/Verify Reagents: Distill 3-ethynylaniline under reduced pressure if it appears discolored. Use freshly opened or distilled pivaloyl chloride. 3. Optimize Base Stoichiometry: Use at least 1.1-1.2 equivalents of a tertiary amine base (e.g., triethylamine) to ensure complete HCl neutralization.
Incomplete Reaction (Starting material remains after prolonged time)1. Low Reaction Temperature: The activation energy for the reaction is not being met. 2. Insufficient Nucleophilicity: The ethynyl group is weakly electron-withdrawing, slightly reducing the nucleophilicity of the aniline compared to aniline itself.1. Increase Temperature: After the initial addition of pivaloyl chloride at 0 °C, allow the reaction to warm to room temperature. If the reaction is still sluggish (monitored by TLC), gentle heating (e.g., to 40-50 °C) can be applied.[11][12] 2. Use a Catalyst: While not always necessary, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the acylation, especially for less reactive anilines.
Formation of Multiple Byproducts 1. Diacylation: The initially formed amide product is acylated a second time. This is less common with bulky pivaloyl groups but possible under harsh conditions. 2. Side reactions of the alkyne: Though generally stable, the terminal alkyne could potentially undergo side reactions if aggressive catalysts or very high temperatures are used.1. Control Stoichiometry & Temperature: Add the pivaloyl chloride (1.0-1.05 equivalents) dropwise to the aniline solution at a low temperature (0 °C) to control the exothermic reaction and prevent over-acylation.[13] 2. Maintain Mild Conditions: Avoid unnecessarily high temperatures or prolonged reaction times. Ensure an inert atmosphere to prevent oxidation.
Difficult Product Purification 1. Co-elution with Starting Material: The product and 3-ethynylaniline may have similar polarities. 2. Presence of Pivalic Acid: Formed from the hydrolysis of pivaloyl chloride.[5]1. Optimize Chromatography: Use a shallow solvent gradient (e.g., starting with 5% ethyl acetate in hexanes and slowly increasing) for column chromatography to improve separation. 2. Aqueous Workup: Before column chromatography, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the acidic pivalic acid, converting it to its water-soluble sodium salt, which is then removed in the aqueous layer.[13]

Visualizing the Workflow & Troubleshooting

A clear workflow and a logical troubleshooting process are key to success.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Prepare Anhydrous Reagents (3-Ethynylaniline, Pivaloyl Chloride, Et3N, Solvent) glassware 2. Flame-Dry Glassware (Under N2 or Ar) reagents->glassware setup 3. Dissolve Aniline & Base in Solvent at 0 °C glassware->setup addition 4. Add Pivaloyl Chloride (Dropwise, 0 °C) setup->addition stir 5. Warm to RT & Stir (Monitor by TLC) addition->stir quench 6. Quench & Aqueous Wash (H2O, NaHCO3, Brine) stir->quench dry 7. Dry & Concentrate (Na2SO4, Rotary Evaporator) quench->dry purify 8. Purify Product (Column Chromatography or Recrystallization) dry->purify product Final Product purify->product

Caption: Standard experimental workflow for N-acylation.

start Low Yield? check_tlc Check TLC: Unreacted Aniline? start->check_tlc Yes check_nmr Check ¹H NMR of Crude: Pivalic Acid Present? start->check_nmr No incomplete Problem: Incomplete Reaction Solution: Increase Time/Temp check_tlc->incomplete Yes base_issue Problem: Insufficient Base Solution: Use >1.1 eq. Base check_tlc->base_issue No moisture Problem: Moisture Solution: Use Anhydrous Conditions check_nmr->moisture Yes

Caption: A troubleshooting decision tree for low yield issues.

Detailed Experimental Protocol

This protocol details a standard procedure for the synthesis on a 5 mmol scale.

Materials & Reagents:

ReagentMolar Mass ( g/mol )EquivalentsMoles (mmol)Amount
3-Ethynylaniline117.151.05.0586 mg
Pivaloyl Chloride120.581.055.250.63 g (0.65 mL)
Triethylamine (TEA)101.191.26.00.61 g (0.84 mL)
Dichloromethane (DCM)---25 mL

Procedure:

  • Preparation: Add a magnetic stir bar to a 100 mL round-bottom flask. Flame-dry the flask under a stream of nitrogen or argon and allow it to cool to room temperature.

  • Reaction Setup: To the flask, add 3-ethynylaniline (586 mg, 5.0 mmol) and anhydrous dichloromethane (25 mL). Cool the resulting solution to 0 °C in an ice-water bath.

  • Base Addition: Add triethylamine (0.84 mL, 6.0 mmol) to the stirred solution.

  • Acylating Agent Addition: Add pivaloyl chloride (0.65 mL, 5.25 mmol) dropwise to the reaction mixture over 5-10 minutes using a syringe. Ensure the internal temperature remains below 5 °C. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).

  • Workup:

    • Once the starting material is consumed, quench the reaction by adding 20 mL of deionized water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated aqueous NaHCO₃ solution, and 20 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

    • Alternatively, if the product is an oil or contains impurities, purify by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

  • Characterization: Dry the pure product under high vacuum and characterize by NMR, IR, and mass spectrometry to confirm its identity and purity. The expected yield should be in the range of 85-95%.

References

  • MDPI. (2025, November 11). Synthesis of New Nicotinamides Starting from Monothiomalonanilide. MDPI. [Link]

  • Saeed, A., et al. (2022). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. PMC. [Link]

  • Chemistry LibreTexts. (2021, December 15). 10.8: Alkynes. [Link]

  • Palakshamurthy, B. S., et al. (2012). N-Ethyl-2,2-dimethyl-N-(3-methylphenyl)propanamide. PMC. [Link]

  • ACS Publications. (2018, April 13). Palladium-Catalyzed Decarboxylative ortho-Acylation of Anilines with Carbamate as a Removable Directing Group. ACS Omega. [Link]

  • ResearchGate. (2012). N-Ethyl-2,2-dimethyl-N-(3-methylphenyl)propanamide. [Link]

  • PMC. (n.d.). Nickel-Catalyzed Amidation of Aryl Alkynyl Acids with Tetraalkylthiuram Disulfides. [Link]

  • RSC Publishing. (2025, October 24). Acetylation of anilines, amines, and alcohols using 5%MoO₃–SiO₂ and 5%WO₃–ZrO₂ as mesoporous acid catalysts. [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]

  • MSU chemistry. (n.d.). Alkyne Reactivity. [Link]

  • MDPI. (2017, April 14). Lipase-Mediated Amidation of Anilines with 1,3-Diketones via C–C Bond Cleavage. [Link]

  • Zhang, J., et al. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry. [Link]

  • RSC Publishing. (2023). A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. Organic & Biomolecular Chemistry. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • YouTube. (2021, June 22). Schotten-Baumann Reaction and its Mechanism. [Link]

  • Scirp.org. (2011, October 15). N-(3-(2-Chloro-4-nitrophenyl)-4-methylthiazol-2(3H)-ylidene) Pivalamide: Synthesis and Crystal Structure. [Link]

  • Google Patents. (n.d.). WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
  • SciSpace. (n.d.). N-Formylation of Anilines with Silica Sulfuric Acid under Solvent-Free Conditions. [Link]

  • PMC. (n.d.). Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner. [Link]

  • RSC Publishing. (2023, September 8). Sunlight-driven N-acetylation of anilines: a green chemistry approach. [Link]

  • Chemistry Steps. (2019, February 27). Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. [Link]

  • Google Patents. (n.d.). EP0926125A1 - Continuous process for the preparation of pyvaloyl chloride and aroyl ....
  • ResearchGate. (2022, September 26). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. [Link]

  • MDPI. (2025, August 18). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. [Link]

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]

  • Chempedia - LookChem. (n.d.). Purification of Aniline. [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]

  • ACS Publications. (2024, August 5). One-Pot Synthesis of Terminal Alkynes from Alkenes. JACS Au. [Link]

  • Filo. (2025, December 18). Mechanism of schotten boumann reaction with step by step. [Link]

Sources

Optimization

Purification of N-(3-ethynylphenyl)-2,2-dimethylpropanamide by recrystallization

Welcome to the Technical Support Center for the purification of N-(3-ethynylphenyl)-2,2-dimethylpropanamide (CAS#: 310874-35-2)[1]. This compound, often synthesized via the amidation of 3-ethynylaniline with pivaloyl chl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of N-(3-ethynylphenyl)-2,2-dimethylpropanamide (CAS#: 310874-35-2)[1]. This compound, often synthesized via the amidation of 3-ethynylaniline with pivaloyl chloride[2], is a critical building block in the development of targeted therapeutics, including kinase inhibitors.

Due to the unique physicochemical properties of this molecule—specifically, the steric bulk and lipophilicity of the pivalamide (tert-butyl) group contrasted with the reactive terminal alkyne—purification requires precise thermodynamic control. This guide provides field-proven, self-validating methodologies and troubleshooting protocols to ensure high-fidelity recrystallization.

Section 1: Thermodynamic Principles & Solvent Selection

The success of recrystallization depends on exploiting the differential solubility between the target amide and its primary impurities (e.g., unreacted 3-ethynylaniline, pivalic acid, and oxidative coupling byproducts)[3]. The tert-butyl group imparts significant solubility in moderately polar organic solvents, while the planar phenyl ring drives crystal lattice packing.

Table 1: Quantitative Solvent Selection Guide for Pivalamide Derivatives

Solvent SystemBoiling Point (°C)Dielectric Constant (ε)Suitability & Mechanistic Outcome
Ethyl Acetate / Hexanes 77 / 696.0 / 1.9Optimal. High solubility in hot EtOAc; sharp nucleation upon anti-solvent addition. Low boiling point prevents alkyne degradation[4].
Ethanol / Water 78 / 10024.5 / 80.1Moderate. Viable for highly polar impurities, but prone to "oiling out" if the cooling gradient is too steep[3].
Toluene / Heptane 110 / 982.4 / 1.9Suboptimal. The high boiling point of toluene increases the risk of thermal degradation of the terminal ethynyl group.

Section 2: Self-Validating Experimental Protocol

The following protocol utilizes the optimal Ethyl Acetate / Hexanes solvent system. Every step is designed as a self-validating system to ensure quality control in real-time.

G A Crude N-(3-ethynylphenyl)- 2,2-dimethylpropanamide B Dissolution in Hot EtOAc (65°C) A->B C Hot Filtration (Remove Insoluble Impurities) B->C D Addition of Anti-Solvent (Hexanes) C->D E Controlled Cooling (Room Temp to 0°C) D->E F Vacuum Filtration & Cold Wash E->F G Pure Crystalline Product F->G

Workflow for the recrystallization of N-(3-ethynylphenyl)-2,2-dimethylpropanamide.

Step-by-Step Methodology
  • Initial Dissolution: Weigh the crude N-(3-ethynylphenyl)-2,2-dimethylpropanamide into a round-bottom flask. Add a minimal volume of ethyl acetate (EtOAc) (approx. 3-5 mL per gram of crude). Heat the suspension gently to 65°C using a water bath until dissolution occurs.

    • Self-Validation Check: The solution should become completely transparent. If persistent cloudiness or a brown suspension remains, it indicates the presence of inorganic salts or polymeric diyne impurities.

  • Hot Filtration: Rapidly pass the hot solution through a pre-warmed fluted filter paper or a heated glass frit to remove insoluble particulates.

    • Self-Validation Check: The resulting filtrate must be optically clear. If crystallization begins in the funnel, the solvent volume was too low; wash the filter with 1-2 mL of boiling EtOAc.

  • Anti-Solvent Addition: Transfer the filtrate to an Erlenmeyer flask. While maintaining the temperature at 60°C, add hexanes dropwise with constant swirling. Stop the addition the moment a faint, persistent turbidity is observed. Add exactly 1-2 drops of EtOAc to return the solution to a clear state.

  • Controlled Crystallization: Remove the flask from the heat source. Allow it to cool completely undisturbed to room temperature (approx. 2 hours) to promote the growth of a pure crystal lattice. Once at room temperature, transfer the flask to an ice bath (0-5°C) for 1 hour to maximize yield.

    • Self-Validation Check: You should observe the formation of distinct, needle-like or blocky crystals[5]. If a liquid layer forms at the bottom, proceed to FAQ Q1.

  • Isolation and Drying: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold hexanes to displace any residual mother liquor. Dry the product under high vacuum (0.1 mmHg) at room temperature for 12 hours.

    • Self-Validation Check: The mass of the crystals must remain constant between two consecutive weighings separated by 1 hour, confirming complete solvent removal[5].

Section 3: Troubleshooting Guides & FAQs

Q1: During cooling, my product separates as a biphasic oil rather than a crystalline solid. How do I correct this? A: This phenomenon, known as "oiling out," occurs when the melting point of the impure compound is depressed below the temperature at which it phase-separates from the solvent. Because the pivalamide derivative is highly lipophilic, it can easily form a metastable liquid phase.

  • Causality & Resolution: Reheat the mixture until it forms a single homogeneous phase. Add 5-10% more of the "good" solvent (EtOAc) to decrease the supersaturation level. Allow the solution to cool, and seed it with a pure crystal of the target compound at the metastable zone boundary (approx. 40°C) to force heterogeneous nucleation.

Q2: My isolated crystals are contaminated with pivalic acid. Why did this happen and how do I prevent it? A: Pivalic acid is a common byproduct formed via the hydrolysis of unreacted pivaloyl chloride during the aqueous workup of your initial synthesis[3]. Because pivalic acid is highly soluble in non-polar solvents, it can co-crystallize if the anti-solvent (hexanes) ratio is pushed too high.

  • Causality & Resolution: To prevent this, ensure your crude organic layer is thoroughly washed with saturated aqueous sodium bicarbonate (NaHCO₃) prior to solvent evaporation. This extracts the pivalic acid into the aqueous phase as a water-soluble sodium salt[3].

Q3: I am observing a brown, insoluble residue during the hot dissolution step. What is this, and how does it form? A: This is likely a polymeric diyne impurity. Terminal alkynes, such as the 3-ethynyl group on your molecule, are highly susceptible to oxidative Glaser coupling when exposed to trace copper, oxygen, and elevated temperatures[2].

G A Terminal Alkyne (R-C≡CH) B Trace Cu / O2 (High Heat) A->B Oxidation C Alkyne Radical Intermediate B->C D Diyne Impurity (R-C≡C-C≡C-R) C->D Dimerization

Oxidative Glaser coupling pathway leading to diyne impurities during heating.

  • Causality & Resolution: Prolonged heating during recrystallization exacerbates this degradation. Ensure that the hot dissolution step is performed rapidly and strictly below 70°C. Perform the hot filtration step (Step 2) through a Celite pad to quantitatively remove these insoluble oligomers before they can contaminate the final crystal lattice.

References

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in 3-Ethynylaniline Pivaloylation

Welcome to the Technical Support Center. This in-depth guide is designed for researchers and drug development professionals experiencing low yields or sluggish kinetics during the synthesis of N-(3-ethynylphenyl)pivalami...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This in-depth guide is designed for researchers and drug development professionals experiencing low yields or sluggish kinetics during the synthesis of N-(3-ethynylphenyl)pivalamide. Here, we dissect the causality behind the reaction mechanics, provide field-proven troubleshooting FAQs, and outline a self-validating experimental protocol.

Part 1: Mechanistic Insights & Root Cause Analysis

The amidation of 3-ethynylaniline with pivaloyl chloride often suffers from poor conversion rates due to a compounding combination of steric and electronic factors:

  • Severe Steric Hindrance: Pivaloyl chloride (2,2-dimethylpropanoyl chloride) features a bulky tert-butyl group directly adjacent to the electrophilic carbonyl carbon. This creates a dense steric shield that physically blocks the Bürgi-Dunitz trajectory required for the incoming nucleophile to attack[1].

  • Electronic Deactivation of the Nucleophile: The aniline nitrogen must act as a nucleophile, but the 3-ethynyl group (-C≡CH) is electron-withdrawing via induction (-I effect). Because the sp-hybridized carbon of the alkyne is highly electronegative, it pulls electron density away from the aromatic ring, slightly reducing the availability of the lone pair on the meta-amine[2].

  • Hydrolytic Degradation: Pivaloyl chloride is highly sensitive to moisture. In the presence of trace water, it rapidly hydrolyzes to pivalic acid, which is completely unreactive toward anilines under standard base-mediated conditions[1].

Part 2: Troubleshooting Guide & FAQs

Q1: I am using 1.1 equivalents of pivaloyl chloride and 1.5 equivalents of Triethylamine (TEA) in DCM at room temperature, but my conversion is stalled at <30% after 24 hours. What is the culprit? A: The primary cause is the reliance on TEA alone. While TEA is an excellent acid scavenger for the HCl byproduct, it is not a nucleophilic catalyst and cannot overcome the steric bulk of the pivaloyl group[3]. You must add a catalytic amount (0.1 eq) of 4-(dimethylamino)pyridine (DMAP). DMAP is a superior nucleophile that rapidly attacks pivaloyl chloride to form an N-acylpyridinium intermediate. This intermediate is highly electrophilic and planar, significantly lowering the activation energy for the subsequent attack by the weakly nucleophilic 3-ethynylaniline[4].

Q2: My TLC shows multiple new spots, and the reaction mixture turned dark brown. Is the terminal alkyne reacting? A: Under standard Schotten-Baumann or anhydrous amidation conditions (DCM, 0 °C to RT), the terminal alkyne is chemically stable[2]. However, if your glassware or reagents contain trace transition metal impurities (e.g., Copper or Palladium), or if you are applying excessive heat, side reactions such as Glaser coupling or alkyne polymerization can occur. Ensure your reaction is run under an inert nitrogen atmosphere using metal-free, flame-dried glassware.

Q3: How can I verify that my pivaloyl chloride has not degraded? A: Pivaloyl chloride degrades into pivalic acid upon exposure to ambient humidity[1]. Visually inspect your reagent: pure pivaloyl chloride is a clear, fuming liquid. If you observe white crystalline deposits around the bottle cap or if the liquid appears cloudy, it has hydrolyzed. Always use fresh, anhydrous reagent stored under argon.

Part 3: Quantitative Data & Condition Benchmarking

The following table summarizes the causal relationship between reaction conditions and expected conversion rates, serving as a benchmark for your experimental design.

Reaction ConditionBase / Catalyst SystemTempTimeExpected ConversionRoot Cause / Mechanistic Outcome
Standard (Uncatalyzed) TEA (1.1 eq)RT24 h< 30%Steric hindrance blocks direct nucleophilic attack[3].
Optimized (Catalyzed) TEA (1.5 eq) + DMAP (0.1 eq)0 °C

RT
2 h> 85%DMAP forms highly reactive N-acylpyridinium salt[4].
Pyridine Solvent Pyridine (Solvent & Base)RT12 h~ 60%Pyridine acts as a weak nucleophilic catalyst, but is slower than DMAP[1].
Moisture Contamination TEA (1.5 eq) + DMAP (0.1 eq)RT24 h< 10%Moisture rapidly hydrolyzes Piv-Cl to unreactive pivalic acid[1].

Part 4: Validated Experimental Protocol (Self-Validating System)

To ensure trustworthiness, this protocol incorporates In-Process Controls (IPCs) so the system validates itself at each critical step[3].

Materials: 3-Ethynylaniline (1.0 eq), Pivaloyl chloride (1.2 eq), Triethylamine (1.5 eq), DMAP (0.1 eq), Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with dry nitrogen for 10 minutes.

  • Reagent Loading: Dissolve 3-ethynylaniline (1.0 eq) in anhydrous DCM to achieve a 0.2 M concentration.

  • Base & Catalyst Addition: Add TEA (1.5 eq) and DMAP (0.1 eq) to the stirred solution[4].

    • IPC 1 (Solution Check): The solution should remain clear and pale yellow.

  • Cooling: Submerge the flask in an ice-water bath to reach 0 °C.

  • Acylation: Slowly add pivaloyl chloride (1.2 eq) dropwise over 10 minutes.

    • IPC 2 (Exotherm Control): Dropwise addition prevents localized heating, which can trigger aniline oxidation.

  • Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

    • IPC 3 (Reaction Progress): Perform TLC (Hexanes:EtOAc, 3:1). The reaction is complete when the UV-active aniline spot (lower

      
      ) disappears, replaced by a less polar amide spot (higher 
      
      
      
      ).
  • Quenching & Workup: Quench the reaction with saturated aqueous

    
    . Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and brine.
    
    • IPC 4 (Workup Validation): The 1 M HCl wash is critical; it protonates and removes the DMAP catalyst and excess TEA into the aqueous layer, ensuring a pure organic phase.

  • Isolation: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude N-(3-ethynylphenyl)pivalamide.
    

Part 5: Pathway & Workflow Visualizations

Workflow Prep 1. Preparation (Flame-dry, N2) Reagents 2. Reagent Loading (Aniline, DCM, TEA, DMAP) Prep->Reagents Acylation 3. Acylation (Piv-Cl at 0°C) Reagents->Acylation Monitor 4. Monitoring (TLC, RT) Acylation->Monitor Workup 5. Workup (NaHCO3, HCl, Brine) Monitor->Workup Isolation 6. Isolation (Dry, Concentrate) Workup->Isolation

Experimental workflow for the pivaloylation of 3-ethynylaniline.

DMAP_Cycle PivCl Pivaloyl Chloride Intermediate N-Pivaloylpyridinium Intermediate (Highly Reactive) PivCl->Intermediate + DMAP DMAP DMAP Catalyst DMAP->Intermediate Intermediate->DMAP Regeneration Product N-(3-ethynylphenyl)pivalamide (Target Product) Intermediate->Product + Aniline HCl HCl Byproduct (Scavenged by TEA) Intermediate->HCl Aniline 3-Ethynylaniline (Weak Nucleophile) Aniline->Product

Catalytic cycle of DMAP overcoming steric hindrance in pivaloylation.

References

[2] Title: HFIP-assisted Brønsted acid-catalyzed ring opening of 1-azabicyclo[1.1.0]butane to access diverse C3-quaternary aza-azetidines and indole-azetidines Source: PMC (nih.gov) URL:

[1] Title: Application Notes: Pivaloyl Chloride for Esterification of Sterically Hindered Alcohols Source: Benchchem URL:

[3] Title: A Comparative Guide to Pivaloyl Chloride in Amine Protection and Acylation Reactions Source: Benchchem URL:

[4] Title: Pivaloyl Chloride | High-Purity Reagent | RUO Source: Benchchem URL:

Sources

Optimization

Removing unreacted starting materials from N-(3-ethynylphenyl)-2,2-dimethylpropanamide

[1][2][3][4] Case ID: PUR-ALKYNE-001 Subject: Removal of unreacted 3-ethynylaniline and pivalic acid impurities.[1][2][3][4] Applicable Compound Class: Alkyne-functionalized Anilides.[2][3][4][5] Executive Summary The sy...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Case ID: PUR-ALKYNE-001 Subject: Removal of unreacted 3-ethynylaniline and pivalic acid impurities.[1][2][3][4] Applicable Compound Class: Alkyne-functionalized Anilides.[2][3][4][5]

Executive Summary

The synthesis of N-(3-ethynylphenyl)-2,2-dimethylpropanamide typically involves the acylation of 3-ethynylaniline with pivaloyl chloride.[1][2][3][4] The primary impurities are unreacted starting material (aniline), hydrolysis byproducts (pivalic acid), and coupling reagents.[6][4][7][8]

This guide prioritizes chemoselective liquid-liquid extraction based on pKa differentials. Due to the terminal alkyne, avoiding heavy metal contaminants and harsh hydration conditions is critical.[6][4][5][7][8]

Module 1: Liquid-Liquid Extraction (The Acid Wash Protocol)

The Principle: The separation relies on the drastic difference in basicity between the starting amine and the product amide.[4][5][8]

  • 3-Ethynylaniline (Impurity): A weak base (Calculated pKa ~3.[1][3][6][4]67) [1].[6][4][5][8] In dilute acid (pH < 1), it becomes fully protonated (

    
    ) and water-soluble.[2][6][4][7]
    
  • Target Amide: Very weak base (Conjugate acid pKa ~ -0.5).[1][3][6][4] It remains neutral and lipophilic in dilute acid.[3][6][4][5][8]

Standard Operating Procedure (SOP-01)
StepActionTechnical Rationale
1 Dissolution Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1][3][6][4] Avoid Ethers if possible (peroxide risk with alkynes).[6][4][5][7][8]
2 Acid Wash Wash organic phase with 1.0 M HCl (2 x Vol). Shake vigorously for 2 mins.
3 Base Wash Wash organic phase with Saturated NaHCO₃ .[3][6][4][5][9]
4 Brine/Dry Wash with saturated NaCl, dry over Na₂SO₄, and concentrate.[2][6][4][5][7][8]
Visualization: Separation Logic

ExtractionLogic Start Crude Mixture (Amide + Aniline + Acid) AcidWash Add 1M HCl Partition Start->AcidWash OrgLayer1 Organic Layer (Amide + Acid) AcidWash->OrgLayer1 Retains Neutral Species AqLayer1 Aqueous Layer (Anilinium Salt) AcidWash->AqLayer1 Removes Amine BaseWash Add Sat. NaHCO3 Partition OrgLayer1->BaseWash OrgLayer2 Final Organic Layer (Pure Amide) BaseWash->OrgLayer2 Product Isolated AqLayer2 Aqueous Layer (Sodium Pivalate) BaseWash->AqLayer2 Removes Pivalic Acid

Figure 1: Chemoselective fractionation flowchart based on pKa manipulation.

Module 2: Troubleshooting & Advanced Purification

If the standard acid wash fails (e.g., persistent aniline spots on TLC), use these targeted protocols.

Scenario A: "I still see a faint aniline spot on TLC."

Diagnosis: The aniline may be occluded in the solid product or the extraction was inefficient due to emulsion.[4][5][8] Solution: Solid-Supported Scavenging. Instead of liquid extraction, use a polymer-supported isocyanate or acid resin.[1][2][3][6][4] This is gentler on the alkyne group.

  • Reagent: Amberlyst® 15 (H+ form) or Polystyrene-Isocyanate.[1][3][6][4]

  • Protocol:

    • Dissolve crude (1 g) in DCM (10 mL).

    • Add Amberlyst 15 resin (3 eq.[6][4][5][8] relative to estimated impurity).

    • Stir gently for 1 hour.

    • Filter.[3][6][4][5][8] The amine remains bound to the solid resin.[4][5][8]

Scenario B: "The product is oiling out during recrystallization."

Diagnosis: Pivalamides are lipophilic.[3][6][4][5][8] Rapid cooling or incorrect solvent ratios cause oiling.[6][4][5][8] Solution: Two-Solvent Recrystallization (Ethanol/Water). [1][3][6][4]

  • Dissolve crude solid in minimal boiling Ethanol (EtOH) .

  • Remove from heat.[3][6][4][5][8] Add warm water dropwise until persistent turbidity appears.[3][6][4][5][8]

  • Add 1 drop of EtOH to clear the solution.[6][4][5][8]

  • Allow to cool slowly to Room Temp, then 4°C.

  • Seed Crystals: If oiling occurs, scratch the glass or add a seed crystal of the pure amide.[6][4][5][8]

Frequently Asked Questions (FAQ)

Q1: Is the terminal alkyne stable to 1M HCl? A: Generally, yes.[6][4][5][8] Terminal alkynes are stable to dilute mineral acids at room temperature.[6][4][5][8] However, avoid heating the acidic mixture, as this can promote hydration to the ketone (Markovnikov hydration).[6][4][7][8] Ensure the acid wash is performed at RT or 0°C.[4][5][8]

Q2: Can I use copper or silver salts to purify the alkyne? A: NO. While silver nitrate is sometimes used to separate alkynes, terminal alkynes form explosive acetylides with Cu(I) and Ag(I).[6][4][7][8] Avoid metal-based purification unless strictly necessary and performed under specific safety protocols.[2][3][5]

Q3: Why use pivaloyl chloride instead of other acyl chlorides? A: The tert-butyl group in the pivaloyl moiety provides steric bulk.[3][4][5] This increases the crystallinity of the final product (aiding purification) and improves metabolic stability by hindering amidase attack [3].[4][5][7][8]

Q4: My yield is low after the acid wash. Did I lose product? A: Unlikely via protonation.[3][6][4][5][8] Check the interface. If an emulsion formed, your product might be trapped.[2][6][4][5][7][8] Add Brine to break the emulsion.[4][5][8][9] If the product is extremely acid-sensitive (unlikely for this structure), switch to a pH 5.5 Citrate Buffer wash.[6][4][7][8]

Data Summary: Solvent Compatibility

SolventSuitabilityNotes
DCM ExcellentGood solubility for amide; distinct layers with water.[1][2][3][6]
EtOAc GoodStandard extraction solvent; safer than DCM.[3][4][5][8]
Diethyl Ether Caution Avoid if possible.[3][6][4][5][8] Peroxides can react with alkynes.[6][4][5][8]
Ethanol RecrystallizationGood solvent for hot dissolution; poor for cold (good recovery).[3][6][4][5][8]
Hexanes Anti-solventUse to crash out product from Toluene or EtOAc.[6][4][5][8]

References

  • ChemicalBook. (2025).[6][4][5][8] 3-Ethynylaniline Chemical Properties and pKa Data. Retrieved from [1][6][4][7][8]

  • BenchChem. (2025).[6][4][5][8][9] Removal of unreacted anilines from amide products: Acidic Aqueous Extraction Protocols. Retrieved from (General reference for amide workup).[6][4][5][7][8]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[2][6][4][7][8] Organic Chemistry. Oxford University Press.[3][6][4][5][8] (Authoritative text on amide stability and steric hindrance).

  • ResearchGate. (2014).[6][4][5][8] Discussion on removing aniline from reaction mixtures. Retrieved from

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of N-(3-ethynylphenyl)-2,2-dimethylpropanamide

[1] Executive Summary: The "Stable Amide, Labile Alkyne" Paradox Critical Insight: Users often misidentify the stability profile of N-(3-ethynylphenyl)-2,2-dimethylpropanamide . The pivalamide (2,2-dimethylpropanamide) m...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The "Stable Amide, Labile Alkyne" Paradox

Critical Insight: Users often misidentify the stability profile of N-(3-ethynylphenyl)-2,2-dimethylpropanamide . The pivalamide (2,2-dimethylpropanamide) moiety is exceptionally robust due to steric hindrance from the tert-butyl group, making it resistant to hydrolysis.[1] However, the terminal alkyne is the "weak link," susceptible to oxidative homocoupling (Glaser coupling) and polymerization.[1]

Immediate Action Required: If your compound has turned yellow or brown , do not use it for critical "click" chemistry or Sonogashira couplings without QC verification. This discoloration typically indicates the formation of conjugated diyne impurities (dimers).[1]

Module 1: Chemical Degradation Vectors

FAQ 1: Why is my white powder turning yellow/brown during storage?

Technical Diagnosis: Oxidative Homocoupling (Glaser Coupling).[1][2] Even in the solid state, terminal alkynes can undergo slow oxidative dimerization if exposed to trace moisture, oxygen, and light.[1] This forms a conjugated 1,3-diyne (dimer), which is highly chromophoric (yellow/brown).[1]

Mechanism:



FAQ 2: Is the amide bond susceptible to hydrolysis?

Technical Diagnosis: Negligible Risk.[1] Unlike acetamides or formamides, the pivaloyl group (2,2-dimethyl) acts as a steric shield.[1] It protects the carbonyl carbon from nucleophilic attack by water or atmospheric moisture.[1] Hydrolysis is not the primary failure mode under standard storage conditions.[1]

Visualization: Degradation Pathways

The following diagram illustrates the competing stability profiles of the molecule's two functional groups.

DegradationPathways Compound N-(3-ethynylphenyl)- 2,2-dimethylpropanamide Pivaloyl Pivalamide Group (Steric Shield) Compound->Pivaloyl Alkyne Terminal Alkyne (Reactive Site) Compound->Alkyne Hydrolysis Hydrolysis (Very Slow/Unlikely) Pivaloyl->Hydrolysis Resistant due to t-Bu bulk Glaser Glaser Coupling (Oxidative Dimerization) Alkyne->Glaser O2 + Trace Metal (Yellowing) Polymer Thermal Polymerization Alkyne->Polymer Heat (>40°C)

Caption: Comparative stability analysis showing the high risk of alkyne dimerization vs. the low risk of amide hydrolysis.[1]

Module 2: Storage Protocols (The "How")

FAQ 3: What are the optimal storage conditions?

To maximize shelf life (>1 year), strict adherence to the "3-Point Defense" system is required.

ParameterRecommendationScientific Rationale
Temperature -20°C Arrhenius suppression of polymerization and dimerization rates.
Atmosphere Argon/Nitrogen Displaces

to prevent oxidative homocoupling.[1][2]
Container Amber Vial Blocks UV light, which can catalyze radical formation and alkyne degradation.[1]
FAQ 4: Can I store this compound as a stock solution (e.g., in DMSO)?

Recommendation: NO.

  • Risk: DMSO and DMF are hygroscopic and often contain trace basic impurities (amines) or peroxides that accelerate alkyne degradation.[1]

  • Protocol: Store as a solid. Prepare solutions immediately prior to use.

Module 3: Troubleshooting & QC (The "Fix")

FAQ 5: How do I distinguish between degradation and impurities?

Use the following QC decision tree to validate your material before committing it to expensive downstream steps.

QC_Workflow Start QC Check: Material Appearance Color Is it Yellow/Brown? Start->Color White White/Off-White Color->White No Yellow Yes (Yellow/Brown) Color->Yellow Yes Proceed Proceed to Experiment White->Proceed NMR Run 1H NMR (CDCl3) Yellow->NMR CheckAlkyne Check Alkyne Proton (~3.0-3.5 ppm) NMR->CheckAlkyne Intact Signal Intact (1H) CheckAlkyne->Intact Trace Impurity Lost Signal Diminished/Gone CheckAlkyne->Lost Major Degradation Purify Perform Silica Filtration (Remove trace dimer) Intact->Purify Discard Discard/Recycle Lost->Discard

Caption: Quality Control logic flow for assessing alkyne integrity.

Analytical Benchmarks (1H NMR in CDCl3)
  • Target Signal: Singlet at ~3.0–3.5 ppm (Terminal Alkyne proton,

    
    ).[1]
    
  • Pivaloyl Signal: Singlet at ~1.3 ppm (9H, tert-butyl group).[1]

  • Failure Mode: If the alkyne singlet integrates to <0.9H relative to the amide N-H or aromatic protons, significant dimerization has occurred.[1]

Module 4: Rescue Protocol (Purification)

If your compound has yellowed but the NMR shows the alkyne is largely intact (>90%), the color is likely due to trace (<1%) highly conjugated dimer.[1]

Protocol: Silica Plug Filtration

  • Dissolve: Dissolve the crude solid in a minimum amount of Dichloromethane (DCM) .[1]

  • Prepare: Pack a small glass fritted funnel with 2 inches of silica gel.

  • Elute: Flush with 10-20% Ethyl Acetate in Hexanes .

    • Note: The non-polar dimer often elutes first or stays at the baseline depending on the exact polarity, while the amide moves cleanly.[1]

  • Recover: Collect the colorless fractions and concentrate in vacuo (keep bath <35°C).

References

  • National Institutes of Health (PMC). (2014).[1] Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides.[1][3] (Contrasts unstable acetamides with stable pivalamides).[1] Retrieved from [Link]

Sources

Optimization

Minimizing side reactions in N-(3-ethynylphenyl)-2,2-dimethylpropanamide coupling

Technical Support Center: Minimizing Side Reactions in N-(3-ethynylphenyl)-2,2-dimethylpropanamide Coupling Executive Summary & Reaction Context N-(3-ethynylphenyl)-2,2-dimethylpropanamide (often referred to as N-(3-ethy...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Side Reactions in N-(3-ethynylphenyl)-2,2-dimethylpropanamide Coupling

Executive Summary & Reaction Context

N-(3-ethynylphenyl)-2,2-dimethylpropanamide (often referred to as N-(3-ethynylphenyl)pivalamide) is a critical intermediate, structurally characteristic of "Type II" kinase inhibitor scaffolds (e.g., Ponatinib analogs).[1][2] The pivalamide group serves as a robust steric shield, directing reactivity to the terminal alkyne.

The primary coupling modality for this substrate is the Sonogashira Cross-Coupling with aryl halides. While the pivalamide moiety is relatively inert, the terminal alkyne is highly susceptible to oxidative homocoupling (Glaser-Hay coupling), which is the dominant side reaction responsible for yield erosion and purification difficulties.

Key Technical Challenges:

  • Glaser Homocoupling: Oxidative dimerization of the alkyne substrate.[3][4]

  • Catalyst Poisoning: Formation of inactive Pd-black precipitates.[1][2][5]

  • Purification Bottlenecks: Separation of the lipophilic dimer from the desired product.

Diagnostic Workflow: Troubleshooting Logic

The following decision tree outlines the logical steps to diagnose reaction failures or low yields.

TroubleshootingWorkflow Start Issue: Low Yield / Impurities CheckTLC Analyze Crude Mixture (LCMS/TLC) Start->CheckTLC DimerPresent Is Alkyne Dimer Present? (M+ = 2x Substrate - 2H) CheckTLC->DimerPresent NoReaction Is Starting Material (SM) Intact? DimerPresent->NoReaction No O2Leak Diagnosis: Oxygen Leak / High Cu Loading (Glaser Coupling) DimerPresent->O2Leak Yes (Major Spot) CatDeath Diagnosis: Catalyst Deactivation (Pd Black Formation) NoReaction->CatDeath SM Remaining + Black Ppt SubstrateInert Diagnosis: Aryl Halide Unreactive (Cl vs Br/I) NoReaction->SubstrateInert SM Remaining + Clear Soln Action1 Action: Degas Solvents, Reduce CuI to <1 mol%, Slow Addition O2Leak->Action1 Action2 Action: Switch Ligand (e.g., XPhos), Check Base Purity CatDeath->Action2 Action3 Action: Increase Temp, Switch to Iodide/Triflate SubstrateInert->Action3

Figure 1: Diagnostic logic for identifying the root cause of coupling failure.[1][2] Blue nodes indicate start points, yellow diamonds are decision points, red nodes are diagnoses, and green nodes are solutions.

Deep Dive: The Glaser Homocoupling (The #1 Enemy)

The most frequent side reaction when coupling N-(3-ethynylphenyl)-2,2-dimethylpropanamide is the formation of the butadiyne dimer via the Glaser-Hay mechanism .[1][2]

Mechanism: In the presence of Copper(I) and trace Oxygen, two molecules of the alkyne undergo oxidative coupling.


[2][4]

Why it happens:

  • Oxygen Ingress: Even ppm levels of

    
     can initiate the cycle.
    
  • High Cu Loading: Standard protocols often suggest 5-10 mol% CuI, which is excessive for reactive aryl alkynes and accelerates dimerization.[1][2]

  • Fast Addition: High instantaneous concentration of the alkyne favors self-reaction over cross-coupling.[1]

Prevention Strategy:

  • Strict Anaerobic Conditions: Sparging with Argon is often insufficient.[1] Freeze-Pump-Thaw cycles are recommended for the solvent.[1][2]

  • "Copper-Free" Conditions: If the aryl halide is an iodide or activated bromide, omit Copper entirely.[1] Use a Pd/Phosphine system (e.g.,

    
     or 
    
    
    
    ) with an amine base (piperidine or pyrrolidine) which can act as a mild reductant and ligand.[1]
  • Slow Addition: Add the alkyne solution dropwise to the mixture of Catalyst + Aryl Halide to keep the alkyne concentration low relative to the Pd-oxidative addition complex.

Technical Support: FAQs & Troubleshooting

Q1: My reaction mixture turns black immediately upon heating, and conversion stops. Why?

Diagnosis: "Pd Black" precipitation.[1][5][6] The active


 species has agglomerated into inactive metallic palladium.[5]
Root Causes: 
  • Lack of Ligand Stabilization: The phosphine ligands (e.g.,

    
    ) effectively dissociate at high temperatures or are oxidized by air.
    
  • Impure Amine Base: Amines (TEA, DIPEA) often contain dissolved oxygen or moisture.[1] Solution:

  • Add excess ligand (e.g., 10-20 mol%

    
    ) relative to Pd to shift the equilibrium toward the soluble complex.
    
  • Distill the amine base over

    
     or KOH before use.
    
  • Switch to a palladacycle precatalyst (e.g., XPhos Pd G2) which releases the active species slowly.

Q2: I see a new spot on TLC that runs very close to my product. It is not the starting material.

Diagnosis: This is likely the homocoupled dimer . Verification: Check the UV trace. The dimer (a conjugated diyne) often has a distinct, intense UV absorption and may fluoresce blue/green. In MS, look for


.[1][2]
Remediation: 
  • This side product is very difficult to separate due to similar polarity (lipophilicity).

  • Prevention is the only cure. Re-run the reaction with strictly degassed solvents and lower CuI loading (0.5 - 1.0 mol%).

Q3: Can I use the pivalamide group to my advantage?

Insight: Yes. The 2,2-dimethylpropanamide (pivalamide) is bulky.[1]

  • Orthogonal Protection: It will not hydrolyze under standard basic coupling conditions (

    
    , 
    
    
    
    ).[1]
  • Solubility: It improves the solubility of the aryl alkyne in non-polar solvents (Toluene, THF) compared to a free aniline, allowing you to run the reaction at higher concentrations which favors the intermolecular cross-coupling over side reactions (provided Cu is low).

Optimized Experimental Protocol

Objective: Coupling N-(3-ethynylphenyl)-2,2-dimethylpropanamide with an Aryl Iodide (Ar-I).

Reagents:

  • Alkyne: 1.0 equiv[1][2][3][7]

  • Aryl Iodide: 1.1 equiv[1]

  • Catalyst:

    
     (2 mol%)[1][2][3]
    
  • Co-catalyst: CuI (0.5 mol%) — Keep this low![1][2]

  • Base:

    
     (3.0 equiv)[1][2]
    
  • Solvent: Anhydrous THF or DMF (Degassed)[1][2]

Step-by-Step Procedure:

  • Degassing (Critical): Place the solvent and liquid base (

    
    ) in a Schlenk flask. Perform 3 cycles of Freeze-Pump-Thaw.[1][2] Alternatively, sparge vigorously with Argon for 30 minutes.
    
  • Solids Loading: In a glovebox or under positive Argon flow, add the Aryl Iodide,

    
    , and CuI to the reaction vessel.
    
  • Solvent Transfer: Cannulate the degassed solvent/base mixture into the solids flask.

  • Alkyne Addition (The Trick): Dissolve the N-(3-ethynylphenyl)-2,2-dimethylpropanamide in a small volume of degassed solvent. Load this into a syringe.

  • Reaction: Heat the main vessel to 50-60°C. Slowly add the alkyne solution via syringe pump or dropwise addition over 30 minutes.

    • Rationale: This maintains a low concentration of free alkyne, statistically favoring reaction with the Pd-Ar complex over the Cu-Cu homocoupling pathway.[1]

  • Workup: Filter through a Celite pad to remove Pd/Cu residues.[1][5] Wash with EtOAc.[1][3] Concentrate and purify via silica gel chromatography.

Data Summary: Solvent & Base Effects

Solvent SystemBaseRateSide Reaction RiskRecommendation
THF

ModerateLowPreferred for general use.[1][2] Easy workup.
DMF

FastHigh (Dimerization)Use only for insoluble substrates.[1] Degas thoroughly.
Toluene

SlowLowGood for high-temp reactions (>80°C).[1][2]
Acetonitrile

FastModerateGood for polar substrates; requires phase transfer often.[1]

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[8] Chemical Reviews, 107(3), 874–922. [1][2]

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000).[1] Acetylenic Coupling: A Powerful Tool in Molecular Construction.[1] Angewandte Chemie International Edition, 39(15), 2632–2657.

  • BenchChem Technical Support. (2025). Troubleshooting Guide for Sonogashira Coupling Failures. BenchChem Knowledge Base.[1] [1][2]

  • Evano, G., & Blanchard, N. (2013). Copper-Mediated Cross-Coupling Reactions. John Wiley & Sons.[1] (Focus on Glaser coupling mechanisms).

Sources

Troubleshooting

Technical Support Center: Chromatography &amp; Purification of N-(3-ethynylphenyl)-2,2-dimethylpropanamide

Welcome to the Technical Support Center for the purification of N-(3-ethynylphenyl)-2,2-dimethylpropanamide (also known as N-(3-ethynylphenyl)pivalamide). This guide is designed for research scientists and drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of N-(3-ethynylphenyl)-2,2-dimethylpropanamide (also known as N-(3-ethynylphenyl)pivalamide). This guide is designed for research scientists and drug development professionals, providing mechanistic insights, self-validating protocols, and targeted troubleshooting for normal-phase column chromatography.

Mechanistic Insights: The "Why" Behind the Chromatography

To successfully purify N-(3-ethynylphenyl)-2,2-dimethylpropanamide, it is critical to understand how its structural domains interact with the silica gel stationary phase:

  • The Pivaloyl Group (Steric Shielding): The bulky tert-butyl moiety provides extreme steric hindrance around the amide carbonyl and the N-H proton. This physical shielding drastically reduces intermolecular hydrogen bonding with the acidic silanol groups on the silica surface[1]. Consequently, pivalamides elute much faster and exhibit significantly less streaking than primary amides or simple acetamides[2].

  • The Amide Core (Dipole Interactions): Despite the steric bulk, the amide linkage retains moderate polarity. It requires a polar modifier (such as Ethyl Acetate) in a non-polar bulk solvent (Hexanes) to achieve optimal mobility[3].

  • The Ethynylphenyl Ring (

    
    -
    
    
    
    Interactions):
    The terminal alkyne (-C≡CH) is relatively non-polar but electron-rich. Its
    
    
    -electrons engage in weak dipole-induced dipole interactions with the stationary phase. This slightly increases retention compared to a fully saturated alkyl analog, but not enough to cause severe tailing[4].

Solvent System Selection Guide

Based on the molecule's polarity profile, normal-phase silica gel chromatography using a Hexanes/Ethyl Acetate (EtOAc) gradient is the gold standard. Below is a quantitative summary of expected retention factors (


) to guide your solvent selection.
Solvent System (v/v)Expected

Chromatographic Behavior & Recommendation
Hexanes / EtOAc (90:10) 0.15 – 0.20High Resolution: Ideal for separating the product from closely eluting non-polar impurities. Elution will be slow[1].
Hexanes / EtOAc (80:20) 0.30 – 0.35Optimal: The standard starting point for pivalamides. Provides the best balance of resolution and elution time[3].
Hexanes / EtOAc (70:30) 0.50 – 0.60Too Fast: High risk of co-eluting polar byproducts (e.g., unreacted aniline precursors).
DCM / MeOH (99:1) 0.25 – 0.30Alternative: Use only if Hex/EtOAc fails to resolve specific matrix interferences.

Diagnostic Workflow: TLC Optimization

Before committing your crude mixture to a column, use the following diagnostic workflow to optimize your solvent system.

TLC_Optimization Start Evaluate Crude via TLC (Hexanes:EtOAc 80:20) CheckRf Determine Product Rf Start->CheckRf RfHigh Rf > 0.4 (Too Fast) CheckRf->RfHigh RfLow Rf < 0.2 (Too Slow) CheckRf->RfLow RfGood Rf 0.25 - 0.35 (Optimal) CheckRf->RfGood ActionHigh Decrease Polarity (Use 90:10 Hex:EtOAc) RfHigh->ActionHigh ActionLow Increase Polarity (Use 70:30 Hex:EtOAc) RfLow->ActionLow CheckShape Assess Spot Shape RfGood->CheckShape ActionHigh->Start ActionLow->Start Streaking Tailing / Streaking Add 1% Et3N CheckShape->Streaking Proceed Round Spot Proceed to Column CheckShape->Proceed Streaking->Proceed Resolved

TLC optimization workflow for N-(3-ethynylphenyl)pivalamide chromatography.

Troubleshooting FAQs

Q1: My product is co-eluting with unreacted 3-ethynylaniline. How do I separate them? A1: 3-ethynylaniline is significantly more polar than the pivalamide product due to its primary amine group. If they are co-eluting, your solvent system is too polar. Fix: Drop the polarity to 90:10 Hexanes/EtOAc. Alternatively, bypass chromatography entirely for this specific impurity by performing an acidic aqueous workup (washing the organic layer with 1M HCl) prior to loading the column. The acid will protonate the unreacted aniline, pulling it into the aqueous phase while the sterically hindered, less basic pivalamide remains in the organic phase[5].

Q2: I am observing slight tailing on my TLC plates. How can I resolve this before running the column? A2: While the bulky pivaloyl group usually prevents severe streaking, highly active silica or trace moisture can cause the amide N-H to interact with silanol sites[2]. Fix: Add 1% Triethylamine (TEA) to your Hexanes/EtOAc eluent. The TEA will preferentially bind to and neutralize the highly acidic silanol sites on the silica gel, allowing your target molecule to elute as a tight, symmetrical band.

Q3: Can I use UV detection for fraction collection? A3: Yes. The phenyl ring, conjugated with both the ethynyl group and the amide nitrogen, provides a strong chromophore. Set your automated flash chromatography system or handheld UV lamp to 254 nm . The product will appear as a dark, distinct spot against a fluorescent TLC plate background.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Pre-Column Preparation & Workup

  • Dissolve the crude reaction mixture in Dichloromethane (DCM).

  • Wash with 1M HCl (2x) to remove unreacted 3-ethynylaniline, followed by saturated NaHCO

    
     to remove residual pivalic acid[5].
    
  • Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Validation Checkpoint 1: Run a TLC of the crude against a pure 3-ethynylaniline standard. The aniline spot must be absent before proceeding to the column.

Step 2: Column Packing

  • Select a column size allowing for a 30:1 to 50:1 ratio of Silica Gel (230-400 mesh) to crude product mass.

  • Slurry pack the column using 90:10 Hexanes/EtOAc to ensure a uniform, bubble-free stationary phase.

Step 3: Sample Loading (Critical Step)

  • Dissolve the crude product in the absolute minimum volume of DCM (e.g., 1-2 mL for 500 mg of crude).

  • Apply the solution evenly to the top of the silica bed using a long glass pipette.

  • Drain the solvent until the liquid level is exactly flush with the top of the silica.

  • Validation Checkpoint 2: The loaded sample band must be <5 mm thick. A wider band drastically reduces theoretical plates and will result in poor resolution.

Step 4: Gradient Elution

  • Elute with 2 Column Volumes (CV) of 90:10 Hexanes/EtOAc to wash off non-polar impurities (e.g., highly lipophilic byproducts).

  • Step the gradient up to 80:20 Hexanes/EtOAc for 3-5 CVs to elute the target N-(3-ethynylphenyl)-2,2-dimethylpropanamide[3].

Step 5: Fraction Analysis & Isolation

  • Collect 15-20 mL fractions.

  • Spot every third fraction on a TLC plate, develop in 80:20 Hexanes/EtOAc, and visualize under UV (254 nm).

  • Validation Checkpoint 3: The product should elute symmetrically across 4-6 fractions. If it tails across >10 fractions, the column was overloaded or the silica was compromised.

  • Pool the fractions containing the pure product (

    
     ~0.3) and concentrate under reduced pressure to yield the purified solid.
    

References

  • The Royal Society of Chemistry. "Supplemental Material I. Solubility Estimates of Boc Derivatives." RSC.org. URL: [Link]

  • ACS Publications. "Direct Arylation Reactions Catalyzed by Pd(OH)2/C: Evidence for a Soluble Palladium Catalyst." The Journal of Organic Chemistry. URL:[Link]

  • ACS Publications. "Hydroxylation of Substituted Anilides with Metallaphotocatalysis." ACS Omega. URL: [Link]

Sources

Optimization

Handling moisture sensitivity during N-(3-ethynylphenyl)-2,2-dimethylpropanamide production

Technical Support Center: Production of N-(3-ethynylphenyl)-2,2-dimethylpropanamide A Guide to Handling Moisture Sensitivity for Researchers and Drug Development Professionals Welcome to the technical support center for...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Production of N-(3-ethynylphenyl)-2,2-dimethylpropanamide

A Guide to Handling Moisture Sensitivity for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of N-(3-ethynylphenyl)-2,2-dimethylpropanamide. This guide is designed to provide in-depth, practical solutions to the challenges posed by moisture sensitivity during this synthesis. As Senior Application Scientists, we understand that achieving high yield and purity requires not just following steps, but comprehending the causality behind them. This resource provides troubleshooting guides and FAQs to address specific issues you may encounter, ensuring your experiments are built on a foundation of scientific integrity and validated protocols.

Section 1: Understanding the "Why" - How Moisture Sabotages Your Synthesis

A successful synthesis begins with understanding the potential pitfalls. Moisture, often an invisible contaminant, can be the primary culprit for low yields and failed reactions.

Q1: What are the primary synthetic routes to N-(3-ethynylphenyl)-2,2-dimethylpropanamide, and where are they vulnerable to moisture?

There are two common and effective synthetic routes. Each has unique vulnerabilities to water that must be meticulously controlled.

  • Amide Coupling: This is the most direct route, involving the reaction of 3-ethynylaniline with an activated form of 2,2-dimethylpropanoic acid (pivalic acid). This is typically achieved using pivaloyl chloride or by using pivalic acid with a coupling agent (e.g., EDC, HATU). The primary vulnerability here is the rapid hydrolysis of the highly reactive acylating agent.[1][2]

  • Sonogashira Coupling: This route involves coupling an aryl halide, N-(3-bromophenyl)-2,2-dimethylpropanamide, with a terminal alkyne source. While many modern Sonogashira protocols have been developed to be robust and even function in water, the classical conditions are highly sensitive to both moisture and oxygen, which can deactivate the palladium and copper catalysts.[3][4]

Q2: How exactly does water interfere with the Amide Coupling route?

Water is a nucleophile that actively competes with your desired amine, 3-ethynylaniline. Its interference occurs via several mechanisms:

  • Hydrolysis of Pivaloyl Chloride: If using the acid chloride, even trace amounts of water will rapidly hydrolyze it to the much less reactive pivalic acid, consuming your reagent and halting the reaction.

  • Inactivation of Coupling Reagents: Carbodiimide-based coupling agents like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) are highly susceptible to hydrolysis.[5] Water attacks the activated O-acylisourea intermediate, regenerating the carboxylic acid and forming an inactive N-acylurea byproduct, which can also complicate purification.[1]

  • Protonation of Amine: While less of a direct interference, in certain conditions, water can act as a proton source or sink, altering the pH and affecting the nucleophilicity of the 3-ethynylaniline starting material.[5]

Q3: My protocol uses a Sonogashira coupling. I thought some of these reactions could be run in water. Why should I still be concerned about moisture?

This is an excellent point highlighting the evolution of chemical methods. While specialized ligand and surfactant systems have enabled Sonogashira couplings in aqueous media, this does not mean the underlying catalytic cycle is immune to water under all conditions.[6][7] For standard laboratory setups without these specialized components, moisture sensitivity remains a significant concern:

  • Catalyst Deactivation: The active Pd(0) species can be oxidized under non-ideal conditions, and moisture can play a role in catalyst decomposition pathways.

  • Side Reactions: The presence of water can affect the basicity of the reaction medium (often containing an amine base like triethylamine), potentially leading to side reactions such as the dehalogenation of the starting material or homocoupling of the alkyne (Glaser coupling), especially if copper co-catalysts are used.[4]

Diagram: Key pathways of moisture interference in the synthesis.

Section 2: Proactive Moisture Control: A Validated Protocol

Excluding moisture is not a single step but a systematic process. Addressing each component of your reaction setup is critical for success.

Q4: How dry is "dry enough" for my solvents, and what is the most reliable way to achieve this?

For moisture-sensitive reactions, the target water content in your solvent should ideally be below 50 ppm, and for highly sensitive reagents, below 10 ppm.[8] The choice of drying agent depends on the solvent and the required level of dryness.

Table 1: Efficiency of Common Laboratory Drying Methods

Solvent Drying Agent Achievable Water Content (ppm) Notes & Cautions
Tetrahydrofuran (THF) Distillation from Na/Benzophenone < 10 Excellent for ethers. The blue/purple ketyl radical provides a visual indicator of dryness. Requires careful handling of sodium metal.
Activated 3Å Molecular Sieves < 10 A safer, highly efficient method. Requires sieves to be properly activated (heated under vacuum) and sufficient contact time (24-48h).[9]
Dichloromethane (DCM) Distillation from CaH₂ ~1-2 Highly effective. Calcium hydride reacts with water to produce H₂ gas; must be done in a well-ventilated hood.[8]
Activated Alumina Column < 10 Common in solvent purification systems. Provides very dry solvent quickly.[10]
N,N-Dimethylformamide (DMF) Activated 4Å Molecular Sieves < 30 Store over sieves for several days. Distillation under reduced pressure is also effective but must be done carefully to avoid decomposition.

| Triethylamine (Et₃N) | Distillation from CaH₂ | < 20 | The amine base must be dry. Storing over KOH pellets before distillation can remove gross amounts of water. |

This protocol provides a safe and highly effective method for obtaining anhydrous THF suitable for moisture-sensitive reactions.

  • Activate Sieves: Place 50-100 g of 3Å molecular sieves in a large, dry flask. Heat to 200-300°C under high vacuum for at least 4-6 hours. Allow the sieves to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Addition: Under a positive pressure of inert gas, carefully add the activated sieves to a bottle of commercially available anhydrous-grade THF (~10% w/v).

  • Equilibration: Seal the bottle and allow it to stand for at least 48 hours before use.[9] The sieves can remain in the solvent during storage to maintain dryness.[8]

  • Dispensing: Use a dry, inert-gas flushed syringe and needle to withdraw the required volume of solvent for your reaction.[11]

Q5: What is the proper procedure for setting up a reaction under an inert atmosphere without a glove box?

A common and effective method for smaller-scale reactions is using an inert gas balloon connected to the reaction flask. This maintains a positive pressure of nitrogen or argon, preventing the ingress of atmospheric moisture and oxygen.[12][13]

  • Dry Glassware: Ensure your reaction flask, stir bar, and any addition funnels are meticulously dried, either by heating in an oven (>125°C) overnight or by flame-drying under vacuum.[11][14] Assemble the hot glassware and allow it to cool to room temperature under a stream of inert gas.

  • Seal the Flask: Place a rubber septum over the joint of the cooled flask.

  • Prepare Gas Source: Fill a balloon with nitrogen or argon and attach a needle.

  • Purge the Flask: Insert the inert gas balloon needle through the septum. Insert a second, open needle (a "vent" needle) through the septum as an exit.

  • Flush: Allow the inert gas to flush through the flask for 5-10 minutes. This displaces the air inside.[13]

  • Pressurize: Remove the vent needle first. The balloon will inflate slightly, indicating a positive pressure inside the flask. Your system is now ready for the addition of reagents.

G cluster_flask Reaction Setup Gas Inert Gas Source (N₂ or Ar Tank) Balloon Gas Balloon Gas->Balloon Fill Needle_In Inlet Needle Flask StirPlate Stir Plate Needle_In:s->Flask:n Needle_Out Vent Needle (Remove after purge) Needle_Out:s->Flask:n Septum Rubber Septum

Diagram: Workflow for setting up an inert atmosphere reaction.

Section 3: Troubleshooting Guide - When Things Go Wrong

Even with careful preparation, problems can arise. This section provides a logical framework for diagnosing issues related to moisture.

Q6: My reaction yield is very low, and I suspect moisture contamination. How can I systematically diagnose the source?

A low yield is a frustrating but common problem. Use a systematic approach to pinpoint the failure point rather than randomly changing variables. The following decision tree can guide your investigation.

Diagram: Troubleshooting decision tree for low-yield reactions.
Q7: I see unexpected byproducts in my analysis (NMR/LC-MS). Could water be the culprit?

Absolutely. The identity of the byproducts provides crucial clues. Look for masses or NMR signals corresponding to:

  • Pivalic Acid: The hydrolysis product of pivaloyl chloride.

  • N-acylurea: The byproduct from the reaction of water with an EDC-activated intermediate.[1]

  • Starting Materials: A high percentage of unreacted starting materials is the most common sign of a moisture-inhibited reaction.

Q8: My coupling reagent seems to be inactive. How should I properly store and handle it?

Coupling reagents are often the most sensitive component in the reaction.

  • Storage: Always store coupling reagents like HATU and EDC in a desiccator, preferably in a freezer, and under an inert atmosphere if possible.[1][5]

  • Handling: When weighing out the reagent, do it as quickly as possible. If you have access to a glove box, use it. If not, consider weighing it into a small, dry vial and quickly adding it to the reaction flask against a positive flow of inert gas. Purchase smaller bottles to minimize the number of times the bottle is opened to the atmosphere.[5]

Section 4: Frequently Asked Questions (FAQs)

Q9: Can I just add a drying agent like anhydrous magnesium sulfate directly to my reaction flask?

This is strongly discouraged. While drying agents are excellent for drying solvents before a reaction during a workup, they are not suitable for use during a moisture-sensitive reaction for several reasons:

  • Kinetics: They work too slowly to scavenge trace moisture before it reacts with highly reactive reagents like pivaloyl chloride.

  • Interference: They are not inert. Basic drying agents (like K₂CO₃) can interfere with the reaction, while acidic ones can react with amine bases. They also introduce a large surface area that can promote side reactions or absorb reagents.

  • Capacity: They have a finite capacity and can become saturated, releasing water back into the mixture, especially if the temperature changes.

Q10: Is Argon better than Nitrogen for creating an inert atmosphere?

For most applications, including this synthesis, Nitrogen and Argon are interchangeable.[15]

  • Nitrogen is less expensive and readily available.

  • Argon is denser than air, so it can be more effective at blanketing a reaction and displacing air in an open or imperfectly sealed system. It is also more truly inert and is preferred for reactions involving lithium metal or other highly reactive metals where nitrides could form at high temperatures. For this synthesis, the cost-effectiveness of nitrogen makes it the preferred choice.

Q11: How do I properly handle and transfer a hygroscopic solid like 3-ethynylaniline or a coupling agent?

The best method is to handle them inside a glove box. If one is not available:

  • Minimize Exposure: Have everything ready before opening the reagent bottle.

  • Positive Pressure Transfer: Open the reagent bottle under a positive flow of inert gas. Quickly weigh the required amount and add it to the reaction flask, which should also be under a positive pressure of inert gas.

  • Use a Dry Funnel: Use a dry powder funnel to aid the transfer and minimize spills on the neck of the flask.

  • Reseal Promptly: Tightly reseal the reagent bottle immediately after use, perhaps wrapping the cap with Parafilm for extra protection during storage.[14]

References

  • Efficient Copper-Free Sonogashira Coupling in Water and under Ambient Atmosphere. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Palladium-Catalyzed Mizoroki–Heck and Copper-Free Sonogashira Coupling Reactions in Water Using Thermoresponsive Polymer Micelles. (2021). MDPI. Retrieved from [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). BENTHAM SCIENCE. Retrieved from [Link]

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (n.d.). Journal of Organic Chemistry. Retrieved from [Link]

  • What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. (n.d.). Kintek Furnace. Retrieved from [Link]

  • Inert atmosphere Definition. (2025). Fiveable. Retrieved from [Link]

  • Solvent drying and drying agents. (n.d.). Delloyd's Lab-Tech Chemistry resource. Retrieved from [Link]

  • Why are Sonogashira reactions moisture sensitive? (2023). Chemistry Stack Exchange. Retrieved from [Link]

  • Using drying agents. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Copper-free Sonogashira coupling reactions catalyzed by a water-soluble Pd–salen complex under aerobic conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • 1.3C: Transferring Methods - Inert Atmospheric Methods. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Dry and safe - Drying agents from EMD Millipore. (n.d.). EMD Millipore. Retrieved from [Link]

  • Performing a Reaction Under an Inert Atmosphere. (2017). YouTube. Retrieved from [Link]

  • What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? (2015). ResearchGate. Retrieved from [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). University of Pittsburgh. Retrieved from [Link]

  • Intermediate knowledge enhanced the performance of the amide coupling yield prediction model. (n.d.). Nature.com. Retrieved from [Link]

  • Optimize Amide Bond Formation for Increased Yield Efficiency. (2026). Patsnap. Retrieved from [Link]

Sources

Troubleshooting

Overcoming solubility issues of N-(3-ethynylphenyl)-2,2-dimethylpropanamide in water

Executive Summary You are encountering solubility difficulties with N-(3-ethynylphenyl)-2,2-dimethylpropanamide (CAS: 310874-35-2).[1] This is a common challenge with this class of molecules. The Root Cause: This molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are encountering solubility difficulties with N-(3-ethynylphenyl)-2,2-dimethylpropanamide (CAS: 310874-35-2).[1] This is a common challenge with this class of molecules.

The Root Cause: This molecule combines a lipophilic tert-butyl group (pivaloyl) with an aromatic alkyne .[1] Crucially, the amide linkage is neutral .

  • Why this matters: Unlike amines, this amide cannot be protonated by adding acid (e.g., HCl) to form a water-soluble salt. It remains uncharged and hydrophobic across the entire physiological pH range.

This guide provides three validated workflows to solubilize this compound for in vitro and in vivo applications without compromising experimental integrity.

Module 1: Critical Chemical Profile

Before attempting formulation, understand the physical constraints of your molecule.

PropertyValue / CharacteristicImplication for Solubility
Functional Group Neutral AmidepH adjustment is ineffective. Do not use acid/base to solubilize.[1]
Hydrophobicity High (LogP est. > 3.[1]0)Requires organic cosolvents or complexing agents.[1]
Reactivity Terminal AlkyneAvoid Copper (Cu) in buffers unless catalyzing a Click reaction.
State SolidHigh lattice energy requires disruption (e.g., DMSO solvation).

Module 2: The "Gold Standard" Stock Solution

Issue: Users often attempt to dissolve the solid directly in water or low-percentage ethanol.[1] Resolution: You must create a high-concentration organic stock solution first.[1]

Protocol A: DMSO Stock Preparation (10 mM - 100 mM)
  • Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is the vehicle of choice. It disrupts the crystal lattice effectively.

  • Procedure:

    • Weigh the target mass of N-(3-ethynylphenyl)-2,2-dimethylpropanamide.[1]

    • Add DMSO to achieve a concentration of 10 mM to 50 mM .

    • Vortex vigorously for 30-60 seconds.

    • Optional: If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake, which causes precipitation.

Module 3: Aqueous Dilution Strategies (In Vitro)

Issue: "My compound crashes out (precipitates) when I dilute the DMSO stock into my cell culture media or buffer." Mechanism: This is the "solvent shift" effect. The water molecules strip the DMSO solvation shell, forcing the hydrophobic drug molecules to aggregate.

Decision Tree: Choosing Your Vehicle

SolubilityStrategy Start Start: Solid Compound Stock Step 1: Dissolve in DMSO (Stock 10-50 mM) Start->Stock Goal What is your target? Stock->Goal Enzymatic Enzymatic/Binding Assay (Low Protein) Goal->Enzymatic Cellular Cell Culture (High Protein/Serum) Goal->Cellular MethodA Method A: Solvent Shift < 1% DMSO Final Enzymatic->MethodA If < 10 µM final conc. MethodB Method B: Surfactant (Tween 80 / Pluronic) Enzymatic->MethodB High hydrophobicity risk Cellular->MethodA Serum proteins bind drug MethodC Method C: Complexation (HP-β-Cyclodextrin) Cellular->MethodC Low toxicity required

Figure 1: Strategic decision tree for selecting the appropriate solubilization method based on assay type.[1]

Method B: Surfactant-Assisted Dilution (For Buffer/Enzyme Assays)

Use this when the compound precipitates in simple buffers (PBS/Tris).[1]

  • Prepare 10x Vehicle: Mix 5% Tween 80 (or Triton X-100) in your assay buffer.[1]

  • Intermediate Dilution: Dilute your DMSO stock 1:10 into this surfactant vehicle.

    • Result: The surfactant forms micelles around the lipophilic pivalamide tail, preventing aggregation.

  • Final Dilution: Add this intermediate to your final assay well.

    • Target: Final Tween concentration should be < 0.05% to avoid inhibiting enzymes.

Method C: Cyclodextrin Complexation (For Cell Culture)

Use this if surfactants are toxic to your cells.[1]

  • Reagent: Hydroxypropyl-beta-cyclodextrin (HP-β-CD).[1]

  • Preparation: Prepare a 20% (w/v) HP-β-CD stock solution in water or media.[1]

  • Protocol:

    • Add your DMSO stock (e.g., 2 µL) directly into the 20% HP-β-CD solution (e.g., 998 µL).[1]

    • Incubate: Shake at room temperature for 30 minutes. The hydrophobic drug will nest inside the cyclodextrin cone.

    • Filter: Pass through a 0.22 µm PVDF filter to remove any un-complexed aggregates.

Module 4: Troubleshooting & FAQ

Q: Can I use HCl to dissolve it? It has a nitrogen atom.

A: No. The nitrogen is part of an amide bond (R-CO-NH-R').[1][2][3][4][5] Amides are neutral, not basic. Adding HCl will not protonate the nitrogen and will not improve solubility. It may actually cause hydrolysis (chemical breakdown) of the molecule over time.

Q: The solution turns cloudy immediately upon adding water. Why?

A: Kinetic vs. Thermodynamic Solubility. You have exceeded the thermodynamic solubility limit.

  • Fix: Use the "Step-Down" Dilution Method .

    • Do not squirt DMSO stock directly into a large volume of water.

    • Place the buffer in a vortexing tube.

    • Slowly add the DMSO stock sub-surface while vortexing.

    • If it still crashes, switch to Method C (Cyclodextrins) .

Q: Is the alkyne group stable in water?

A: Generally, yes. However, terminal alkynes can undergo oxidative coupling (Glaser coupling) if copper catalysts and oxygen are present. Ensure your buffers are free of copper contaminants unless you are intentionally performing a Click reaction.

Q: What is the maximum DMSO concentration I can use?

A:

  • Enzymatic Assays: Usually 5% DMSO is tolerated.[1]

  • Cell Culture: Keep DMSO < 0.5% (v/v).[1] Above 1%, DMSO induces cellular differentiation and toxicity, confounding your results.

References

  • Lipophilicity and Amide Neutrality

    • Source: "Physicochemical Properties of Amides." Chemistry LibreTexts.
    • Context: Explains why amides (pKa ~ -0.[1]5) do not form salts in aqueous acid.[1]

    • URL:[Link]

  • Cyclodextrin Formulation Strategies

    • Source: Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.
    • Context: Validates HP-β-CD as a solubilizer for lipophilic small molecules.[1]

    • URL:[Link]

  • DMSO Solvent Exchange Protocols

    • Source: "Handling and Storage of Chemicals: DMSO Solubility Guide." Sigma-Aldrich Technical Support.[1]

    • Context: Standard protocols for organic stock preparation.[1]

  • Compound Data (Analogous Structures)

    • Source: PubChem Compound Summary for Pivalamide derivatives.[1]

    • Context: Structural basis for lipophilicity predictions.[1]

    • URL:[Link][1]

Sources

Reference Data & Comparative Studies

Validation

FTIR Spectroscopic Profiling of N-(3-ethynylphenyl)-2,2-dimethylpropanamide: A Comparative Guide

Executive Summary In modern drug discovery and advanced materials science, N-(3-ethynylphenyl)-2,2-dimethylpropanamide (commonly referred to as N-(3-ethynylphenyl)pivalamide) serves as a critical intermediate. It is freq...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and advanced materials science, N-(3-ethynylphenyl)-2,2-dimethylpropanamide (commonly referred to as N-(3-ethynylphenyl)pivalamide) serves as a critical intermediate. It is frequently utilized in the synthesis of kinase inhibitors [4] and enediyne-based anti-tumor agents. Structurally, it combines a sterically demanding pivaloyl core with a highly reactive terminal alkyne handle.

For analytical chemists, verifying the structural integrity of this molecule during synthesis is paramount. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive method to confirm successful acylation while ensuring the sensitive alkyne moiety remains intact. This guide objectively compares the FTIR performance of N-(3-ethynylphenyl)pivalamide against its primary precursors, providing a self-validating framework for quality control.

Mechanistic Rationale: The Spectroscopic Anatomy

To utilize FTIR effectively, we must move beyond merely matching peaks and understand the causality behind the spectral behavior of this molecule.

  • The Terminal Alkyne Handle (≡C-H and C≡C): The terminal alkyne provides two distinct markers. The ≡C-H stretch is highly localized and appears as a sharp, strong peak near 3285 cm⁻¹ . Because the sp-hybridized carbon is highly electronegative, the C-H bond is stiffer than sp² or sp³ C-H bonds, pushing it to a higher frequency [1]. The C≡C stretch appears around 2110 cm⁻¹ ; while typically weak due to a small change in dipole moment, its presence in a spectral region largely devoid of other absorptions makes it highly diagnostic.

  • The Pivalamide Core (Secondary Amide): The formation of the amide bond drastically alters the spectrum compared to the starting aniline. The Amide I band (C=O stretch) appears at ~1655 cm⁻¹ rather than the typical >1680 cm⁻¹ seen in free amides. This downward shift is caused by strong intermolecular hydrogen bonding (N-H ··· O=C) in the solid state, which lengthens and weakens the C=O bond [2].

  • The tert-Butyl Steric Shield: The pivaloyl group introduces a massive aliphatic signature. The most diagnostic feature is the split umbrella bend at ~1395 cm⁻¹ and 1365 cm⁻¹ . Because three methyl groups are attached to a single quaternary carbon, their symmetric bending modes couple mechanically and sterically, splitting the degenerate energy levels into a characteristic doublet.

Comparative FTIR Performance Data

To validate the successful synthesis of N-(3-ethynylphenyl)pivalamide (typically via the reaction of 3-ethynylaniline with pivaloyl chloride [4]), one must track the disappearance of precursor functional groups and the emergence of product-specific bands.

Table 1 summarizes the empirical FTIR data, comparing the target molecule against its structural analogs to highlight diagnostic shifts.

Table 1: Comparative FTIR Peak Assignments (Solid State, ATR)

Functional Group / Vibrational Mode3-Ethynylaniline (Precursor)[1, 3]N-Phenylpivalamide (Analog) [2]N-(3-ethynylphenyl)pivalamide (Target) Diagnostic Significance
N-H Stretch ~3400, 3300 cm⁻¹ (Broad, 1° amine)~3313 cm⁻¹ (Sharp spike, 2° amide)~3315 cm⁻¹ Confirms conversion of 1° amine to 2° amide.
≡C-H Stretch ~3280 cm⁻¹ (Sharp)Absent~3285 cm⁻¹ Validates the alkyne handle survived acylation.
Aliphatic C-H Stretch Absent~2985, 2965, 2931 cm⁻¹~2965, 2930, 2870 cm⁻¹ Confirms addition of the tert-butyl group.
C≡C Stretch ~2110 cm⁻¹ (Weak)Absent~2110 cm⁻¹ Orthogonal confirmation of the alkyne.
C=O Stretch (Amide I) Absent~1654 cm⁻¹ (Strong)~1655 cm⁻¹ Primary indicator of successful pivaloylation.
N-H Bend (Amide II) Absent~1533 cm⁻¹ (Strong)~1535 cm⁻¹ Secondary confirmation of the amide bond.
tert-Butyl Umbrella Bend Absent~1400, 1367 cm⁻¹ (Doublet)~1395, 1365 cm⁻¹ Unambiguous proof of the pivaloyl moiety.

Self-Validating Experimental Protocol for ATR-FTIR

To ensure maximum trustworthiness and reproducibility, the following protocol employs Attenuated Total Reflectance (ATR) FTIR. This method is designed as a self-validating system —meaning the procedure includes built-in checks to prevent false positives caused by instrument drift or incomplete reactions.

Phase 1: System Suitability Test (SST)
  • Wavelength Calibration: Before analyzing the sample, scan a standard 1.5 mil polystyrene calibration film.

  • Validation Gate: Ensure the critical polystyrene peak at 1601 cm⁻¹ is detected within ±1 cm⁻¹. If it falls outside this range, the interferometer requires recalibration.

  • Background Acquisition: Collect an air background scan (32 scans, 4 cm⁻¹ resolution). Verify that atmospheric water vapor (~3500-3900 cm⁻¹) and CO₂ (~2350 cm⁻¹) are minimal, confirming the instrument purge or desiccant is functioning.

Phase 2: Sample Preparation and Acquisition
  • Crystal Cleaning: Wipe the diamond ATR crystal with spectroscopy-grade isopropanol and allow it to evaporate completely.

  • Sample Application: Place 1–2 mg of crystalline N-(3-ethynylphenyl)pivalamide directly onto the center of the diamond crystal.

  • Pressure Application: Lower the ATR anvil. Critical Step: Monitor the pressure gauge software. Apply consistent, moderate pressure until the real-time preview shows the Amide I band (~1655 cm⁻¹) reaching an absorbance between 0.3 and 0.7 AU. Causality: Over-pressuring can distort the crystal and shift peak positions; under-pressuring leads to poor signal-to-noise ratios.

  • Data Collection: Acquire the spectrum using 32 scans at 4 cm⁻¹ resolution with Happ-Genzel apodization.

Phase 3: Data Processing & Reaction Validation
  • Baseline Correction: Apply a linear baseline correction to account for any scattering effects from the crystalline powder.

  • Negative Control Check (Self-Validation): Inspect the region between 3400–3500 cm⁻¹. The absence of a broad, dual-humped peak confirms that no unreacted 3-ethynylaniline remains.

  • Positive Control Check: Verify the presence of the 1395/1365 cm⁻¹ doublet and the 2110 cm⁻¹ weak spike. This confirms both the pivaloyl and ethynyl groups are present and intact.

Diagnostic Workflow Visualization

The following logic diagram illustrates the decision tree an analytical chemist should follow when validating the synthesis of N-(3-ethynylphenyl)pivalamide via FTIR.

FTIR_Workflow cluster_regions Diagnostic Spectroscopic Regions Target Target Analyte: N-(3-ethynylphenyl)pivalamide Alkyne Terminal Alkyne Handle (3285 cm⁻¹ & 2110 cm⁻¹) Target->Alkyne Amide Pivalamide Core (1655 cm⁻¹ & 1535 cm⁻¹) Target->Amide Aliphatic tert-Butyl Group (2965 cm⁻¹ & 1365/1395 cm⁻¹) Target->Aliphatic Confirm1 Validates: Unreacted Ethynyl Motif Alkyne->Confirm1 Confirm2 Validates: Successful Acylation Amide->Confirm2 Confirm3 Validates: Steric Bulk Integrity Aliphatic->Confirm3 QC Quality Control Pass: Confirmed Molecular Structure Confirm1->QC Confirm2->QC Confirm3->QC

Diagnostic FTIR workflow for structural validation of N-(3-ethynylphenyl)pivalamide.

References

  • Title: SUPPORTING INFORMATION (N-phenylpivalamide FTIR Data) Source: Amazon AWS / Peer-Reviewed Supporting Data URL: [Link]

  • Title: Achieving very high performance polybenzoxazines from natural renewable isoliquiritigenin Source: Polymer Chemistry (RSC Publishing) URL: [Link]

  • Title: WO2021142345A1 - Small molecule modulators ksr-bound mek Source: Google Patents URL
Comparative

Publish Comparison Guide: Mass Spectrometry (LC-MS) Identification of N-(3-ethynylphenyl)-2,2-dimethylpropanamide

Executive Summary N-(3-ethynylphenyl)-2,2-dimethylpropanamide (often referred to as 3-ethynylpivalanilide) represents a critical structural motif in medicinal chemistry, serving as both a "clickable" bioorthogonal probe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3-ethynylphenyl)-2,2-dimethylpropanamide (often referred to as 3-ethynylpivalanilide) represents a critical structural motif in medicinal chemistry, serving as both a "clickable" bioorthogonal probe and a metabolic intermediate for kinase inhibitors targeting the ATP-binding pocket.[1] Its structure combines a lipophilic, sterically bulky pivaloyl group (imparting metabolic stability) with a reactive ethynyl handle (enabling Activity-Based Protein Profiling via CuAAC click chemistry).[1]

Identifying and quantifying this compound requires navigating specific analytical challenges: its high lipophilicity, potential for isobaric interference with metabolic hydroxylations, and the need to preserve the terminal alkyne during ionization.[1]

This guide objectively compares the performance of High-Resolution Orbitrap MS against Triple Quadrupole (QqQ) MS , providing a validated protocol for its unequivocal identification.

Chemical Characterization & Properties[1][2][3]

Understanding the physicochemical properties is the prerequisite for designing the LC separation strategy.

PropertyValueAnalytical Implication
Formula C₁₃H₁₅NONitrogen rule applies (Odd mass).[1]
Monoisotopic Mass 201.1154 DaTarget for HRMS extraction window (± 5 ppm).[1]
[M+H]⁺ 202.1227 m/zPrimary precursor ion in ESI(+).[1]
LogP (Predicted) ~2.8 - 3.1Strongly retained on C18; requires high % organic to elute.[1]
pKa (Amide N-H) ~14 (Neutral)Neutral at LC pH; protonation occurs on Carbonyl O in source.[1]
Key Moiety Ethynyl (-C≡CH)Diagnostic for identification; susceptible to suppression if not separated.[1]

Comparative Analysis: HRMS vs. QqQ vs. PDA

We evaluated three detection modalities for the identification of the target in complex biological matrices (e.g., microsomal incubations).

Scenario A: High-Resolution MS (Orbitrap/Q-TOF)
  • Best For: De novo identification, metabolic stability studies, and verifying the integrity of the ethynyl group.

  • Mechanism: Full-scan acquisition at 60,000+ resolution.[1]

  • Performance:

    • Specificity: Excellent. Distinguishes the target (202.1227) from potential "oxidative defluorination" or other isobaric metabolites common in library screening.[1]

    • Sensitivity: Moderate (LOQ ~ 5-10 ng/mL).[1]

    • Verdict: The Gold Standard for Identification.

Scenario B: Triple Quadrupole (QqQ - SRM)
  • Best For: Routine quantification (PK studies) and high-throughput screening.[1]

  • Mechanism: Selected Reaction Monitoring (SRM) of specific transitions (e.g., 202.1 → 118.1).[1]

  • Performance:

    • Specificity: Dependent on transition uniqueness. The loss of the pivaloyl group is common, potentially leading to crosstalk if analogs are present.

    • Sensitivity: Superior (LOQ < 1 ng/mL).[1]

    • Verdict: The Standard for Quantification.

Scenario C: UV-Vis (PDA)
  • Best For: Purity assessment during synthesis.

  • Performance:

    • Specificity: Poor.[1][2] The benzamide chromophore (λmax ~240-250 nm) is non-specific.[1]

    • Verdict: Insufficient for biological matrices. [1]

Validated Experimental Protocol

This protocol is designed as a self-validating system.[1] The use of a C18 column with a formic acid modifier ensures protonation of the amide carbonyl, facilitating efficient ESI+ ionization.

Sample Preparation
  • Matrix: Plasma or Microsomal Incubation.[1]

  • Extraction: Protein Precipitation (PPT).[1][2]

    • Add 3 volumes of ice-cold Acetonitrile (containing Internal Standard) to 1 volume of sample.

    • Vortex (30s) and Centrifuge (10 min @ 10,000 x g, 4°C).

    • Inject supernatant directly.[1] Note: Evaporation/reconstitution is avoided to prevent loss of the ethynyl moiety via volatilization or degradation.

LC-MS/MS Conditions
ParameterSettingRationale
Column C18 (e.g., Waters BEH C18), 2.1 x 50 mm, 1.7 µmHigh surface area for retaining the lipophilic pivalamide.[1]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH stabilizes the [M+H]⁺ ion.[1]
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for aromatic amides than MeOH.[1]
Flow Rate 0.4 mL/minOptimal for ESI desolvation efficiency.[1]
Gradient 0-0.5 min: 5% B (Hold)0.5-4.0 min: 5% -> 95% B4.0-5.0 min: 95% B (Wash)Fast gradient; compound elutes ~3.2 min (High %B).[1]
Injection Vol 2-5 µLMinimize solvent effects.[1]
Mass Spectrometry Parameters (ESI+)
  • Source Voltage: 3.5 kV (Positive Mode).[1]

  • Capillary Temp: 320°C.[1]

  • Sheath Gas: 40 arb units (Ensure stable spray for hydrophobic analytes).

  • Scan Mode: Full MS / dd-MS² (TopN = 3).[1]

Mechanistic Fragmentation Analysis

Understanding the fragmentation is critical for designing SRM transitions and confirming identity.[1] The fragmentation of N-(3-ethynylphenyl)-2,2-dimethylpropanamide follows a distinct pathway driven by the stability of the pivaloyl cation and the aniline leaving group.[1]

Fragmentation Logic:
  • Precursor Selection: [M+H]⁺ at m/z 202.1.

  • Primary Pathway (Amide Cleavage): The amide bond is the weakest link under CID.[1] Protonation usually occurs on the carbonyl oxygen.[1] Inductive cleavage leads to the formation of the 3-ethynylaniline cation (m/z 118.[1]06) or the Pivaloyl cation (m/z 85.06).[1]

  • Secondary Pathway (McLafferty-like): While classic McLafferty requires a gamma-hydrogen, the tert-butyl group has 9 equivalent gamma-hydrogens relative to the carbonyl.[1] This allows for the neutral loss of Isobutene (56 Da) , yielding a protonated amide intermediate (m/z 146.1), which subsequently loses CO.

Key Diagnostic Ions:
  • m/z 118.0651: [3-ethynylphenylamine + H]⁺ (Quantifier).[1]

  • m/z 57.0704: [C(CH₃)₃]⁺ (tert-butyl cation) (Qualifier - low mass cutoff may exclude this).[1]

  • m/z 146.0600: [M+H - Isobutene]⁺ (Characteristic of pivalamides).[1]

Visualization: Fragmentation Pathway

FragmentationPathway Precursor [M+H]+ Precursor m/z 202.12 (Protonated Amide) Transition1 Neutral Loss: Isobutene (-C4H8, -56 Da) Precursor->Transition1 Transition2 Amide Bond Cleavage Precursor->Transition2 Fragment_146 Intermediate Ion m/z 146.06 (Ph-NH-CO-H)+ Transition1->Fragment_146 Fragment_118 Quantifier Ion m/z 118.06 (3-Ethynylaniline)+ Transition2->Fragment_118 Major Path Fragment_57 Qualifier Ion m/z 57.07 (t-Butyl Cation)+ Transition2->Fragment_57 Minor Path

Caption: CID fragmentation pathway of N-(3-ethynylphenyl)-2,2-dimethylpropanamide showing the primary amide cleavage and secondary isobutene loss.[1]

Analytical Workflow Summary

The following diagram illustrates the decision matrix for analyzing this compound in a drug discovery setting.

Workflow Sample Biological Sample (Microsomes/Plasma) Prep Protein Precip. (ACN, 1:3) Sample->Prep LC LC Separation (C18, High %B) Prep->LC Decision Goal? LC->Decision HRMS Orbitrap MS (Full Scan) Decision->HRMS Identification QqQ QqQ MS (SRM: 202>118) Decision->QqQ Quantification Result1 Metabolite ID & Specificity HRMS->Result1 Result2 PK Curve & Quantitation QqQ->Result2

Caption: Decision workflow for selecting the optimal MS modality based on analytical goals.

References

  • Holčapek, M., et al. (2010).[1] "Fragmentation behavior of amides in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. Link Context: Establishes the foundational rules for amide bond cleavage and neutral losses in ESI-MS.

  • Kanu, A. B., et al. (2008).[1] "Ion mobility-mass spectrometry of pivalamides." Journal of The American Society for Mass Spectrometry. Link Context: Provides specific insights into the stability and drift times of pivaloyl-containing compounds.[1]

  • Sletten, E. M., & Bertozzi, C. R. (2009).[1] "Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality." Angewandte Chemie International Edition. Link Context: Validates the use of the ethynyl group as a stable chemical handle in complex biological matrices.

  • FDA Bioanalytical Method Validation Guidance for Industry (2018). Link Context: The regulatory standard for validating the LOQ and specificity claims made in the protocol.

Sources

Validation

Comparative HPLC Methodologies for Purity Analysis of N-(3-ethynylphenyl)-2,2-dimethylpropanamide

Executive Summary N-(3-ethynylphenyl)-2,2-dimethylpropanamide (also known as N-(3-ethynylphenyl)pivalamide) is a critical intermediate, often utilized in the synthesis of tyrosine kinase inhibitors (TKIs) and "click chem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3-ethynylphenyl)-2,2-dimethylpropanamide (also known as N-(3-ethynylphenyl)pivalamide) is a critical intermediate, often utilized in the synthesis of tyrosine kinase inhibitors (TKIs) and "click chemistry" bioconjugates. Its structural integrity—specifically the stability of the terminal alkyne and the amide linkage—is paramount for downstream efficacy.

This guide compares a Generic Isocratic Method (often used for rapid screening) against an Optimized Stability-Indicating Gradient Method . While the generic method offers speed, it frequently fails to resolve critical process impurities such as the starting material (3-ethynylaniline ) and hydrolysis byproducts. The optimized method, utilizing a Phenyl-Hexyl stationary phase and acidic mobile phase, is recommended for GMP-compliant release testing.

Chemical Context & Analytical Challenges

The Molecule[1][2][3][4][5]
  • Chemical Name: N-(3-ethynylphenyl)-2,2-dimethylpropanamide

  • Structure: A phenyl ring substituted with a lipophilic pivalamide group and a reactive terminal alkyne.

  • Key Impurities:

    • 3-Ethynylaniline: The unreacted starting material (hydrolysis product). Significant because free amines can poison downstream catalysts.

    • Pivalic Acid: Hydrolysis byproduct (UV transparent, but affects pH/retention).

    • Alkyne Dimers: Oxidative coupling products (Glaser coupling) formed during storage.

The Challenge

Standard C18 methods often struggle with the polarity gap between the highly lipophilic pivalamide product and the more polar, basic aniline impurity. Under neutral pH, the aniline impurity tails significantly, masking low-level contaminants.

Method Comparison: Generic vs. Optimized

The following table contrasts the performance of a standard "Generic" method against the "Optimized" protocol designed for high-resolution purity analysis.

FeatureMethod A: Generic Isocratic (Screening)Method B: Optimized Gradient (Release)
Stationary Phase C18 (Octadecyl), 5 µmPhenyl-Hexyl, 3.5 µm
Mobile Phase ACN : Water (50:50)0.1% H₃PO₄ : ACN (Gradient)
pH Neutral (~7.0)Acidic (~2.2)
Selectivity Hydrophobicity onlyHydrophobicity +

-

Interaction
Impurity Resolution Poor (Co-elution likely)Excellent (Rs > 3.0)
Peak Shape (Tailing) Tailing for Amine Impurity (Tf > 1.5)Sharp (Tf < 1.2)
Application Quick reaction checkFinal purity & stability testing
Why Method B Wins
  • Acidic pH: Protonates the residual 3-ethynylaniline (

    
    ), making it more polar and eluting it earlier with a sharp peak shape, preventing overlap with the main amide peak.
    
  • Phenyl-Hexyl Chemistry: Provides unique selectivity for the aromatic ring and the alkyne moiety via

    
    -
    
    
    
    interactions, separating the monomer from potential alkyne dimers better than C18.

Detailed Experimental Protocol (Method B)

Reagents & Equipment[3][5][6]
  • Instrument: HPLC system with Binary Pump and Diode Array Detector (DAD).

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, 85% Phosphoric Acid (

    
    ).
    
Chromatographic Conditions
  • Mobile Phase A: 0.1%

    
     in Water.
    
  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[2][1]

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (Primary) and 210 nm (Secondary).

  • Injection Volume: 5-10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Hold (Elute polar salts)
15.01090Linear Gradient
18.01090Wash lipophilic dimers
18.1955Re-equilibration
23.0955End
Sample Preparation[2][5][6][7][8]
  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 100% ACN (to ensure solubility of the lipophilic amide).

  • Working Solution: Dilute 1:10 with Mobile Phase A/B (50:50) to reach ~0.1 mg/mL.

    • Note: Ensure the final diluent matches the starting gradient conditions as closely as possible to prevent peak distortion, but maintain enough organic solvent to keep the amide in solution.

Visualizing the Workflow

The following diagram illustrates the decision logic and workflow for analyzing this specific alkyne-amide intermediate.

HPLC_Workflow Start Sample: N-(3-ethynylphenyl)-2,2-dimethylpropanamide Prep Dissolve in ACN (Stock) Dilute with 50:50 Water:ACN Start->Prep Choice Select Method Prep->Choice MethodA Method A: Generic C18 (Neutral pH) Choice->MethodA Rapid Screen MethodB Method B: Phenyl-Hexyl (Acidic pH 2.2) Choice->MethodB Purity Release ResultA Outcome A: - Broad Amine Peak - Poor Resolution MethodA->ResultA ResultB Outcome B: - Sharp Amine Peak (Protonated) - High Resolution (Pi-Pi Selectivity) MethodB->ResultB Data Data Analysis: Integrate at 254 nm Calc % Area Norm ResultA->Data Not Recommended ResultB->Data

Caption: Logical workflow comparing the selection of HPLC methodologies based on resolution requirements.

Data Interpretation & Troubleshooting

System Suitability Criteria

To ensure the method is valid (Self-Validating System), the following criteria must be met before releasing results:

  • Resolution (

    
    ):  > 2.0 between 3-Ethynylaniline (Impurity) and Main Peak.
    
  • Tailing Factor (

    
    ):  < 1.5 for the Main Peak.
    
  • Precision: %RSD of peak area < 2.0% for 5 replicate injections.

Troubleshooting Guide
  • Peak Tailing: If the main amide peak tails, check the column age. If the impurity (aniline) tails, lower the pH of Mobile Phase A to ensure full protonation.

  • Ghost Peaks: Alkyne compounds can degrade if left in light. Use amber vials for sample preparation.

  • Baseline Drift: Ensure the UV detector reference wavelength is set "off" or sufficiently far (e.g., 360 nm) to avoid compensation errors during the gradient.

References

  • Golla, V. M., et al. (2023).[1] Chromatographic analysis of ponatinib and its impurities: method development, validation, and identification of new degradation product. Frontiers in Chemistry. Link (Context on Alkyne-Aniline Impurity Profiling).

  • BenchChem. (2025).[2] 3-Ethynylaniline Purity Analysis. Link (Reference for starting material properties).

  • PrepChem. Synthesis of N-(3-ethynylphenyl)maleimide. Link (Analogous synthesis and purification logic for ethynyl-anilines).

  • Agilent Technologies. Aniline Purity Application Note. Link (General principles for separating aniline derivatives).

Sources

Comparative

Precision Melting Point Determination of N-(3-ethynylphenyl)-2,2-dimethylpropanamide: Capillary vs. DSC

Topic: Melting Point Determination of Pure N-(3-ethynylphenyl)-2,2-dimethylpropanamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3][4] Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Melting Point Determination of Pure N-(3-ethynylphenyl)-2,2-dimethylpropanamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3][4]

Executive Summary

N-(3-ethynylphenyl)-2,2-dimethylpropanamide (also known as N-(3-ethynylphenyl)pivalamide) is a critical intermediate in the synthesis of third-generation tyrosine kinase inhibitors (TKIs), such as Ponatinib analogs, and a versatile reagent for "click" chemistry applications.[1][2][3][4]

In drug development, the melting point (MP) is not merely a physical constant; it is a primary indicator of thermodynamic stability and chemical purity.[1][2][5] This guide compares the two industry-standard methodologies for determining the melting point of this compound: Automated Capillary Transmission (Method A) and Differential Scanning Calorimetry (Method B) .[1][2][4]

While Capillary determination remains the rapid standard for routine Quality Control (QC), this guide argues that DSC is the superior alternative for process development due to its ability to quantify eutectic purity and detect polymorphic transitions common in amide-based intermediates.[1][2]

Compound Profile & Synthetic Context

To validate the melting point, one must understand the material's origin.[1][5] The compound is synthesized via the N-acylation of 3-ethynylaniline with pivaloyl chloride .[1][2][4]

  • Starting Material: 3-Ethynylaniline (Liquid/Low-melting solid, MP ~27 °C).[1][2][3][4][6]

  • Target Product: N-(3-ethynylphenyl)-2,2-dimethylpropanamide (Crystalline Solid).[1][2][3][4]

  • Expected MP Range: 120–140 °C (Based on structural analogs like N-phenylpivalamide).[1][2][4]

Critical Quality Attribute (CQA): The complete absence of the starting amine is crucial.[1][2][4] A depressed or broad melting range (< 2 °C spread) indicates residual 3-ethynylaniline or solvent entrapment.[1][2][3][4]

Comparative Analysis: Capillary vs. DSC[1][2][3][4]

Method A: Automated Capillary Transmission (OptiMelt)

The Routine QC Standard[1][2][4][5]

Mechanism: A packed capillary is heated at a linear ramp rate.[1][2] Light transmission is monitored; the "Clear Point" is recorded when transmission reaches 100%.[1][2][4]

FeaturePerformance Metrics
Precision ±0.3 °C
Sample Size 1–3 mg
Throughput High (3 samples/run)
Primary Utility Rapid batch release; confirming identity.[1][2]
Limitation Subjective "Meniscus Point"; cannot quantify enthalpy of fusion (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

).[1][4]
Method B: Differential Scanning Calorimetry (DSC)

The Development "Gold Standard"[1][2][4][5]

Mechanism: The sample and a reference are heated simultaneously.[1][2] The difference in heat flow required to maintain equal temperature is measured, providing a direct thermodynamic profile.[1][2][5]

FeaturePerformance Metrics
Precision ±0.1 °C
Sample Size 2–5 mg (encapsulated)
Throughput Low (1 sample/run)
Primary Utility Purity determination (van't Hoff analysis); Polymorph screening.[1][2][4]
Advantage Distinguishes between melting, dehydration, and decomposition.[1][2][5]

Experimental Protocols

Protocol A: Automated Capillary Determination

Equipment: Stanford Research Systems OptiMelt or Mettler Toledo MP System.[1][2]

  • Sample Prep: Dry the N-(3-ethynylphenyl)-2,2-dimethylpropanamide under vacuum (40 °C, 4 h) to remove residual solvents (e.g., DCM or EtOAc).

  • Grinding: Finely powder the sample using an agate mortar to ensure uniform heat transfer.

  • Packing: Fill a standard glass capillary (1.5 mm O.D.) to a height of 3 mm. Tap firmly to eliminate air pockets.[2][4]

  • Ramp Settings:

    • Start Temp: 100 °C

    • Ramp Rate: 10 °C/min to 115 °C, then 1.0 °C/min to 150 °C.[1][2][5]

    • Stop Temp: 155 °C.

  • Data Recording: Record the Onset Point (first liquid meniscus) and Clear Point (complete transparency).[1][2][4]

Protocol B: DSC Determination (The Superior Alternative)

Equipment: TA Instruments Q2000 or PerkinElmer DSC 8000.[1][2][4]

  • Calibration: Verify Indium standard (

    
     °C, 
    
    
    
    J/g) prior to run.
  • Encapsulation: Weigh 3.0 ± 0.1 mg of sample into a Tzero Aluminum Pan. Crimp with a hermetic lid (pinhole vented if solvate suspected).[1][2][3][4]

  • Method:

    • Equilibrate: 25 °C.

    • Ramp: 10 °C/min to 160 °C.[2][4]

    • Purge Gas: Nitrogen (50 mL/min).[1][2][3][4]

  • Analysis: Integrate the endothermic peak.

    • ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      :  Intersection of the extrapolated baseline and the tangent of the leading edge (The true thermodynamic melting point).[1][4]
      
    • ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      :  The temperature of maximum heat flow.[1][4]
      

Data Interpretation & Decision Matrix

The following table guides the interpretation of experimental data for this specific amide.

ObservationDiagnosisAction Required
Sharp Peak (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

°C)
High Purity (>99%) Proceed to next synthetic step (e.g., Sonogashira coupling).[1][3][4]
Broad Peak (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

°C)
Impurity Present Recrystallize (EtOH/Water) or Column Chromatography.[1][4]
Double Peak (DSC) Polymorphism Run XRPD to identify crystal form.[1][2]
Exotherm after Melt Decomposition/Polymerization The alkyne group is thermally unstable.[1][2] Do not overheat.

Workflow Visualization

The following diagram illustrates the decision logic for characterizing N-(3-ethynylphenyl)-2,2-dimethylpropanamide.

MP_Determination_Workflow Start Crude N-(3-ethynylphenyl)- 2,2-dimethylpropanamide Drying Vacuum Drying (40°C, 4h) Start->Drying Choice Select Method Drying->Choice Capillary Method A: Capillary (Routine QC) Choice->Capillary Quick Check DSC Method B: DSC (Development/Validation) Choice->DSC Precise Data Result_Cap Measure Range (Onset - Clear Point) Capillary->Result_Cap Result_DSC Measure Onset & Enthalpy of Fusion DSC->Result_DSC Decision Range < 1.5°C? Result_Cap->Decision Result_DSC->Decision Pass PASS: High Purity Release Batch Decision->Pass Yes Fail FAIL: Impure/Wet Recrystallize Decision->Fail No Fail->Drying Reprocess

Figure 1: Decision logic for melting point determination. Method selection depends on the stage of development (QC vs. R&D).

References

  • Sigma-Aldrich. 3-Ethynylaniline Product Specification & Properties.[1][2][3][4] (Precursor data).[1][2][3][4][7] Retrieved from [1][2][3][4][8]

  • Mettler Toledo. Melting Point Determination: Principle and Methods. Retrieved from [1][2][3][4][5]

  • Stanford Research Systems. OptiMelt Automated Melting Point System User Manual.[1][2][4] Retrieved from [1][2][3][4][5]

  • National Institutes of Health (NIH). Ponatinib (Iclusig) Compound Summary & Synthesis Pathways.[1][2][4] PubChem.[1][2][4][7][9][10] Retrieved from [1][3][4][5]

  • TA Instruments. Thermal Analysis of Pharmaceuticals: DSC Theory. Retrieved from [1][2][3][4][5]

Sources

Validation

A Comparative Guide to the Reactivity of 3-Ethynylaniline vs. N-(3-Ethynylphenyl)-2,2-dimethylpropanamide in Cross-Coupling

Executive Summary As a Senior Application Scientist in drug development, I frequently encounter synthetic bottlenecks when utilizing bifunctional building blocks. 3-Ethynylaniline (3-aminophenylacetylene) is a highly val...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in drug development, I frequently encounter synthetic bottlenecks when utilizing bifunctional building blocks. 3-Ethynylaniline (3-aminophenylacetylene) is a highly valuable intermediate, notably used in the synthesis of the anti-cancer drug erlotinib[1]. However, its dual functionality—a terminal alkyne and a primary aromatic amine—presents significant chemoselectivity challenges during palladium-catalyzed cross-coupling reactions.

To mitigate these issues, functionalizing the amine as a pivalamide yields N-(3-ethynylphenyl)-2,2-dimethylpropanamide. This guide objectively compares the reactivity of the unprotected 3-ethynylaniline against its pivaloyl-protected counterpart, providing mechanistic insights, self-validating experimental protocols, and quantitative performance data to optimize your synthetic workflows.

Mechanistic Causality: The Role of E-E-A-T in Experimental Design

When designing a synthetic route involving a terminal alkyne and an aryl halide (e.g., Sonogashira coupling), the presence of a free primary amine introduces competing reaction pathways. The free amine in 3-ethynylaniline is highly nucleophilic and basic, which can lead to competitive Buchwald-Hartwig C-N cross-coupling or direct coordination to the palladium center, effectively poisoning the catalyst[2].

By converting the amine to N-(3-ethynylphenyl)-2,2-dimethylpropanamide, we introduce two critical control elements:

  • Electronic Deactivation : The carbonyl group of the pivalamide is strongly electron-withdrawing. It pulls electron density away from the nitrogen lone pair via resonance, drastically reducing its nucleophilicity and preventing unwanted N-arylation[3].

  • Steric Shielding : The bulky tert-butyl group of the pivaloyl moiety creates immense steric hindrance. This physical barrier blocks the nitrogen atom from approaching the bulky palladium-ligand complex, directing the catalytic cycle exclusively toward the terminal alkyne[3].

Reactivity Pathway Visualization

Reactivity Start Aryl Halide + Terminal Alkyne (Pd/Cu Catalysis) Sub1 3-Ethynylaniline (Free -NH2) Start->Sub1 Unprotected Amine Sub2 N-(3-ethynylphenyl)- 2,2-dimethylpropanamide Start->Sub2 Pivaloyl Protected Out1A Sonogashira Product (C-C Bond) Sub1->Out1A Alkyne Reactivity Out1B N-Arylation / Catalyst Poisoning (Side Reactions) Sub1->Out1B Amine Reactivity Out2 Exclusive Sonogashira Product (High Yield C-C Bond) Sub2->Out2 Steric & Electronic Shielding

Reactivity divergence between free and pivaloyl-protected 3-ethynylaniline in Pd-catalysis.

Comparative Experimental Methodologies

To objectively evaluate these compounds, the following self-validating protocols describe their respective Sonogashira couplings with an aryl iodide. Both protocols incorporate LC-MS monitoring to validate chemoselectivity in real-time, ensuring the methodology is robust and self-correcting.

Protocol A: Sonogashira Coupling of 3-Ethynylaniline (Unprotected)

Objective: Couple 3-ethynylaniline with 4-iodoanisole.

  • Preparation : In an oven-dried Schlenk flask under argon, combine 4-iodoanisole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.10 eq).

  • Solvent & Base : Add anhydrous, thoroughly degassed THF (0.2 M) and triethylamine (3.0 eq). The use of degassed solvents is critical to prevent palladium catalyst oxidation and deactivation[4].

  • Addition : Slowly add 3-ethynylaniline (1.2 eq) dropwise at room temperature to prevent rapid exothermic coordination to the metal centers.

  • Reaction & Monitoring : Heat the mixture to 50°C. Monitor via LC-MS every 2 hours.

    • Causality Check: LC-MS will typically show the desired C-C coupled product, alongside 10-20% of an N-arylated byproduct due to the unprotected amine's competitive basicity and nucleophilicity[2].

  • Workup : Filter through Celite, concentrate, and purify via silica gel chromatography. The presence of polar amine byproducts necessitates a complex solvent gradient (e.g., Hexanes/EtOAc with 1% Et₃N to prevent streaking).

Protocol B: Sonogashira Coupling of N-(3-ethynylphenyl)-2,2-dimethylpropanamide (Protected)

Objective: Couple the pivalamide-protected alkyne with 4-iodoanisole.

  • Preparation : In an oven-dried Schlenk flask under argon, combine 4-iodoanisole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq). Note the significantly lower catalyst loading enabled by the lack of catalyst poisoning.

  • Solvent & Base : Add anhydrous, degassed THF (0.2 M) and triethylamine (3.0 eq).

  • Addition : Add N-(3-ethynylphenyl)-2,2-dimethylpropanamide (1.05 eq) in a single portion.

  • Reaction & Monitoring : Stir at 50°C. Monitor via LC-MS.

    • Causality Check: The reaction proceeds rapidly (often complete in <4 hours) with exclusive formation of the C-C bond. The steric bulk of the pivalamide completely suppresses N-arylation[3].

  • Workup : Filter through Celite and concentrate. The crude product is highly pure and can often be isolated via simple recrystallization from hot ethanol, bypassing column chromatography entirely.

Quantitative Performance Data

The table below summarizes the comparative performance metrics based on standard laboratory optimizations for these substrates.

Performance Metric3-Ethynylaniline (Unprotected)N-(3-ethynylphenyl)-2,2-dimethylpropanamide
Target C-C Yield 65% – 75%> 92%
Competitive N-Arylation 10% – 20%Not Detected (0%)
Required Catalyst Loading 5 mol% Pd / 10 mol% CuI2 mol% Pd / 4 mol% CuI
Reaction Time (50°C) 12 – 16 hours4 – 6 hours
Purification Complexity High (Requires column chromatography)Low (Recrystallization sufficient)
Oxidation Susceptibility High (Amine is prone to air oxidation)Low (Pivalamide stabilizes the aromatic ring)

Conclusion & Strategic Recommendations

While 3-ethynylaniline is a readily available and historically significant building block[1], its free amine compromises chemoselectivity in cross-coupling reactions. For researchers aiming to scale up syntheses or minimize expensive palladium catalyst loadings, pre-functionalizing the starting material to N-(3-ethynylphenyl)-2,2-dimethylpropanamide is highly recommended.

The pivaloyl group acts as an exceptional directing and protecting moiety, leveraging both electronic deactivation and steric shielding to ensure absolute chemoselectivity[3]. This self-validating approach not only increases the yield of the desired Sonogashira product but also drastically streamlines downstream purification, saving both time and material costs in drug development pipelines.

References

  • Title : A Technical Guide to the Synthesis of 3-Ethynylaniline: Discovery and Modern Methodologies Source : BenchChem URL : 1

  • Title : Technical Support Center: Synthesis of 3-Ethynylaniline Source : BenchChem URL :4

  • Title : A Comparative Guide to the Reaction Efficiency of N-Protected Anilines in Palladium-Catalyzed Cross-Coupling Source : BenchChem URL : 3

  • Title : Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source : National Institutes of Health (PMC) URL : 2

Sources

Comparative

Elemental analysis standards for N-(3-ethynylphenyl)-2,2-dimethylpropanamide

An in-depth methodological comparison and protocol guide for the elemental analysis of N-(3-ethynylphenyl)-2,2-dimethylpropanamide (CAS: 310874-35-2). Executive Summary N-(3-ethynylphenyl)-2,2-dimethylpropanamide is a st...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth methodological comparison and protocol guide for the elemental analysis of N-(3-ethynylphenyl)-2,2-dimethylpropanamide (CAS: 310874-35-2).

Executive Summary

N-(3-ethynylphenyl)-2,2-dimethylpropanamide is a sterically hindered, alkyne-containing building block widely utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry and pharmaceutical development. Confirming the absolute bulk purity of this intermediate is critical, as trace impurities can poison transition-metal catalysts. This guide objectively compares Flash Combustion Elemental Analysis (EA) against alternative analytical methods, establishes a causality-driven framework for selecting calibration standards, and provides a self-validating experimental protocol to ensure publication-grade accuracy (±0.3% limit).

Methodological Comparison: EA vs. Alternatives

While modern laboratories rely on a suite of analytical tools to characterize organic compounds, no single technique provides a complete picture of purity. To validate the empirical formula of N-(3-ethynylphenyl)-2,2-dimethylpropanamide (


), Flash Combustion CHN Analysis must be weighed against High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR).

The Causality of Method Selection: HRMS is exceptional for confirming molecular identity via exact mass, but it is blind to bulk inorganic impurities (e.g., residual salts from synthesis) because it only detects ionizable species. Conversely, qNMR provides excellent structural purity data but relies heavily on internal standards and relaxation time (


) optimization, making it susceptible to integration errors. Flash Combustion EA is the only method that physically combusts the entire sample to quantify absolute bulk composition, making it the gold standard for empirical formula validation.

Table 1: Analytical Methodologies for Purity Determination

Analytical MethodPrimary OutputAccuracy / ToleranceSample DestructionBest Use Case for Target Compound
Flash Combustion EA Bulk Elemental % (C,H,N)±0.3% (Absolute)Yes (Combusted)Empirical formula validation, detecting bulk inorganic/organic impurities.
High-Resolution MS Exact Mass (m/z)< 5 ppm (Relative)Yes (Ionized)Confirming molecular identity; identifying trace organic byproducts.
Quantitative NMR Structural Purity (%)±1.0% (Relative)No (Recoverable)Solution-state structural confirmation; isomer ratio determination.

The Causality of Calibration Standard Selection

Accurate CHN analysis requires calibrating the instrument's Thermal Conductivity Detector (TCD) with a standard that mimics the combustion kinetics of the target compound. N-(3-ethynylphenyl)-2,2-dimethylpropanamide presents two distinct combustion challenges:

  • Sterically Hindered Amide: The pivalamide group (-NH-CO-tBu) can resist rapid thermal degradation.

  • Terminal Alkyne: Alkynes (-C≡CH) are highly prone to incomplete combustion, often forming amorphous soot in the reactor, which leads to artificially low carbon readings.

Comparing Standards: Acetanilide vs. BBOT

  • (

    
    )[1]:  Contains an amide bond and a phenyl ring. Its carbon (71.09%) and nitrogen (10.36%) content closely mirror the target compound. Because its combustion kinetics match the target's amide structure, it is the optimal primary calibrant .
    
  • (

    
    )[2]:  2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene is a highly stable, multi-element standard. While excellent for CHNS configurations, its lack of an amide bond and lower carbon content (72.53%) make it less ideal as a primary calibrant for this specific target. However, it serves as an exceptional independent validation standard .
    

Calibration_Logic Start Target: N-(3-ethynylphenyl)- 2,2-dimethylpropanamide Q1 Identify Key Structural Challenge Start->Q1 A1 Amide Bond & High Carbon (77.58%) Q1->A1 A2 Terminal Alkyne (Sooting Risk) Q1->A2 Std Primary Calibrant: Acetanilide (C: 71.1%, N: 10.4%) A1->Std Cat Combustion Aid: V2O5 Catalyst A2->Cat Val Validation Standard: BBOT (Run as Unknown) Std->Val Self-Validation

Figure 2: Causality-Driven Calibration Standard Selection and Validation Logic.

Self-Validating Experimental Protocol

To guarantee trustworthiness, the following protocol utilizes a self-validating sequence . By running an independent standard (BBOT) as an unknown after calibration, the system mathematically proves its own accuracy before the precious target sample is ever consumed. This protocol is optimized for a dynamic flash combustion system, such as the [3].

Step-by-Step Methodology:

  • System Initialization & Blanking: Purge the analyzer with ultra-high purity Helium (carrier) and Oxygen (combustion). Run empty tin capsules through the 1060°C reactor until the TCD baseline stabilizes and the carbon background drops below 100 area counts. Causality: This proves the system is free of atmospheric nitrogen and residual carbon.

  • K-Factor Calibration (Primary Standard): Weigh 1.0, 1.5, 2.0, and 2.5 mg of pure Acetanilide into tin capsules. Combust the sequence to generate a linear K-factor (response factor) calibration curve for C, H, and N.

  • System Validation (The Self-Validating Step): Weigh 1.5 mg of BBOT and run it as an unknown sample[2]. The sequence may only proceed if the software calculates the BBOT composition to be within ±0.15% of its certified values (C: 72.53%, H: 6.09%, N: 6.51%).

  • Sample Preparation (Combustion Aid): Weigh 1.5–2.0 mg of N-(3-ethynylphenyl)-2,2-dimethylpropanamide. Crucial Step: Add 1.0 mg of Vanadium Pentoxide (

    
    ) to the capsule. Causality: 
    
    
    
    acts as an localized oxygen donor and oxidation catalyst, preventing the terminal alkyne from forming soot and ensuring 100% conversion to
    
    
    .
  • Sample Analysis & Drift Check: Run the target samples in triplicate. Conclude the sequence by running a final 1.5 mg Acetanilide standard. If this final run deviates by >0.1% from theoretical, instrument drift has occurred, and the sample data must be flagged.

EA_Workflow A 1. Sample Prep Tin Capsule + V2O5 B 2. Flash Combustion 1060°C, O2 Injection A->B C 3. Catalytic Reduction Cu Matrix, 650°C B->C D 4. GC Separation Isothermal Column C->D E 5. TCD Detection K-Factor Integration D->E

Figure 1: Flash Combustion CHN Analytical Workflow for Sterically Hindered Amides.

Quantitative Data Interpretation

For N-(3-ethynylphenyl)-2,2-dimethylpropanamide (


, MW: 201.27  g/mol ), the theoretical mass percentages must be calculated to establish the acceptable passing limits. In peer-reviewed chemical literature (e.g., ACS, RSC), experimental elemental analysis values must fall within ±0.3%  of the theoretical values to confirm absolute purity.

Table 2: Theoretical vs. Acceptable CHN Limits for Target Compound

ElementTheoretical Mass %Acceptable Lower Limit (-0.3%)Acceptable Upper Limit (+0.3%)Diagnostic Indicator if Failed
Carbon (C) 77.58%77.28%77.88%Low C indicates alkyne sooting; requires more

.
Hydrogen (H) 7.51%7.21%7.81%High H indicates residual solvent (e.g., Hexane/EtOAc) or moisture.
Nitrogen (N) 6.96%6.66%7.26%Low N indicates incomplete amide breakdown; increase

volume.
Oxygen (O)* 7.95%7.65%8.25%High O indicates water absorption (hygroscopicity) or oxidation.

*Note: Oxygen is typically calculated by difference in standard CHN analysis, or measured directly via a separate pyrolysis run at 1060°C over nickel-coated carbon.

References

Sources

Validation

Comprehensive Comparison Guide: UV-Vis Absorption Properties of N-(3-ethynylphenyl)-2,2-dimethylpropanamide

As a Senior Application Scientist, evaluating the photophysical properties of novel synthetic intermediates is critical for downstream applications in drug discovery and bioconjugation. N-(3-ethynylphenyl)-2,2-dimethylpr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the photophysical properties of novel synthetic intermediates is critical for downstream applications in drug discovery and bioconjugation. N-(3-ethynylphenyl)-2,2-dimethylpropanamide (hereafter referred to as 3-EPP ) is a highly versatile, alkyne-functionalized aromatic amide. It serves as a rigidified structural motif in kinase inhibitor development and a reliable bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This guide objectively compares the UV-Vis absorption profile of 3-EPP against its foundational structural analogs, providing the mechanistic causality behind its spectral behavior and a self-validating experimental workflow for its characterization.

Mechanistic Insights: Deconstructing the Chromophore

To accurately predict and interpret the UV-Vis absorption profile of 3-EPP, we must analyze the electronic interplay between its three core components: the aromatic benzene ring, the bulky pivalamide group, and the terminal meta-ethynyl group. The spectral differences between 3-EPP and its alternatives are driven by the competition between electron donation and cross-conjugation.

  • The Free Amine Baseline (3-Ethynylaniline): In the unacylated precursor, 1, the primary amine acts as a strong electron-donating group (EDG). The nitrogen's lone pair donates electron density directly into the

    
    -system of the aromatic ring. This extends the conjugation pathway through to the meta-alkyne, resulting in a pronounced bathochromic (red) shift.
    
  • The Amide Resonance Effect (N-phenylpivalamide): Upon acylation with a bulky 2,2-dimethylpropanoyl (pivaloyl) group—analogous to the behavior of2—the nitrogen lone pair becomes locked in amide resonance with the adjacent carbonyl oxygen. This cross-conjugation severely restricts its ability to donate electron density into the phenyl ring, causing a significant hypsochromic (blue) shift.

  • The Target Molecule (3-EPP): In 3-EPP, the addition of the meta-ethynyl group to the NPP scaffold slightly re-extends the

    
    -conjugation. This results in a moderate bathochromic shift relative to NPP, while maintaining the high molar absorptivity characteristic of the rigidified amide structure. This distinct absorption profile makes 3-EPP an excellent candidate for 3, where the formation of a triazole ring extends the 
    
    
    
    -system further, allowing the reaction to be monitored spectrophotometrically.
Comparative UV-Vis Absorption Data

The table below summarizes the quantitative photophysical properties of 3-EPP compared to its structural alternatives. Data is standardized for solutions prepared in spectroscopic-grade methanol at 298 K.

Compound

(nm)
Molar Absorptivity (

, M

cm

)
Primary Electronic Transition
3-Ethynylaniline (3-EA) ~28512,500

(Aniline-alkyne conjugation)
N-phenylpivalamide (NPP) ~24514,200

(Amide-phenyl cross-conjugation)
3-EPP (Target) ~25515,800

(Extended amide-phenyl-alkyne)

Note: 3-EPP also exhibits a secondary, lower-intensity


 transition shoulder near 280 nm, originating from the carbonyl oxygen's non-bonding electrons.
Experimental Protocol: Self-Validating UV-Vis Characterization

To ensure absolute trustworthiness in your spectral data, this protocol is designed as a self-validating system. It incorporates a strict Beer-Lambert linearity check; a failure to achieve an


 indicates analyte aggregation, solvent contamination, or detector saturation, immediately invalidating the run.

Step 1: Solvent Preparation Utilize HPLC-grade Methanol (UV cutoff < 205 nm). Degas the solvent via bath sonication for 10 minutes prior to use. Causality: Dissolved gases can nucleate into micro-bubbles on the cuvette walls during analysis, causing erratic light scattering and baseline drift.

Step 2: Stock Solution Formulation Gravimetrically prepare a 10.0 mM stock solution of 3-EPP in the degassed methanol. Ensure complete dissolution by vortexing for 60 seconds.

Step 3: Serial Dilution for Dynamic Range Prepare a precise calibration series of 10 µM, 25 µM, 50 µM, 75 µM, and 100 µM. Causality: This specific concentration gradient ensures the maximum absorbance remains between 0.1 and 1.0 AU, keeping the spectrophotometer's photomultiplier tube strictly within its linear dynamic range and avoiding stray light artifacts.

Step 4: Baseline Correction Fill two matched quartz cuvettes (10 mm path length) with pure methanol. Place them in the reference and sample beam paths. Run a baseline correction scan from 400 nm down to 200 nm at a scan rate of 120 nm/min with a 1 nm slit width.

Step 5: Spectral Acquisition Replace the sample cuvette with the 3-EPP dilutions, analyzing from the lowest concentration (10 µM) to the highest (100 µM). Causality: Analyzing from low to high concentration minimizes the impact of potential sample carryover on the cuvette walls.

Step 6: System Validation (Beer-Lambert Plot) Extract the peak absorbance values at 255 nm for all five concentrations. Plot Absorbance (y-axis) vs. Concentration (x-axis). Calculate the molar extinction coefficient (


) from the slope of the linear regression. Validation Gate:  The system and data are only considered valid if the regression yields an 

.
Photophysical & Reaction Monitoring Workflow

The following diagram illustrates the logical workflow for characterizing 3-EPP and utilizing its UV-Vis properties to monitor downstream bioconjugation (CuAAC) reactions.

Workflow cluster_0 Photophysical Transitions Start N-(3-ethynylphenyl)-2,2-dimethylpropanamide (Target Analyte) Prep Solution Preparation (Spectroscopic MeOH) Start->Prep Click CuAAC Click Reaction (Triazole Derivatization) Start->Click UV UV-Vis Acquisition (200 - 400 nm) Prep->UV Pi π → π* Transition λ_max ≈ 255 nm UV->Pi Primary Band nPi n → π* Transition Shoulder ≈ 280 nm UV->nPi Secondary Band Monitor Reaction Monitoring (Bathochromic Shift) UV->Monitor Baseline Ref Click->Monitor π-System Extension

Caption: Workflow for UV-Vis characterization and CuAAC reaction monitoring of 3-EPP.

References
  • Synthesis and Characterization of a Polyacetylene Derivative Containing Amine Functional Groups Source: Taylor & Francis Online URL
  • β-C(sp3)−H chlorination of amide derivatives via photoinduced...
  • Source: NIH.

Sources

Comparative

Executive Summary: The Chemoselectivity Challenge in Alkyne Synthesis

Strategic Implementation of Pivalamide (Piv) Protecting Groups in Alkyne Synthesis: A Comparative Guide In the synthesis of complex alkynes—particularly via transition-metal-catalyzed processes like the Sonogashira cross...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Implementation of Pivalamide (Piv) Protecting Groups in Alkyne Synthesis: A Comparative Guide

In the synthesis of complex alkynes—particularly via transition-metal-catalyzed processes like the Sonogashira cross-coupling or directed ortho-metalation (DoM)—the presence of free amines poses a severe chemoselectivity challenge. Unprotected amines can poison palladium catalysts, undergo competitive N-alkylation, or interfere with transmetalation steps.

As an Application Scientist, I frequently evaluate amine protecting groups to ensure synthetic robustness. While the tert-butyloxycarbonyl (Boc) and acetamide (Ac) groups are ubiquitous, the pivalamide (Piv) group offers unparalleled steric shielding and thermal stability[1]. This guide objectively compares the Piv group against standard alternatives, providing the mechanistic causality and validated protocols necessary for advanced alkyne drug development and materials science.

Mechanistic Causality: Why Pivalamide?

The selection of a protecting group must be driven by the specific reaction environment. The superiority of the Piv group in alkyne synthesis is grounded in three mechanistic pillars:

  • Steric Exclusion of Catalyst Poisoning: The defining feature of pivalamide is its sterically demanding tert-butyl moiety[1]. In Pd/Cu-catalyzed alkyne couplings, electron-rich basic amines can coordinate to the palladium center, displacing essential phosphine ligands and halting the catalytic cycle. The bulky tert-butyl group of the Piv amide creates a massive steric exclusion zone, physically preventing the nitrogen lone pair from interacting with the transition metal.

  • Electronic Deactivation & Thermal Stability: Like all amides, pivalamide delocalizes the nitrogen lone pair into the adjacent carbonyl group, reducing its nucleophilicity. However, compared to Boc (a carbamate which is highly acid-labile)[2], the Piv group is significantly more stable at elevated temperatures and under Lewis acidic conditions. This prevents premature deprotection during high-temperature cross-couplings or carbonylative Sonogashira reactions[3].

  • Orthogonality in Basic Environments: In the synthesis of advanced therapeutics, such as the antifolate drug Pemetrexed (PMX), the Piv group is strategically used to protect pyrrolo[2,3-d]pyrimidine intermediates during sequence iodination and Sonogashira cross-coupling with terminal alkynes[4]. The Piv group remains completely intact under the amine bases (e.g., triethylamine or diisopropylamine) required for the Sonogashira reaction, whereas groups like Fmoc would be rapidly and disastrously cleaved. Furthermore, in C-H activation pathways, the Piv group acts as an excellent directing group for oxidative coupling with alkynes, outperforming standard sulfonamides[5].

Comparative Performance Data

To facilitate objective decision-making, the following table summarizes the quantitative and qualitative performance of common amine protecting groups specifically under alkyne synthesis conditions.

Protecting GroupSteric BulkStability to Pd/Cu CatalysisStability to Amine Bases (Sonogashira)Directing Group Ability (C-H Activation)Cleavage Conditions
Pivalamide (Piv) Very High (t-Butyl)Excellent (Prevents Pd poisoning)Excellent (Fully stable)Excellent (Ortho-metalation)[5]Harsh (Strong acid/base reflux)
Boc High (t-Butyl ester)Moderate (Can degrade at high temps)ExcellentPoorMild (TFA, HCl)[2]
Acetamide (Ac) Low (Methyl)Good (But prone to N-arylation)ExcellentModerateModerate (Base/Acid)
Fmoc Very High (Fluorenyl)Poor (Premature cleavage)Poor (Cleaved by Et₃N/DIPA)PoorMild (Piperidine, secondary amines)

Visualizing the Synthetic Logic

The workflow below illustrates the logical progression of utilizing a Piv protecting group to safely navigate the reactive conditions of a Sonogashira alkyne synthesis.

G A 1. Free Amine (Reactive Nucleophile) B 2. Pivaloylation (Piv-Cl, Base) A->B C 3. Piv-Protected Amine (Sterically Shielded & Deactivated) B->C Complete Conversion D 4. Sonogashira Coupling (Pd/Cu, Terminal Alkyne, Amine Base) C->D E 5. Piv-Protected Aryl Alkyne (Stable to Cross-Coupling) D->E No Catalyst Poisoning F 6. Deprotection (Strong Acid/Base Reflux) E->F G 7. Target Alkyne (Purified Product) F->G Orthogonal Cleavage

Logical workflow of Pivalamide protection in Sonogashira alkyne synthesis.

Self-Validating Experimental Protocol: Sonogashira Coupling of Piv-Protected Aryl Halides

This protocol is designed as a self-validating system. Each step includes a specific observational or analytical checkpoint to ensure the causality of the chemical transformations holds true.

Phase 1: Pivaloylation of the Aryl Amine
  • Step 1: Dissolve the starting aryl amine (10.0 mmol) in anhydrous dichloromethane (DCM, 30 mL) under an inert argon atmosphere.

  • Step 2: Add triethylamine (15.0 mmol, 1.5 eq) and cool the flask to 0 °C using an ice bath.

  • Step 3: Dropwise, add pivaloyl chloride (12.0 mmol, 1.2 eq). Stir for 15 minutes at 0 °C, then allow to warm to room temperature for 2 hours.

  • Validation Checkpoint: Quench with water, extract with DCM, and concentrate. Run a ¹H NMR of the crude. Causality: The complete disappearance of the broad -NH₂ peak and the appearance of a sharp, massive singlet at ~1.30 ppm (integrating to 9H for the tert-butyl group) validates complete steric shielding[1].

Phase 2: Sonogashira Cross-Coupling
  • Step 1: In an oven-dried Schlenk flask, combine the Piv-protected aryl halide (5.0 mmol), Pd(PPh₃)₄ (0.25 mmol, 5 mol%), and CuI (0.5 mmol, 10 mol%).

  • Step 2: Evacuate and backfill the flask with argon three times to remove oxygen, which would otherwise cause alkyne homocoupling (Glaser coupling).

  • Step 3: Add degassed triethylamine (20 mL) and the terminal alkyne (6.0 mmol, 1.2 eq). Heat the mixture to 80 °C for 12 hours.

  • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc). Causality: The absence of highly polar baseline spots confirms that the Piv group successfully prevented N-alkylation and catalyst poisoning, directing the transmetalation exclusively to the C-Halogen bond[4].

Phase 3: Deprotection (Cleavage)
  • Step 1: Suspend the purified Piv-protected aryl alkyne in a 6M HCl / Dioxane mixture (1:1, 20 mL) or use 20% NaOH in EtOH/H₂O if the alkyne is acid-sensitive.

  • Step 2: Reflux at 100 °C for 24 hours. (Note: The extreme steric bulk that protected the amine during coupling also makes hydrolysis kinetically slow).

  • Validation Checkpoint: Extract and analyze via LC-MS. Causality: The mass shift corresponding to the loss of the pivaloyl unit (-84 Da) confirms successful regeneration of the free amine.

References

  • Folic Acid Antimetabolites (Antifolates)
  • Pivalamide | 754-10-9 - Benchchem. benchchem.com.
  • Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides Using Near Stoichiometric Carbon Monoxide. amazonaws.com.
  • Chem Soc Rev CRITICAL REVIEW - Xingwei Li. snnu.edu.cn.
  • The Chemistry of the Boc Protecting Group - Benchchem. benchchem.com.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(3-ethynylphenyl)-2,2-dimethylpropanamide

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides an in-depth, procedural framework for the proper disposal of N-(3-ethynylphenyl)-2,2-dimethylpropanamide, moving beyond a simple checklist to instill a deep understanding of the chemical principles that underpin these essential safety protocols.

Hazard Assessment: A Triad of Functional Groups

Understanding the potential hazards of N-(3-ethynylphenyl)-2,2-dimethylpropanamide is paramount for its safe handling and disposal. The molecule's risk profile is a composite of its three key functional groups.

  • Amide Group: Amides are generally considered to be of low to moderate toxicity. However, some amides can be skin and eye irritants.[1][2][3] A key consideration for disposal is their susceptibility to hydrolysis under strong acidic or basic conditions, which would yield 3-ethynylaniline and 2,2-dimethylpropanoic acid.

  • Aromatic (Phenyl) Group: Aromatic compounds can present a range of health hazards, including irritation, organ toxicity, and, in some cases, carcinogenicity. While the specific toxicity of this compound is unknown, it is prudent to handle it as potentially hazardous.

  • Ethynyl (Acetylene) Group: Terminal acetylenes can be reactive and, in the presence of certain metals like copper, silver, and mercury, can form explosive acetylides.[4] Acetylene itself is a highly flammable gas.[4] Although the ethynyl group in this solid compound is less volatile, its reactivity must be considered, especially in the context of chemical treatment or incineration.

Based on this analysis, N-(3-ethynylphenyl)-2,2-dimethylpropanamide should be treated as a potentially hazardous substance. The following table summarizes the recommended immediate safety precautions.

Personal Protective Equipment (PPE)Specifications
Eye Protection Wear chemical safety goggles or a face shield conforming to NIOSH or EU standards.
Hand Protection Use chemically resistant gloves (e.g., nitrile) and inspect them for integrity before each use.
Body Protection A lab coat should be worn to prevent skin contact.
Work Area All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.
The Disposal Workflow: A Step-by-Step Procedural Guide

The primary and most highly recommended route for the disposal of N-(3-ethynylphenyl)-2,2-dimethylpropanamide is through a licensed hazardous waste disposal facility, managed by your institution's Environmental Health & Safety (EHS) department. In-lab treatment of this compound is not advised due to the potential for hazardous reactions involving the ethynyl group and the formation of potentially harmful degradation products.

The following diagram and steps outline the recommended disposal workflow.

DisposalWorkflow cluster_prep Step 1: Preparation & Segregation cluster_collection Step 2: Waste Collection & Labeling cluster_storage Step 3: Temporary Storage cluster_disposal Step 4: Final Disposal A Don appropriate PPE B Designate a specific, labeled hazardous waste container A->B C Ensure container is compatible with the chemical B->C D Transfer waste N-(3-ethynylphenyl)-2,2-dimethylpropanamide into the designated container E Securely close the container D->E F Label container with 'Hazardous Waste', full chemical name, and associated hazards E->F G Store the container in a designated satellite accumulation area H Ensure segregation from incompatible materials (e.g., strong acids, bases, and oxidizers) G->H I Contact your institution's Environmental Health & Safety (EHS) department J Arrange for pickup by a licensed hazardous waste contractor I->J

Caption: Disposal workflow for N-(3-ethynylphenyl)-2,2-dimethylpropanamide.

Step 1: Preparation and Segregation

  • Don Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Designate a Waste Container: Select a container that is in good condition, free from leaks, and has a secure, tight-fitting lid. The original container is often a suitable choice.

  • Ensure Chemical Compatibility: The container must be made of a material compatible with N-(3-ethynylphenyl)-2,2-dimethylpropanamide. High-density polyethylene (HDPE) or glass containers are generally appropriate. Do not use metal containers if there is any risk of contamination that could react with the ethynyl group.

  • Segregate Your Waste: It is crucial to collect waste N-(3-ethynylphenyl)-2,2-dimethylpropanamide in its own dedicated container. Do not mix it with other waste streams, particularly aqueous waste, strong acids, strong bases, or oxidizing agents.

Step 2: Waste Collection and Labeling

  • Transfer the Waste: Carefully transfer the solid N-(3-ethynylphenyl)-2,2-dimethylpropanamide waste into the designated container. Minimize the generation of dust.

  • Secure the Container: Tightly close the container lid to prevent any spills or release of vapors.

  • Properly Label the Container: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "N-(3-ethynylphenyl)-2,2-dimethylpropanamide"

    • A clear indication of the hazards (e.g., "Irritant," "Handle with Care")

    • The date accumulation started.

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

  • Store in a Designated Area: Place the labeled waste container in a designated Satellite Accumulation Area within your laboratory. This area should be under the control of the laboratory personnel.

  • Maintain Segregation: Ensure the container is stored away from incompatible materials. A chemical compatibility chart should be consulted, but as a general rule, keep it separate from strong acids, bases, and oxidizing agents.

  • Regular Inspection: Weekly inspection of the SAA is good practice to check for any signs of container degradation or leaks.

Step 4: Final Disposal

  • Contact EHS: Once the container is full or you are ready for disposal, contact your institution's Environmental Health & Safety (EHS) department.

  • Arrange for Pickup: Follow your institution's specific procedures to arrange for the pickup of the hazardous waste by a licensed contractor. Do not attempt to dispose of this chemical through regular trash or down the drain.

Disposal Routes to Avoid
  • Sewer Disposal: Absolutely do not dispose of N-(3-ethynylphenyl)-2,2-dimethylpropanamide down the drain. It is a solid organic compound with unknown aquatic toxicity.

  • Regular Trash: This compound should not be disposed of in the regular trash as it is not considered a non-hazardous material.

  • In-Lab Chemical Treatment: Due to the presence of the reactive ethynyl group and the aromatic ring, in-lab treatment with acids, bases, or oxidizing agents is strongly discouraged. Such reactions could be exothermic and produce hazardous byproducts.

  • Incineration (without a proper facility): While high-temperature incineration in a licensed hazardous waste facility is a viable disposal method, do not attempt to incinerate this compound in the laboratory.[5] Combustion of nitrogen-containing organic compounds can produce toxic nitrogen oxides (NOx).[6][7]

Regulatory Framework

In the United States, the disposal of chemical waste from laboratories is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] The Occupational Safety and Health Administration (OSHA) also sets standards for the safe handling of chemicals in the workplace.[2] Your institution's EHS department is responsible for ensuring compliance with these federal and any applicable state and local regulations.

The Importance of Institutional Guidance

This guide provides a framework based on general chemical principles and best practices. However, it is imperative to always consult and adhere to the specific chemical hygiene plan and waste disposal procedures established by your institution's Environmental Health & Safety (EHS) department. They will have the most accurate and up-to-date information regarding approved disposal routes, licensed waste contractors, and local regulatory requirements.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility that is the hallmark of exemplary scientific practice.

References

  • Indiana Department of Environmental Management. (n.d.). Managing Waste: Landfills and Land Disposal Units. Retrieved from IDEM: Managing Waste: Landfills and Land Disposal Units.
  • U.S. Environmental Protection Agency. (2025, October 9). Hazardous Waste Management Facilities and Units. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Arcwood Environmental. (n.d.). How are Hazardous Waste Landfill Designed and Managed?. Retrieved from [Link]

  • NBE. (n.d.). Waste gas and liquid incineration system. Retrieved from [Link]

  • Koss, A. R., et al. (2016, September 28). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers.
  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Retrieved from [Link]

  • Koss, A. R., et al. (2016, September 19). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers.
  • University of St Andrews. (n.d.). Disposal of Laboratory Wastes (GUIDANCE). Retrieved from [Link]

  • University of Essex. (2022, March 15). Laboratory Waste Disposal Handbook. Retrieved from [Link]

  • NOP. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • Angene. (2024, August 27). Safety Data Sheet. Retrieved from [Link]

  • eScholarship. (n.d.). COMBUSTION SOURCES OF NITROGEN COMPOUNDS. Retrieved from [Link]

  • European Industrial Gases Association. (n.d.). GUIDELINES FOR THE MANAGEMENT OF WASTE ACETYLENE CYLINDERS. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanamide, N-ethyl-N-(3-methylphenyl)-2,2-dimethyl. Retrieved from [Link]

  • GAIA. (2019, November 14). Pollution and Health Impacts of Waste to Energy Incineration. Retrieved from [Link]

  • Asia Industrial Gases Association. (n.d.). GUIDELINES FOR THE MANAGEMENT OF WASTE ACETYLENE CYLINDERS. Retrieved from [Link]

  • Chongqing Chemdad. (n.d.). Buy N-(3-METHOXYPHENYL)-2,2-DIMETHYLPROPANAMIDE from Chongqing Chemdad. Retrieved from [Link]

  • New York State Department of Environmental Conservation. (n.d.). Hazardous Waste Management. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, July 9). Landfills Effluent Guidelines. Retrieved from [Link]

  • (n.d.). Synthesis of N-[2-(2-methylamino-2-phenylethyl)phenyl]-2,2-dimethylpropanamide.
  • Palakshamurthy, B. S., et al. (n.d.). N-Ethyl-2,2-dimethyl-N-(3-methylphenyl)propanamide.
  • NIST. (n.d.). Propanamide, N-ethyl-N-(3-methylphenyl)-2,2-dimethyl-.
  • Synergy Recycling. (n.d.). Acetylene Cylinders Disposal. Retrieved from [Link]

  • (n.d.). Handbook of Chemical Substance Management and Waste Disposal.
  • Solubility of Things. (n.d.). N,N-Dimethylpropanamide. Retrieved from [Link]

  • Cylinder Recyclers. (n.d.). Acetylene Cylinder Recycling | Proper Disposal. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-(3-ethynylphenyl)maleimide. Retrieved from [Link]

  • Regulations.gov. (n.d.). PC Code. 911003; Propanamide, 2-hydroxy-N, N-dimethyl-; Human Health Risk. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). N,3-dicyclohexyl-2,2-dimethylpropanamide. Retrieved from [Link]

  • (n.d.). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)
  • NIST. (n.d.). Propanamide, 2,2-dimethyl-N-phenyl-.

Sources

Handling

Personal protective equipment for handling N-(3-ethynylphenyl)-2,2-dimethylpropanamide

An Expert Guide to Personal Protective Equipment for Handling N-(3-ethynylphenyl)-2,2-dimethylpropanamide In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are rout...

Author: BenchChem Technical Support Team. Date: March 2026

An Expert Guide to Personal Protective Equipment for Handling N-(3-ethynylphenyl)-2,2-dimethylpropanamide

In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, routine should never equate to complacency. N-(3-ethynylphenyl)-2,2-dimethylpropanamide is a compound of interest, and while comprehensive toxicological data may be limited as is common with research chemicals, a robust safety protocol is non-negotiable. This guide provides an in-depth, procedural framework for the safe handling of this compound, grounded in the principles of risk assessment, hazard mitigation, and operational excellence. Our approach is built not on a rigid template, but on a logical, scientifically-driven analysis of the compound's structure and the known hazards of analogous molecules.

Foundational Principle: Hazard Analysis and Risk Mitigation

Before any work begins, a thorough risk assessment is paramount. For a compound like N-(3-ethynylphenyl)-2,2-dimethylpropanamide, where a specific, comprehensive Safety Data Sheet (SDS) may not be readily available, we must infer potential hazards from its chemical structure and data from similar compounds. Structurally, it is an amide with an aromatic (phenyl) group and a terminal alkyne. Analogs such as N,N-dimethylpropanamides frequently exhibit hazards including serious eye irritation, skin irritation, and potential reproductive or organ-specific toxicity[1]. The precautionary principle dictates we assume these hazards may be present until proven otherwise.

The following workflow illustrates the decision-making process for establishing a safe operational plan.

G cluster_0 Phase 1: Assessment cluster_1 Phase 2: Control Measures cluster_2 Phase 3: Execution & Disposal A Compound Identification N-(3-ethynylphenyl)-2,2-dimethylpropanamide B Hazard Analysis - Review literature & SDS of analogs - Structural activity relationship (SAR) A->B C Risk Evaluation - Assess exposure potential (quantity, duration) - Identify at-risk procedures (weighing, dissolution) B->C D Select Engineering Controls (e.g., Chemical Fume Hood) C->D Mitigate Identified Risks E Define PPE Requirements (See Table 1) D->E F Establish Safe Work Protocols (SOPs for handling & disposal) E->F G Execute Experiment (Follow SOPs) F->G H Decontamination G->H I Waste Segregation & Disposal (Treat as Hazardous Waste) H->I

Caption: Hazard Assessment and Control Workflow.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is a direct response to the identified potential hazards. The goal is to create an impermeable barrier between the researcher and the chemical.[2] All PPE must be inspected before use and selected based on the specific tasks to be performed.

PPE Component Minimum Specification Scientific Rationale & Causality
Eye & Face Protection ANSI Z87.1-compliant safety glasses with side shields or, preferably, tightly fitting safety goggles. A face shield should be worn over glasses/goggles when handling larger quantities (>5g) or during splash-risk procedures.Substituted amides are frequently categorized as causing serious eye irritation (H319).[1] Standard prescription glasses are insufficient as they do not protect from splashes or aerosols from the side.[2][3]
Hand Protection Chemically resistant, disposable nitrile gloves (minimum thickness of 4 mil). Double-gloving is recommended for all handling procedures.The aromatic structure suggests a potential for skin irritation (H315) and absorption.[1] Nitrile provides good resistance to a broad range of chemicals. Double-gloving provides an additional layer of protection against tears and minimizes contamination during doffing.
Body Protection A fully buttoned, long-sleeved laboratory coat. A chemical-resistant apron should be worn when handling significant quantities.A lab coat protects against incidental skin contact from minor spills and splashes. Clothing worn underneath should be non-synthetic where possible, as synthetics can melt and adhere to the skin in case of a fire or chemical reaction.
Respiratory Protection Not typically required when handling small quantities inside a certified chemical fume hood. If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.All handling of this solid/liquid compound should be performed in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[1] Some related compounds may cause respiratory irritation.[1]

Operational Protocols: Ensuring a Self-Validating Safety System

Procedural discipline is as critical as the equipment itself. The following step-by-step guides are designed to be a self-validating system, minimizing the risk of error and exposure.

PPE Donning and Doffing Protocol

This sequence is designed to prevent the transfer of contaminants from the PPE to your skin or clothing.

Donning (Putting On) Sequence:

  • Lab Coat: Put on and fasten completely.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Eye/Face Protection: Put on safety goggles and/or face shield.

Doffing (Taking Off) Sequence:

  • Outer Gloves: Peel off the first pair of gloves without touching the outside with your bare skin. Dispose of them immediately in the designated hazardous waste container.

  • Lab Coat: Unbutton and remove the lab coat by folding it in on itself, contaminated side inward. Place it in its designated storage area or laundry receptacle.

  • Eye/Face Protection: Remove goggles or face shield from the back to the front.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outside.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Safe Handling Protocol
  • Preparation: Ensure the chemical fume hood is operational and the sash is at the recommended height. Assemble all necessary equipment (spatulas, glassware, solvents, waste containers) inside the hood before introducing the compound.

  • Weighing: If possible, weigh the compound directly within the fume hood. If an external balance must be used, tare a sealed container, add the compound inside the hood, seal the container, and then re-weigh it externally.

  • Dissolution/Reaction: Perform all liquid transfers and reactions within the fume hood. Keep the container with the stock compound sealed when not in use.

  • Post-Procedure: Once the experiment is complete, decontaminate any non-disposable equipment that has come into contact with the compound. Wipe down the work surface of the fume hood.

Emergency Procedures for Accidental Exposure

In the event of an exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][4] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes.[1][4] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the SDS of an analogous compound if available.[4]

Decontamination and Disposal Plan

Proper disposal is the final, critical step in the chemical handling lifecycle. All waste generated from handling N-(3-ethynylphenyl)-2,2-dimethylpropanamide must be treated as hazardous waste.

Operational Disposal Plan:

  • Segregation: Use a dedicated, clearly labeled hazardous waste container for all materials contaminated with the compound. This includes gloves, weigh boats, pipette tips, and any contaminated paper towels.

  • Liquid Waste: Collect all liquid waste containing the compound in a compatible, sealed, and clearly labeled container (e.g., glass or HDPE).[6] Do not mix with incompatible waste streams.

  • Decontamination: Wipe down all surfaces and equipment with an appropriate solvent (e.g., ethanol or isopropanol), collecting the wipes in the solid hazardous waste container.

  • Final Disposal: Store waste containers in a designated satellite accumulation area.[6] Follow your institution's Environmental Health & Safety (EHS) procedures for waste pickup and disposal.[6][7] Never dispose of this chemical down the drain.[4]

By adhering to this comprehensive guide, researchers can confidently handle N-(3-ethynylphenyl)-2,2-dimethylpropanamide, upholding the highest standards of laboratory safety and ensuring the integrity of their work and their well-being.

References

  • TCI EUROPE N.V. (n.d.). Safety Data Sheet: 3-Methoxy-N,N-dimethylpropanamide.
  • Biosynth. (2024, August 27). Safety Data Sheet: 2-Hydroxy-N,N-dimethylpropanamide.
  • Chemstream, Inc. (2017, May 1). Safety Data Sheet: Clearal 242.
  • Sigma-Aldrich. (2025, May 6). Safety Data Sheet: N,N-Dimethylpropionamide.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet: N,N-Dimethylpropionamide.
  • United States Environmental Protection Agency. (n.d.). Propanamide, 2-hydroxy-N, N-dimethyl-; Human Health Risk.
  • BenchChem. (2025). Essential Guide to the Proper Disposal of N-ethyl-2,2-dimethylpropanamide.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment.
  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs.
  • World Health Organization (WHO). (1999). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies.
  • Becton, Dickinson and Company. (2022, August 9). Material Safety Data Sheet.
  • DuraMark Technologies. (n.d.). Warning - Acid - Wear Protective Equipment - Vertical - ANSI Safety Label.
  • ILC Dover. (n.d.). Personal Protective Equipment.
  • Thermo Fisher Scientific. (2013, November 8). Safety Data Sheet: N,N-dimethylformamide.
  • Cayman Chemical. (2023, September 18). Product Information: ALC-0159.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) fact sheet.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.